molecular formula C8H15I B1601657 8-Iodooct-1-ene CAS No. 38380-55-1

8-Iodooct-1-ene

Cat. No.: B1601657
CAS No.: 38380-55-1
M. Wt: 238.11 g/mol
InChI Key: XBRJYHWTXTYAOC-UHFFFAOYSA-N
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Description

8-Iodooct-1-ene is a useful research compound. Its molecular formula is C8H15I and its molecular weight is 238.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-iodooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRJYHWTXTYAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551911
Record name 8-Iodooct-1-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38380-55-1
Record name 8-Iodooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Iodooct-1-ene: A Versatile Bifunctional Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Building Block

8-Iodooct-1-ene is a bifunctional organic molecule that serves as a highly valuable intermediate in modern organic synthesis. Possessing both a terminal alkene and a primary alkyl iodide, this compound offers two distinct reactive sites, allowing for sequential and orthogonal chemical transformations. The presence of the soft iodide leaving group makes the terminal carbon exceptionally susceptible to nucleophilic substitution and a prime candidate for a variety of carbon-carbon bond-forming reactions. Simultaneously, the vinyl group provides a handle for alkene metathesis, addition reactions, and polymerizations. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and materials science.

The structural formula for this compound is presented below:

CH₂=CH(CH₂)₆I

Physicochemical and Structural Properties

PropertyValueSource/Method
Molecular Formula C₈H₁₅I-
Molecular Weight 238.11 g/mol [2]
Appearance Predicted: Colorless to pale yellow liquidAnalogy to iodoalkanes
Boiling Point Predicted: ~225-235 °C at 760 mmHgEstimation
Density Predicted: ~1.3 g/mLEstimation
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ether, THF, dichloromethane)General principle
SMILES C=CCCCCCI[2]
InChIKey XBRJYHWTXTYAOC-UHFFFAOYSA-N[2]

Synthesis of this compound: A Practical Approach

The most direct and efficient laboratory-scale synthesis of this compound is achieved via a Finkelstein reaction. This classic Sₙ2 reaction involves the treatment of a more readily available alkyl halide, such as 8-bromooct-1-ene, with an excess of sodium iodide in a suitable solvent like acetone.[3] The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone, effectively removing it from the equilibrium in accordance with Le Châtelier's principle.[4][5]

8-Bromooct-1-ene is a commercially available starting material, making this a convenient and high-yielding route.[6][7][8]

Experimental Protocol: Synthesis of this compound from 8-Bromooct-1-ene

This protocol is adapted from a similar, well-established procedure for the synthesis of 6-iodo-1-hexene published in Organic Syntheses.[9]

Materials:

  • 8-Bromooct-1-ene (1.0 eq.)

  • Anhydrous Sodium Iodide (1.5 eq.)

  • Anhydrous Acetone

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 8-bromooct-1-ene and anhydrous acetone.

  • Anhydrous sodium iodide is added to the flask.

  • The resulting suspension is heated to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the bulk of the acetone.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield this compound, which can be further purified by vacuum distillation if necessary.

Caption: Synthetic pathway for this compound via the Finkelstein reaction.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound dictates its reactivity profile, allowing for a range of selective transformations.

Reactions at the Carbon-Iodine Bond

The C-I bond is the weakest of the carbon-halogen bonds, making the primary iodide an excellent leaving group in nucleophilic substitution reactions (Sₙ2).[8] This allows for the facile introduction of a variety of nucleophiles at the terminal position.

Furthermore, the primary iodide can be readily converted into an organometallic species. For instance, reaction with magnesium metal in dry ether yields the corresponding Grignard reagent, oct-7-en-1-ylmagnesium iodide. This transformation converts the electrophilic carbon into a potent nucleophile, which can then be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[4] The Grignard reagent derived from the bromo-analog has been employed in the synthesis of natural products, highlighting the synthetic potential of this approach.[6]

The iodoalkane moiety is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of C(sp³)–C(sp²), and C(sp³)–C(sp³) bonds.

Reactions of the Terminal Alkene

The terminal double bond is amenable to a wide array of classic alkene transformations, including:

  • Electrophilic Addition: Reactions with reagents like HBr (in the absence of peroxides), Br₂, and water (under acidic catalysis) will follow Markovnikov's rule.

  • Radical Addition: In the presence of radical initiators, HBr will add in an anti-Markovnikov fashion.

  • Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the double bond to yield the terminal primary alcohol.

  • Oxidative Cleavage: Ozonolysis can cleave the double bond to yield heptanal and formaldehyde.

  • Thiol-ene "Click" Reactions: The terminal alkene can readily participate in radical-mediated thiol-ene reactions to form thioethers, a powerful tool in materials science and bioconjugation.[10][11]

The orthogonality of these two functional groups is a key feature. For example, one can perform a Grignard reaction at the iodide terminus while leaving the alkene intact, and subsequently functionalize the alkene.

Reactivity_Diagram Key Reactions of this compound cluster_iodide C-I Bond Reactions cluster_alkene C=C Bond Reactions A This compound B Nucleophilic Substitution (SN2) A->B Nu⁻ C Grignard Formation A->C Mg, Et₂O D Cross-Coupling (e.g., Suzuki, Heck) A->D Pd catalyst, coupling partner E Electrophilic Addition A->E H-X, X₂ F Hydroboration-Oxidation A->F 1. BH₃ 2. H₂O₂, NaOH G Thiol-ene Reaction A->G R-SH, initiator

Caption: Reactivity map of this compound's two functional groups.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile building block in the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug discovery.

  • Natural Product Synthesis: Long-chain bifunctional molecules are crucial for the construction of many natural products, including polyketides and fatty acid derivatives. This compound can serve as a precursor for introducing an eight-carbon chain with reactive handles at both ends, facilitating fragment coupling strategies.[12][13]

  • Drug Discovery: The octene chain can be incorporated into drug scaffolds to enhance lipophilicity, which can be crucial for membrane permeability and bioavailability. The terminal iodide and alkene provide sites for the attachment of pharmacophores or for linking to other molecules to create prodrugs or targeted drug delivery systems.[14][15]

  • Materials Science: As a monomer containing a reactive alkyl halide, it can be used to synthesize functional polymers. The iodide can serve as an initiation site for certain types of living polymerization or as a post-polymerization modification handle.

Spectroscopic Characterization

Precise structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not widely published, the expected features can be accurately predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the vinyl group and the methylene group adjacent to the iodine atom.[16][17][18][19]

  • ~5.8 ppm (ddt): The internal vinyl proton (CH =CH₂), showing coupling to the cis and trans vinyl protons and the adjacent methylene group.

  • ~5.0 ppm (m): The two terminal vinyl protons (CH=CH ₂).

  • ~3.2 ppm (t): The methylene protons adjacent to the iodine atom (-CH₂I ), deshielded by the electronegative iodine.

  • ~2.0 ppm (q): The allylic methylene protons (=CH-CH ₂-).

  • ~1.2-1.9 ppm (m): The remaining methylene protons of the alkyl chain.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different electronic environments of the carbon atoms.[16][17][18][19]

  • ~139 ppm: The internal vinyl carbon (C H=CH₂).

  • ~114 ppm: The terminal vinyl carbon (CH=C H₂).

  • ~34 ppm: The allylic methylene carbon (=CH-C H₂-).

  • ~28-33 ppm: The internal methylene carbons of the alkyl chain.

  • ~7 ppm: The terminal methylene carbon adjacent to the iodine atom (-C H₂I).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the alkene and alkyl iodide functionalities.[20][21]

  • ~3080 cm⁻¹: C-H stretch of the sp² hybridized carbons of the alkene.

  • ~2850-2960 cm⁻¹: C-H stretch of the sp³ hybridized carbons of the alkyl chain.

  • ~1640 cm⁻¹: C=C stretching vibration of the terminal alkene.

  • ~910 and 990 cm⁻¹: Out-of-plane C-H bending vibrations of the terminal alkene.

  • ~500-600 cm⁻¹: C-I stretching vibration.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 238 may be observed. Key fragmentation patterns would include:[22][23]

  • Loss of I• (m/z 111): Cleavage of the C-I bond to give the C₈H₁₅⁺ cation. This is often a prominent peak.

  • Loss of C₆H₁₂I• (m/z 41): Fragmentation at the allylic position.

  • A series of peaks separated by 14 amu (CH₂) corresponding to the fragmentation of the alkyl chain.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with most alkyl iodides, it is expected to be a skin and eye irritant.[24] It is light-sensitive and should be stored in a cool, dark place under an inert atmosphere to prevent decomposition.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[18]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically versatile molecule whose value lies in its bifunctional nature. The distinct and predictable reactivity of the primary iodide and the terminal alkene allows for its use as a strategic building block in the assembly of complex molecular architectures. Its straightforward synthesis from commercially available precursors further enhances its appeal to the synthetic chemist. This guide has outlined its fundamental properties, synthesis, reactivity, and applications, providing a solid foundation for its incorporation into advanced synthetic workflows in pharmaceutical and materials research.

References

  • Reddit. How reliable actually is the nmr prediction spectra tool in chemdraw?[Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • PubMed. Electrophilic monoiodination of terminal alkenes. [Link]

  • YouTube. ChemDraw tutorial 4 - Prediction of NMR. [Link]

  • YouTube. How to predict NMR Shifts of any compound using ChemDraw?[Link]

  • Gaussian. Comparing NMR Methods in ChemDraw and Gaussian. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy. [Link]

  • ChemSynthesis. 8-iodo-1-octene. [Link]

  • National Institutes of Health. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]

  • Organic Syntheses. 6-IODO-1-HEXENE. [Link]

  • National Institutes of Health. Total synthesis of natural products using hypervalent iodine reagents. [Link]

  • ACS Publications. Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. [Link]

  • ChemSynthesis. 8-iodo-1-octene. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • SATHEE. Finkelstein Reaction. [Link]

  • ResearchGate. Representative examples of natural products with iodide functionality. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • J&K Scientific LLC. Finkelstein Reaction. [Link]

  • YouTube. Mass Spectral Fragmentation Pathways. [Link]

  • PubChem. 8-Iodo-1-octyne. [Link]

  • National Institutes of Health. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. [Link]

  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. [Link]

  • ResearchGate. Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. [Link]

  • ResearchGate. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. [Link]

  • National Institutes of Health. Iodine(III) Reagents in Radical Chemistry. [Link]

  • National Institutes of Health. Recent Advances in Iodine-Mediated Radical Reactions. [Link]

  • National Institutes of Health. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 8-Iodooct-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Iodooct-1-ene is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkene and a primary alkyl iodide. This unique combination of functional groups allows for orthogonal reactivity, making it a versatile building block in the construction of complex molecular architectures. The terminal alkene is amenable to a wide range of transformations, including metathesis, hydroboration-oxidation, and polymerization. Simultaneously, the primary iodide serves as an excellent electrophile for nucleophilic substitution and a key coupling partner in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This guide provides an in-depth exploration of the most reliable and efficient synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical strategies involve the late-stage introduction of the iodine atom onto an 8-carbon backbone already possessing the terminal double bond. This is typically achieved through the conversion of a precursor functional group, most commonly a primary alcohol or a bromide. This guide will detail three primary, field-proven synthetic pathways:

  • Route A: The Finkelstein Reaction - A classic and highly efficient halide exchange reaction, converting 8-bromooct-1-ene to the desired this compound.

  • Route B: The Appel Reaction - A direct and mild conversion of the readily accessible 1-octen-8-ol to this compound.

  • Route C: The Mitsunobu Reaction - An alternative method for the conversion of 1-octen-8-ol, proceeding with inversion of configuration, although this is not relevant for an achiral center.

The choice of route will often depend on the availability of starting materials, desired scale, and the need to avoid or employ specific reaction conditions.

Synthesis of Key Precursors

The successful synthesis of this compound relies on the efficient preparation of its key precursors, namely 1-octen-8-ol and 8-bromooct-1-ene. A common and cost-effective starting material for both is the commercially available 1,8-octanediol.

Synthesis of 1-Octen-8-ol from 1,8-Octanediol

A multi-step, yet reliable, sequence can be employed to convert 1,8-octanediol to 1-octen-8-ol. This involves the selective protection of one alcohol, oxidation of the other to an aldehyde, and a subsequent Wittig reaction to install the terminal alkene. A more direct approach involves selective monobromination followed by elimination; however, achieving high selectivity can be challenging. A robust laboratory-scale synthesis is outlined below:

Workflow for the Synthesis of 1-Octen-8-ol

A 1,8-Octanediol B 8-Bromo-1-octanol A->B HBr, Toluene (Monobromination) C 8-(tert-Butyldimethylsilyloxy)octan-1-ol B->C TBDMSCl, Imidazole (Protection) D 8-(tert-Butyldimethylsilyloxy)octanal C->D PCC or Swern Oxidation (Oxidation) E 1-(tert-Butyldimethylsilyloxy)oct-7-ene D->E Ph3P=CH2 (Wittig) (Olefination) F 1-Octen-8-ol E->F TBAF (Deprotection)

Caption: Synthetic pathway from 1,8-octanediol to 1-octen-8-ol.

Detailed Protocol: Synthesis of 8-Bromo-1-octanol from 1,8-Octanediol

This protocol focuses on the selective monobromination of 1,8-octanediol.

Reagent/ParameterQuantity/Value
1,8-Octanediol1.0 eq
48% Hydrobromic Acid1.2-1.5 eq
Toluene~5 mL per g of diol
Reaction TemperatureReflux (with Dean-Stark trap)
Reaction Time8-12 hours

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,8-octanediol and toluene.

  • Add 48% aqueous hydrobromic acid to the stirred suspension.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromo-1-octanol, which can often be used in the next step without further purification.

Route A: Synthesis of this compound via the Finkelstein Reaction

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halide.[1][2] In this case, 8-bromooct-1-ene is treated with an excess of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.

Reaction Scheme:

Br-(CH₂)₆-CH=CH₂ + NaI → I-(CH₂)₆-CH=CH₂ + NaBr(s)

Detailed Protocol: Finkelstein Reaction
Reagent/ParameterQuantity/Value
8-Bromooct-1-ene1.0 eq
Sodium Iodide3.0-5.0 eq
Acetone (anhydrous)~10 mL per g of bromide
Reaction TemperatureReflux
Reaction Time12-24 hours

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 8-bromooct-1-ene in anhydrous acetone.

  • Add sodium iodide in one portion.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the formation of a white precipitate (sodium bromide) and the consumption of the starting material by TLC or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and a dilute solution of sodium thiosulfate to remove any residual iodine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford this compound. Purification can be achieved by vacuum distillation or column chromatography.

Route B: Synthesis of this compound via the Appel Reaction

The Appel reaction provides a direct route to convert a primary alcohol to an alkyl iodide using triphenylphosphine and iodine.[3][4] This reaction is known for its mild conditions and generally high yields.

Reaction Scheme:

HO-(CH₂)₆-CH=CH₂ + PPh₃ + I₂ + Imidazole → I-(CH₂)₆-CH=CH₂ + Ph₃PO + Imidazole·HI

Mechanism of the Appel Reaction

A PPh3 + I2 B [Ph3PI]+I- A->B Formation of phosphonium iodide D [Ph3P-O-R]+I- B->D Alcohol attack C 1-Octen-8-ol C->D E This compound D->E SN2 attack by I- F Ph3PO D->F

Caption: Simplified mechanism of the Appel reaction for iodination.

Detailed Protocol: Appel Reaction
Reagent/ParameterQuantity/Value
1-Octen-8-ol1.0 eq
Triphenylphosphine1.2-1.5 eq
Iodine1.2-1.5 eq
Imidazole2.0-2.5 eq
Dichloromethane (anhydrous)~15 mL per g of alcohol
Reaction Temperature0 °C to room temperature
Reaction Time2-4 hours

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 1-octen-8-ol, triphenylphosphine, and imidazole in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine in dichloromethane to the reaction mixture. The color will change from dark brown to a persistent light yellow.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other impurities, yielding pure this compound.

Route C: Synthesis of this compound via the Mitsunobu Reaction

The Mitsunobu reaction is another powerful tool for converting alcohols to a variety of functional groups, including iodides.[5][6] This reaction typically involves an alcohol, a phosphine (usually triphenylphosphine), an azodicarboxylate (such as DEAD or DIAD), and a nucleophile. For iodination, a source of iodide, such as zinc iodide or a combination of methyl iodide and sodium iodide, can be used.

Reaction Scheme:

HO-(CH₂)₆-CH=CH₂ + PPh₃ + DEAD + ZnI₂ → I-(CH₂)₆-CH=CH₂ + Ph₃PO + EtO₂C-NH-NH-CO₂Et

Detailed Protocol: Mitsunobu Reaction
Reagent/ParameterQuantity/Value
1-Octen-8-ol1.0 eq
Triphenylphosphine1.5 eq
Diethyl azodicarboxylate (DEAD)1.5 eq
Zinc Iodide (anhydrous)1.5 eq
Toluene (anhydrous)~20 mL per g of alcohol
Reaction Temperature0 °C to room temperature
Reaction Time6-12 hours

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-octen-8-ol, triphenylphosphine, and anhydrous zinc iodide in anhydrous toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the desired this compound from the triphenylphosphine oxide and the hydrazine byproduct.

Conclusion

The synthesis of this compound can be accomplished through several reliable and high-yielding methods. The Finkelstein reaction offers a straightforward approach if the corresponding bromo-alkene is readily available. For a more direct conversion from the corresponding alcohol, both the Appel and Mitsunobu reactions are excellent choices, each with its own set of advantages regarding reaction conditions and purification strategies. The selection of the optimal synthetic route will be guided by factors such as the availability of starting materials, scale of the reaction, and the specific requirements of the subsequent synthetic steps. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis of this versatile chemical building block.

References

  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910, 43, 1528–1532.
  • Wikipedia contributors. Finkelstein reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Appel, R. Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angew. Chem. Int. Ed. Engl.1975, 14, 801–811.
  • Jacquier, R.; Lazaro, R.; Raniriseheno, H.; Viallefont, P. Synthese stereospecifique de l'ester methylique de l'acide amino-2 oxo-8 epoxy-9,10 decanoique (2s,9r) N - protege. Tetrahedron Letters1984, 25, 5525-5528.
  • Wikipedia contributors. Appel reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981, 1–28.
  • Organic Chemistry Portal. Finkelstein Reaction. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.

Sources

8-Iodooct-1-ene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Iodooct-1-ene: Synthesis, Properties, and Applications in Modern Organic Chemistry

Authored by: A Senior Application Scientist

Abstract

Molecular Identity and Physicochemical Properties

While a specific CAS Registry Number for this compound is not consistently listed in major chemical databases, it shares a common molecular formula and weight with its isomers, such as trans-1-Iodo-1-octene.

PropertyValueSource
Molecular Formula C₈H₁₅I[1]
Molecular Weight 238.11 g/mol [1][2][3]
CAS Number Not assigned[1]
Synonyms 8-iodo-1-octene, 1-Iodo-7-octene

Synthesis of this compound

The most direct and established method for the synthesis of this compound is via a Finkelstein reaction, which involves the halide exchange of a more readily available precursor, 8-Bromo-1-octene.

Proposed Synthetic Workflow

The conversion of 8-Bromo-1-octene to this compound is an equilibrium-driven process that can be pushed to completion by taking advantage of the differential solubility of the resulting sodium salts in acetone.

G A 8-Bromo-1-octene (CAS: 2695-48-9) C Reflux A->C Reactant B Sodium Iodide (NaI) in Acetone B->C Reagent & Solvent D Precipitation of NaBr C->D Reaction Progression E Aqueous Workup & Purification D->E Driving Force F This compound E->F Isolation

Caption: Synthetic workflow for this compound via the Finkelstein reaction.

Detailed Experimental Protocol

This protocol is based on the well-established Finkelstein reaction methodology.

Materials:

  • 8-Bromo-1-octene (1.0 eq.)[4][5]

  • Sodium iodide (1.5 eq.)

  • Anhydrous acetone

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-Bromo-1-octene and anhydrous acetone.

  • Add sodium iodide to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS. A white precipitate of sodium bromide will form as the reaction proceeds.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Resuspend the residue in diethyl ether and wash with water, followed by a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with the primary alkyl iodide and the terminal alkene representing two distinct sites for chemical modification.

Reactions at the Alkyl Iodide Terminus

The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups. Furthermore, the alkyl iodide can be converted into an organometallic reagent.

G cluster_0 Reactions of the Alkyl Iodide This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent  Mg, Et₂O Organocuprate Organocuprate This compound->Organocuprate  1. 2 Li 2. CuI Nucleophilic Substitution Product Nucleophilic Substitution Product This compound->Nucleophilic Substitution Product  Nu⁻

Caption: Key transformations of the alkyl iodide moiety in this compound.

Reactions at the Alkene Terminus

The terminal double bond can undergo a wide range of electrophilic addition reactions, allowing for functionalization of this end of the molecule.

Utility as a Bifunctional Linker

The presence of two distinct reactive handles makes this compound a valuable linker for tethering different molecular fragments. For instance, the alkyl iodide can participate in cross-coupling reactions, while the alkene remains available for subsequent transformations.

Applications in Research and Drug Development

While direct applications of this compound are not widely reported, the utility of terminal alkenyl iodides and alkyl iodides in general is well-established in the synthesis of complex organic molecules and active pharmaceutical ingredients.

  • Cross-Coupling Reactions: Alkyl iodides are competent coupling partners in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[6]

  • Synthesis of Natural Products: The Grignard reagent derived from 8-bromo-1-octene has been utilized in the synthesis of natural products, highlighting the potential of the corresponding iodo-derivative in similar synthetic campaigns.

  • Late-Stage Functionalization: The reactivity of the alkyl iodide allows for its potential use in the late-stage modification of complex molecules, a key strategy in medicinal chemistry for generating analogues for structure-activity relationship studies.

Safety and Handling

Alkyl iodides should be handled with care in a well-ventilated fume hood. They are generally considered to be harmful if swallowed and can cause skin and eye irritation. It is recommended to consult the Safety Data Sheet (SDS) for similar compounds, such as trans-1-Iodo-1-octene, for detailed safety information.[7]

References

  • Cheméo. (2025). 8-iodo-1-octene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Iodo-1-octyne. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas 42599-17-7,trans-1-Iodo-1-octene. Retrieved from [Link]

  • ResearchGate. (2024). Applications in the synthesis of drugs. Retrieved from [Link]

  • ACS Publications. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1E)-1-Iodo-1-octene. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 8-Bromo-1-octene (CAS 2695-48-9). Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions for the derivatization of alkenyl iodide 3e. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Bromo-1-octene. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium(II)-Catalyzed Stereospecific Alkenyl C-H Bond Alkylation of Allylamines with Alkyl Iodides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

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8-Iodooct-1-ene: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 8-Iodooct-1-ene. As a bifunctional molecule featuring a terminal alkene and a primary alkyl iodide, this compound is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document details its structural characteristics, proposed synthetic routes, expected spectroscopic signatures, and key applications in modern synthetic methodologies. All protocols described herein are designed as self-validating systems, emphasizing the causal relationships behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of a Bifunctional Synthon

In the landscape of drug discovery and development, the ability to strategically and efficiently construct complex molecules is paramount. Bifunctional synthons, molecules bearing two distinct reactive functional groups, are invaluable tools in this endeavor. This compound (C₈H₁₅I) emerges as a molecule of significant interest, incorporating a terminal double bond and a primary iodoalkane. This unique combination allows for orthogonal chemical transformations, where each functional group can be addressed selectively. The terminal alkene is amenable to a wide range of transformations, including but not limited to, hydroboration-oxidation, epoxidation, and polymerization. Concurrently, the primary iodide is an excellent substrate for nucleophilic substitution and a superior coupling partner in a variety of palladium- and copper-catalyzed cross-coupling reactions. This guide aims to serve as a deep-dive resource for researchers, providing both foundational knowledge and practical, field-proven insights into the effective utilization of this potent synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses a simple yet functionally rich acyclic eight-carbon backbone. The terminal vinyl group provides a site for olefin-specific reactions, while the iodine atom at the C8 position offers a reactive handle for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Physical and Chemical Properties of this compound and Related Compounds
PropertyThis compound8-Bromo-1-octene (for comparison)1-Iodooctane (for comparison)
Molecular Formula C₈H₁₅IC₈H₁₅BrC₈H₁₅I
Molecular Weight 238.11 g/mol [1]191.11 g/mol 240.12 g/mol
Boiling Point Not available (estimated ~220-230 °C at atm. pressure)199-200 °C225-226 °C
Density Not available (estimated ~1.2-1.3 g/mL at 25 °C)1.139 g/mL at 25 °C1.331 g/mL at 25 °C
Refractive Index (n²⁰/D) Not available (estimated ~1.49-1.50)1.4671.492
Solubility Insoluble in water; soluble in common organic solvents (e.g., ether, THF, chloroform, hexanes).Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in organic solvents.

Synthesis of this compound: A Practical Approach

While a specific, optimized synthesis for this compound is sparsely documented, a highly effective and logical approach is the Finkelstein reaction, a classic Sₙ2 halogen exchange.[2][3] This method leverages the differential solubility of sodium halides in acetone to drive the reaction to completion. The readily available 8-Bromo-1-octene serves as an ideal precursor.

Diagram 1: Proposed Synthesis of this compound via Finkelstein Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification 8-Bromo-1-octene 8-Bromo-1-octene Round-bottom flask Round-bottom flask 8-Bromo-1-octene->Round-bottom flask NaI NaI NaI->Round-bottom flask Anhydrous Acetone Anhydrous Acetone Anhydrous Acetone->Round-bottom flask Reflux Reflux Round-bottom flask->Reflux Heat Precipitation of NaBr Precipitation of NaBr Reflux->Precipitation of NaBr Drives equilibrium Filtration Filtration Precipitation of NaBr->Filtration Evaporation Evaporation Filtration->Evaporation Remove Acetone Liquid-Liquid Extraction Liquid-Liquid Extraction Evaporation->Liquid-Liquid Extraction Aqueous wash Distillation Distillation Liquid-Liquid Extraction->Distillation Purification This compound This compound Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is a representative procedure adapted from established methods for similar transformations.[4]

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Bromo-1-octene (1.0 eq.). To this, add sodium iodide (1.5 - 2.0 eq.) and anhydrous acetone. The use of anhydrous acetone is critical as the presence of water would lead to the precipitation of NaI and hinder the reaction.

  • Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by TLC or GC-MS. The formation of a white precipitate (NaBr) is a visual indicator of reaction progression. The reaction is typically driven to completion within 12-24 hours.

  • Workup: After cooling to room temperature, the precipitated sodium bromide is removed by vacuum filtration, and the solid is washed with a small amount of acetone. The filtrate is then concentrated under reduced pressure to remove the bulk of the acetone.

  • Purification: The residue is taken up in diethyl ether and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The NMR spectra are expected to show characteristic signals for the terminal alkene and the methylene group attached to the iodine atom.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
~5.8ddt1HH-2
~5.0m2HH-1
~3.2t2HH-8
~2.1q2HH-3
~1.8p2HH-7
~1.3-1.4m6HH-4, H-5, H-6
¹³C NMR δ (ppm)Assignment
~139C-2
~114C-1
~34C-7
~33C-3
~30C-6
~28C-4
~28C-5
~7C-8

Rationale: The vinyl protons (H-1 and H-2) will appear in the characteristic downfield region for alkenes. The protons on the carbon bearing the iodine (H-8) will be deshielded and appear as a triplet around 3.2 ppm. The carbon attached to the iodine (C-8) is expected to be significantly shielded due to the "heavy atom effect" and will appear far upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features of the alkene and the long alkyl chain.

Table 3: Predicted IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch[5][6]
~2925, 2855StrongC-H (sp³) stretch[5][6]
~1640MediumC=C stretch[5][6]
~990, 910Strong=C-H out-of-plane bend (monosubstituted alkene)[6]
~560MediumC-I stretch

Rationale: The key diagnostic peaks will be those associated with the terminal alkene functionality. The C=C stretch and the out-of-plane bending vibrations are particularly informative.[7]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragmentComments
238[C₈H₁₅I]⁺Molecular ion (M⁺)
127[I]⁺Iodine cation, often a prominent peak in iodoalkanes.[8]
111[C₈H₁₅]⁺Loss of iodine radical ([M-I]⁺). This is expected to be a major fragmentation pathway due to the relative weakness of the C-I bond.[1]
41[C₃H₅]⁺Allyl cation, a common fragment from the cleavage of the alkyl chain.

Rationale: The most significant fragmentation is the loss of the iodine atom, leading to a carbocation at m/z 111.[1] The presence of a peak at m/z 127 is also a strong indicator of an iodine-containing compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for a multitude of synthetic transformations. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds makes it an excellent electrophile in cross-coupling reactions.

Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions.

Diagram 2: Application of this compound in Sonogashira Coupling

G This compound This compound ReactionVessel Reaction Vessel (Inert Atmosphere) This compound->ReactionVessel Terminal Alkyne Terminal Alkyne Terminal Alkyne->ReactionVessel Coupled Product Coupled Product ReactionVessel->Coupled Product Heat/Stir Pd Catalyst Pd Catalyst Pd Catalyst->ReactionVessel Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->ReactionVessel Amine Base Amine Base Amine Base->ReactionVessel

Caption: General workflow for Sonogashira coupling.

Representative Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of alkyl iodides.[9][10][11]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (0.5-2 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) in an anhydrous solvent (e.g., THF or DMF).

  • Addition of Reactants: To the stirred catalytic mixture, add this compound (1.0 eq.) followed by the dropwise addition of the terminal alkyne (1.1-1.2 eq.).

  • Reaction and Monitoring: The reaction is stirred at room temperature or gently heated (40-60 °C) until completion, as monitored by TLC or GC-MS.

  • Workup and Purification: The reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the coupled product.

Grignard Reagent Formation and Subsequent Reactions

The primary iodide of this compound can be converted into a Grignard reagent, which can then be used in a variety of nucleophilic addition reactions.[12][13][14][15]

Representative Protocol: Grignard Reagent Formation and Reaction with an Aldehyde
  • Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. A solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the magnesium has been consumed, the resulting Grignard reagent is cooled to 0 °C. A solution of an aldehyde (1.0 eq.) in the same anhydrous solvent is added dropwise.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude alcohol, which can be purified by column chromatography.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, its handling should be guided by the known hazards of similar iodo-organic compounds and flammable liquids.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[16]

  • Fire Hazards: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames. Use non-sparking tools.[5][6]

  • Health Hazards: Iodo-organic compounds can be irritants to the skin, eyes, and respiratory system.[5][17][18][19][20] Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly sealed.

Conclusion

This compound stands as a highly valuable, albeit under-documented, bifunctional building block in the synthetic chemist's toolkit. Its orthogonal reactivity, with a terminal alkene and a primary iodide, allows for a diverse array of synthetic manipulations. While a lack of extensive published data necessitates careful consideration and analogy to related compounds, the predictable reactivity of its functional groups provides a solid foundation for its application in the synthesis of complex target molecules. This guide has provided a framework for its synthesis, characterization, and application, with the aim of empowering researchers to confidently incorporate this versatile synthon into their research and development programs.

References

  • ChemSynthesis. (2025). 8-iodo-1-octene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Wikipedia. (2024). Finkelstein reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Grignard reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Durham Tech. (n.d.). Iodine. Retrieved from [Link]

  • Innovating Science. (n.d.). SAFETY DATA SHEET “cutting edge science for the classroom”. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). SDS- Iodine Solution. Retrieved from [Link]

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Unlocking Synthetic Potential: A Guide to the Reactivity of the Carbon-Iodine Bond in Vinyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: Vinyl iodides are indispensable building blocks in modern organic synthesis, prized for their unique reactivity that enables the construction of complex molecular architectures.[1][2] This technical guide provides an in-depth analysis of the carbon-iodine (C-I) bond in vinyl iodides, exploring its fundamental properties and the mechanistic underpinnings of its reactivity. We delve into the principal transition-metal catalyzed cross-coupling reactions, offering field-proven insights into experimental design, causality behind protocol choices, and the factors that govern reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of vinyl iodides in their synthetic endeavors.

Introduction: The Strategic Advantage of the Vinyl Iodide Moiety

In the landscape of synthetic chemistry, the choice of functional group is a strategic decision that dictates the feasibility and efficiency of a synthetic route. Vinyl iodides, alkenes bearing one or more iodine substituents, have emerged as exceptionally versatile intermediates.[1][3] Their prominence is particularly notable in the synthesis of natural products and pharmaceuticals, where precise control over stereochemistry and the formation of carbon-carbon bonds are paramount.[1][3]

The utility of vinyl iodides is intrinsically linked to the nature of their carbon-iodine (C-I) bond. Compared to other vinyl halides, the C-I bond is the longest and weakest, a property that facilitates its cleavage under relatively mild conditions.[1][2] This inherent reactivity makes vinyl iodides superior substrates for a host of powerful transformations, most notably palladium-catalyzed cross-coupling reactions, where the initial oxidative addition step is often rate-limiting.[3] Understanding the nuances of this bond is key to exploiting its full synthetic potential.

Fundamental Properties of the Vinyl C-I Bond

The reactivity of a vinyl iodide is not merely a function of its bond strength but is also governed by a combination of electronic, thermodynamic, and stereochemical factors.

Electronic and Stereoelectronic Effects

The carbon atom of the C-I bond is sp²-hybridized, which imparts distinct electronic properties compared to its sp³ counterpart in alkyl iodides. Furthermore, the iodine atom possesses lone pairs that can engage in a stereoelectronic interaction, donating electron density into the π* antibonding orbital of the alkene.[1][3] This donation slightly strengthens the C-I bond and reduces the electrophilicity of the carbon center, rendering vinyl iodides generally stable under nucleophilic conditions and resistant to SN1 or SN2 displacement reactions.[1][3] However, this stability is readily overcome in the context of transition-metal catalysis.

Thermodynamic Profile: Bond Dissociation Energy

The most telling quantitative measure of the C-I bond's reactivity is its bond dissociation energy (BDE). A lower BDE corresponds to a weaker bond that requires less energy to cleave, facilitating faster reaction rates in processes like oxidative addition.

Bond TypeBond Dissociation Energy (kcal/mol)Relative Reactivity in Cross-Coupling
C-F (Vinyl)~115Very Low / Inert
C-Cl (Vinyl)~83.7Low
C-Br (Vinyl)~72.1Moderate
C-I (Vinyl) ~57.6 High

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies in Vinyl Halides. The data clearly illustrates the weakness of the C-I bond, explaining the high reactivity of vinyl iodides in cross-coupling reactions.[1][3]

The Critical Role of Stereochemistry

A significant advantage of using vinyl iodides is that their alkene geometry, whether E or Z, is often preserved throughout a reaction sequence.[1] Many transition-metal catalyzed reactions, including the Suzuki, Stille, and Sonogashira couplings, proceed with retention of stereochemistry.[1][4] This property is crucial in total synthesis, where the three-dimensional arrangement of atoms is critical to the biological activity of the target molecule. Therefore, the stereocontrolled synthesis of the vinyl iodide precursor is a vital first step.[1][3]

Synthesis of Vinyl Iodides: Setting the Stage for Reactivity

The successful application of vinyl iodides hinges on their efficient and stereoselective synthesis. The choice of method depends on the desired stereochemistry and the steric and electronic nature of the substrate.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Alkynes Alkynes Hydroiodination Hydroiodination (Hydrometalation-Iodination) Alkynes->Hydroiodination Versatile Aldehydes_Ketones Aldehydes & Ketones Olefination Named Olefinations (Barton, Takai, Stork-Zhao) Aldehydes_Ketones->Olefination Stereoselective Vinyl_Bromides Vinyl Bromides Halogen_Exchange Halogen Exchange (Cu-catalyzed) Vinyl_Bromides->Halogen_Exchange Mild Conditions Vinyl_Iodide Stereodefined Vinyl Iodide Hydroiodination->Vinyl_Iodide Olefination->Vinyl_Iodide Halogen_Exchange->Vinyl_Iodide

Caption: Key synthetic pathways to stereodefined vinyl iodides.

Popular methods include the hydroiodination of alkynes, often involving a hydrometalation step (e.g., hydrozirconation or hydroalumination) followed by trapping with an iodine source like N-iodosuccinimide (NIS) or I₂ to control regioselectivity.[1][5] For converting carbonyls, named reactions such as the Barton vinyl iodide synthesis (from hydrazones), the Takai olefination (favoring E-isomers), and the Stork-Zhao olefination (favoring Z-isomers) are powerful tools.[1][6][7] Additionally, copper-catalyzed halogen-exchange reactions provide a mild and stereospecific route to convert more accessible vinyl bromides into the more reactive vinyl iodides.[5]

The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling

The enhanced reactivity of the C-I bond makes vinyl iodides premier substrates for palladium-catalyzed cross-coupling reactions. These reactions universally proceed via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The low BDE of the C-I bond is most critical in the initial oxidative addition step, where the Pd(0) catalyst inserts into the C-I bond, a process that is significantly faster for iodides than for bromides or chlorides.[8][9]

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_A R¹-(PdII)L₂-I Pd0->PdII_A R¹-I (Vinyl Iodide) T_label PdII_B R¹-(PdII)L₂-R² Product R¹-R² PdII_B->Product RE_label OA_label T_label->PdII_B R²-M (Coupling Partner) RE_label->Pd0

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples a vinyl halide with an organoboron species (e.g., a boronic acid or ester) in the presence of a base.[10] It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents and the excellent functional group tolerance. The retention of alkene geometry is a hallmark of this reaction.[1][4]

Expert Insight: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical. It not only facilitates the catalytic cycle but must be chosen to avoid degradation of sensitive functional groups on the substrates.[11] The base activates the organoboron reagent, forming a borate complex that is more competent for transmetalation.[11]

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl iodide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).

  • Solvent and Base: Add a degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) followed by an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0-3.0 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the vinyl iodide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the coupled product.

Sonogashira Coupling

The Sonogashira coupling forges a bond between a vinyl iodide and a terminal alkyne, catalyzed by both palladium and a copper(I) salt (typically CuI).[8][12] This reaction is exceptionally efficient for creating conjugated enynes, a common motif in natural products and functional materials. Vinyl iodides are the most reactive vinyl halides for this transformation, often allowing the reaction to proceed at room temperature.[8][9]

Expert Insight: The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[9] While highly effective, the copper can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling). "Copper-free" Sonogashira protocols have been developed to mitigate this, though they may require higher temperatures or different ligand systems.[8][13]

Exemplary Protocol: Sonogashira Coupling

  • Setup: In an inert atmosphere glovebox or Schlenk line, add the vinyl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (1-5 mol%) to a dry flask.

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Triethylamine or Diisopropylamine, >2.0 equiv), which acts as both the base and a solvent.

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.3 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor for completion.

  • Workup: Dilute the reaction mixture with Et₂O or Ethyl Acetate and filter through a pad of Celite® to remove precipitated salts.[9] Wash the filtrate with saturated aq. NH₄Cl to remove copper salts, followed by water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Other Key Couplings
  • Heck Reaction: Couples vinyl iodides with alkenes, typically those bearing an electron-withdrawing group, to form substituted alkenes.[1][14] The reaction proceeds with excellent stereoselectivity.[14]

  • Stille Coupling: Utilizes organostannane (tin) reagents.[1] A key advantage is its exceptional tolerance for a wide array of functional groups, although the toxicity of tin byproducts is a significant drawback.[15]

  • Negishi Coupling: Employs organozinc reagents, which are more reactive than their boron or tin counterparts.[16][17] This heightened reactivity allows for the coupling of less reactive partners but requires stricter exclusion of air and moisture.[18]

Advanced and Emerging Transformations

The reactivity of the C-I bond extends beyond standard cross-coupling reactions.

  • Carbonylative Couplings: By introducing carbon monoxide (CO) gas into the reaction atmosphere, a carbonyl group can be inserted between the vinyl and partner fragments. Carbonylative Suzuki and Stille couplings of vinyl iodides are powerful methods for synthesizing α,β-unsaturated ketones.[19][20][21]

  • Gold-Catalyzed Reactions: While palladium is dominant, recent research has shown that gold(I) complexes can undergo oxidative addition with vinyl iodides, opening new avenues for catalysis.[22][23] These reactions often exhibit unique reactivity and selectivity profiles compared to palladium.

  • Reductive Couplings: Formate-mediated reductive cross-couplings represent a newer class of reaction where a formal Heck-type pathway can occur under reducing conditions, sometimes leading to unusual cine-substitution products.[24][25][26]

Conclusion

The carbon-iodine bond in vinyl iodides represents a nexus of stability and tunable reactivity. Its relatively low bond dissociation energy makes it the premier leaving group for transition-metal-catalyzed reactions, enabling bond formation under mild conditions with high functional group tolerance and stereochemical fidelity. From the foundational Suzuki and Sonogashira couplings to emerging gold-catalyzed transformations, the vinyl iodide motif provides chemists with a reliable and powerful tool for the assembly of complex molecules. A thorough understanding of the principles governing the C-I bond's reactivity is essential for any scientist engaged in the art and science of modern organic synthesis.

References

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  • RSC Publishing. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. [Link]

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  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

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Introduction to Cross-Coupling Reactions with Iodo-Compounds: A High-Reactivity Platform for C-C and C-X Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with unparalleled efficiency and precision. The discovery and development of these transformations, recognized with the 2010 Nobel Prize in Chemistry, have fundamentally reshaped the landscape of pharmaceuticals, materials science, and agrochemicals.[1] Within the diverse toolkit of cross-coupling, organic iodides (R-I) occupy a privileged position. This guide provides an in-depth exploration of cross-coupling reactions utilizing iodo-compounds, elucidating the fundamental principles that govern their reactivity and offering practical insights for their application in a research and development setting. We will dissect the core catalytic cycles, survey the most prominent named reactions, and provide detailed experimental protocols and troubleshooting advice tailored for professionals in the field.

The Unique Role of Iodo-Compounds in Cross-Coupling Chemistry

The efficacy of an organic halide in a cross-coupling reaction is intrinsically linked to the strength of its carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cycles is the initial oxidative addition, where the palladium catalyst inserts itself into the C-X bond. The bond dissociation energies follow a clear trend: C-F > C-Cl > C-Br > C-I.

This hierarchy places the carbon-iodine bond as the weakest among the halogens, making iodo-compounds the most reactive electrophilic partners. This enhanced reactivity translates into significant practical advantages:

  • Milder Reaction Conditions: Couplings with aryl and vinyl iodides often proceed at lower temperatures, sometimes even at room temperature, which enhances functional group tolerance and reduces energy consumption.[2]

  • Faster Reaction Rates: The facile cleavage of the C-I bond accelerates the entire catalytic cycle, leading to shorter reaction times and higher catalyst turnover numbers.

  • High Selectivity: In molecules containing multiple different halogen atoms (e.g., an iodo-bromo-aryl compound), the palladium catalyst can selectively react at the iodine center by tuning the reaction conditions, a powerful strategy in multi-step synthesis.[2]

While aryl chlorides and bromides are often more commercially attractive due to lower cost, the superior reactivity of iodides makes them indispensable for challenging transformations, late-stage functionalization of complex molecules, and rapid library synthesis in drug discovery.

The Universal Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, elegant mechanistic pathway. Understanding this cycle is paramount for rational reaction design and troubleshooting. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

General Catalytic Cycle cluster_cycle Catalytic Cycle pd0 LₙPd(0) pd2_complex R¹-Pd(II)-X (Lₙ) pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)-R² (Lₙ) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product electrophile R¹-I (Iodide) electrophile->pd0 nucleophile R²-M (Nucleophile) nucleophile->pd2_complex base Base base->pd2_complex

Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.

The Three Key Steps:

  • Oxidative Addition: An active, low-ligated Pd(0) species inserts into the carbon-iodine bond of the electrophile (R¹-I). This forms a square-planar Pd(II) intermediate. This is an oxidative process as the palladium center's oxidation state increases from 0 to +2. For iodo-compounds, the energy barrier for this step is significantly lower than for other halides.[3]

  • Transmetalation: The organic group (R²) from a second reagent, the organometallic nucleophile (R²-M), is transferred to the palladium(II) center, displacing the iodide.[1] This step often requires activation by a base, particularly in Suzuki couplings where the base facilitates the formation of a more reactive boronate species.[4]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple to form the desired product (R¹-R²). This step is reductive, as the palladium center's oxidation state returns from +2 to 0, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[5]

Pillar Reactions: The Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Couplings

Iodo-compounds serve as premier substrates in a variety of named cross-coupling reactions, each designed to form a specific type of chemical bond.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds. It couples an organic halide with an organoboron species, typically a boronic acid or ester.[1] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity and high stability of the boron reagents.[6]

Suzuki Coupling cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Ar¹-Pd(II)(I)L₂ pd0->oxidative_add Oxidative Addition transmetal Ar¹-Pd(II)(Ar²)L₂ oxidative_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar¹-Ar² transmetal->product aryl_iodide Ar¹-I aryl_iodide->pd0 boronic_acid Ar²-B(OH)₂ + Base boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate boronate->oxidative_add

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of an Aryl Iodide

ComponentExampleTypical Loading/Conc.Purpose
Aryl Iodide 4-Iodoanisole1.0 equivElectrophilic partner
Boronic Acid Phenylboronic acid1.1 - 1.5 equivNucleophilic partner
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃0.5 - 5 mol%Catalyst precursor
Ligand PPh₃, SPhos, XPhos (if Pd source is ligandless)1 - 2 equiv to PdStabilizes Pd(0), facilitates oxidative addition/reductive elimination
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equivActivates the boronic acid to form a reactive boronate complex
Solvent Toluene/H₂O, Dioxane/H₂O, THF0.1 - 0.5 MSolubilizes reagents and catalyst
Temperature 60 - 110 °C-Provides activation energy

Experimental Protocol: Synthesis of 4-Methoxybiphenyl [7]

  • Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed solvents, such as a mixture of Toluene (8 mL) and Water (2 mL), via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methoxybiphenyl.

Heck-Mizoroki Reaction: C-C Bonds via Olefin Arylation

The Heck reaction forms a C-C bond by coupling an organic halide with an alkene, producing a substituted alkene.[8][9] It is a powerful tool for synthesizing complex olefinic structures. Aryl iodides are highly effective substrates, often reacting under ligand-free conditions or with simple phosphine ligands.[6]

Heck Reaction cluster_heck Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Ar-Pd(II)(I)L₂ pd0->oxidative_add Oxidative Addition migratory_insert RCH(PdIL₂)CH₂Ar oxidative_add->migratory_insert Carbopalladation (Migratory Insertion) beta_hydride H-Pd(II)(I)L₂ migratory_insert->beta_hydride β-Hydride Elimination product ArCH=CHR migratory_insert->product beta_hydride->pd0 Reductive Elimination of HI (+ Base) aryl_iodide Ar-I aryl_iodide->pd0 alkene H₂C=CHR alkene->oxidative_add base Base base->beta_hydride

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Table 2: Typical Conditions for Heck Reaction of an Aryl Iodide

ComponentExampleTypical Loading/Conc.Purpose
Aryl Iodide Iodobenzene1.0 equivElectrophilic partner
Alkene Styrene, Methyl acrylate1.1 - 1.5 equivNucleophilic partner
Palladium Source Pd(OAc)₂1 - 5 mol%Catalyst precursor
Ligand PPh₃, P(o-tol)₃ (optional)1 - 2 equiv to PdCan increase catalyst stability and reaction efficiency
Base Et₃N, K₂CO₃, NaOAc1.5 - 2.5 equivNeutralizes the HI generated during the catalytic cycle
Solvent DMF, NMP, Acetonitrile0.1 - 1.0 MTypically polar aprotic solvents
Temperature 80 - 140 °C-Higher temperatures often required compared to Suzuki
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl or vinyl halide.[2][10] This reaction is unique among the common cross-couplings as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center. Due to their high reactivity, aryl iodides can often undergo Sonogashira coupling at room temperature.[2]

Sonogashira Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_oxidative_add Ar-Pd(II)(I)L₂ pd0->pd_oxidative_add Oxidative Addition pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative_add->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR pd_transmetal->product cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Deprotonation & Coordination cu_acetylide->pd_oxidative_add cu_acetylide->cu_halide Transfer to Pd aryl_iodide Ar-I aryl_iodide->pd0 alkyne H-C≡CR + Base alkyne->cu_halide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is of immense importance, particularly in the pharmaceutical industry where aryl amines are ubiquitous structural motifs.[11] The Buchwald-Hartwig amination provides a general and powerful method for coupling aryl halides with a vast array of primary and secondary amines.

Historically, aryl iodides were considered challenging substrates for this reaction. The iodide anion (I⁻) produced during the reaction can form stable, off-cycle palladium-iodide bridged dimers, inhibiting catalytic activity.[12][13] However, the development of sophisticated, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) by the Buchwald and Hartwig groups has largely overcome this "iodide problem." These bulky ligands prevent the formation of inactive dimers and promote the desired reductive elimination step.[11][12][14]

Buchwald_Hartwig cluster_bh Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_add Ar-Pd(II)(I)L pd0->oxidative_add Oxidative Addition amine_complex [Ar-Pd(II)(HNR¹R²)L]⁺ I⁻ oxidative_add->amine_complex Amine Coordination amido_complex Ar-Pd(II)(NR¹R²)L amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product aryl_iodide Ar-I aryl_iodide->pd0 amine HNR¹R² amine->oxidative_add base Base (e.g., NaOtBu) base->amine_complex

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of an Aryl Iodide

ComponentExampleTypical Loading/Conc.Purpose
Aryl Iodide 1-Iodo-4-(trifluoromethyl)benzene1.0 equivElectrophilic partner
Amine Morpholine1.2 - 1.4 equivNucleophilic partner
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst1 - 4 mol%Catalyst precursor
Ligand XPhos, RuPhos, BrettPhos1.1 - 1.2 equiv to PdBulky ligand to promote C-N reductive elimination and prevent dimerization
Base NaOt-Bu, K₃PO₄, LHMDS1.4 - 2.0 equivStrong, non-nucleophilic base for amine deprotonation
Solvent Toluene, Dioxane, t-BuOH0.1 - 1.0 MAnhydrous, non-protic solvent
Temperature 80 - 110 °C-Provides activation energy

Field Guide: Practical Considerations for Success

Beyond the specific named reaction, successful cross-coupling requires careful attention to the choice of reagents and reaction setup.

  • Palladium Precatalysts: While simple salts like Pd(OAc)₂ are effective, modern "precatalysts" (e.g., XPhos Pd G3) are often preferred. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ upon exposure to base, leading to more reproducible results.

  • Ligand Selection: The ligand is not merely a spectator; it is the "steering wheel" of the reaction. Electron-rich, bulky phosphine ligands generally accelerate oxidative addition and reductive elimination. The choice of ligand can dramatically impact reaction scope and efficiency.[15]

  • Base and Solvent Choice: The base must be strong enough to perform its function (e.g., deprotonate an amine or form a boronate) but not so reactive that it degrades starting materials or products. The solvent must be inert to the reaction conditions and capable of dissolving all components. Critically, for most cross-couplings, the use of anhydrous and deoxygenated (degassed) solvents is essential to protect the sensitive Pd(0) catalyst from deactivation.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently pure reagents.3. Incorrect base or solvent.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Purify starting materials.3. Screen alternative bases and solvents.
Homocoupling of Nucleophile Presence of oxygen or other oxidants.Thoroughly degas all solvents and purge the reaction vessel with inert gas before heating.
Protodehalogenation Water or other proton sources present; β-hydride elimination pathway competing.Use anhydrous solvents and reagents. For β-hydride elimination issues, consider a different ligand or adding silver salts to accelerate other steps.[5]
"Black Crash" (Pd Black) Catalyst decomposition.Use a higher ligand-to-palladium ratio, switch to a more robust ligand, or lower the reaction temperature.

Conclusion and Future Outlook

Cross-coupling reactions with iodo-compounds offer a highly reactive and versatile platform for constructing complex organic molecules. Their facile oxidative addition allows for transformations under mild conditions, making them ideal for intricate synthetic challenges where preserving delicate functional groups is critical. While the field has matured significantly, innovation continues. Areas of active research include the development of even more active catalysts to lower loadings, expanding the scope to include challenging C(sp³)-I bonds, and performing these reactions in more environmentally benign solvents like water.[6][16] A thorough understanding of the underlying mechanisms and practical considerations detailed in this guide will empower researchers to harness the full potential of these powerful synthetic tools.

References

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  • BenchChem. (2025). Application notes for Sonogashira coupling with aryl iodides. BenchChem Website.[24]

  • Lipshutz, B. H., et al. (2023). In situ iodination of aryl bromides for challenging cross-couplings. RSC Publishing.[25]

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  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society.[14]

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The Evolving Landscape of Bifunctional C8 Alkenes: From Commodity Monomers to High-Value Specialty Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the
Abstract

Bifunctional C8 alkenes, a class of molecules characterized by an eight-carbon backbone and two reactive functional groups, represent a versatile and powerful platform in modern chemistry. While traditionally utilized as monomers and crosslinking agents in the polymer industry, their applications have expanded significantly into the realms of fine chemical synthesis, pharmaceuticals, and advanced materials science. This guide provides an in-depth analysis of the core applications of key bifunctional C8 alkenes, such as 1,7-octadiene and 7-octen-1-ol. It delves into the mechanistic principles that govern their reactivity, offers detailed experimental protocols for their transformation, and presents a forward-looking perspective on their potential to address emerging challenges in drug development and materials innovation.

Introduction: Defining the C8 Bifunctional Platform

Bifunctional C8 alkenes are organic compounds containing an eight-carbon chain with two distinct functional groups, at least one of which is a carbon-carbon double bond. This dual reactivity is the cornerstone of their utility, allowing them to act as molecular "linkers" or to be elaborated into complex architectures. The most prominent examples include:

  • α,ω-Dienes (e.g., 1,7-Octadiene): Featuring terminal double bonds at both ends of the chain, these are primary substrates for step-growth polymerization and ring-forming reactions.[1][2]

  • Alkenols (e.g., 7-Octen-1-ol): Possessing both a terminal alkene and a hydroxyl group, these molecules offer orthogonal reactivity, enabling the introduction of polarity or further synthetic modification.[3]

The strategic importance of these molecules lies in their ability to bridge the gap between simple feedstocks and complex, high-value products. Their applications are largely dictated by the specific nature and interplay of their functional groups.

Core Applications in Polymer & Materials Science

The ability of bifunctional C8 alkenes to form long-chain polymers or introduce specific functionalities has made them indispensable in materials science.

2.1 Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a powerful step-growth condensation polymerization that utilizes α,ω-dienes like 1,7-octadiene to produce unsaturated polymers and volatile ethylene.[4] The reaction is driven to completion by the removal of ethylene gas, a principle that aligns with Le Châtelier's principle.[4][5]

Causality of Catalyst Choice: The success of ADMET is heavily reliant on the choice of an olefin metathesis catalyst. Modern ruthenium-based catalysts, such as Grubbs' second and third-generation catalysts, are favored due to their high functional group tolerance and stability, allowing for the polymerization of a wide array of monomers under controlled conditions.[4][6] This control is crucial for synthesizing model polymers with precisely defined structures, such as purely linear polyethylene (after hydrogenation of the resulting polyoctenamer) or copolymers with specific branching.[4][6]

The polymerization of 1,7-octadiene via ADMET yields poly(octenylene), a polymer with a double bond repeating every eighth carbon atom.[4] This material is a precursor to specialty rubbers and thermoplastic elastomers. A commercially significant related polymer is trans-polyoctenamer rubber (TOR), produced via Ring-Opening Metathesis Polymerization (ROMP) of cyclooctene.[7][8][9] This material, known by the trade name VESTENAMER®, is used as a processing aid in the rubber industry, where it improves flow properties and participates in the final vulcanization process.[8][9]

2.2 Crosslinking and Surface Modification

The presence of two reactive sites allows bifunctional C8 alkenes to act as effective crosslinking agents. For instance, 1,7-octadiene can be incorporated into polymer chains via coordination polymerization with other alpha-olefins like 1-hexene.[10] The pendant vinyl groups that result can then be used for subsequent crosslinking reactions, such as hydrosilylation, to create robust, thermoset materials.[10]

Furthermore, plasma polymerization of 1,7-octadiene is a solvent-free technique used to deposit thin, highly crosslinked hydrocarbon films onto various substrates.[1][11] This method is employed to modify the surface properties of materials, such as tuning the hydrophobicity of silica particles for applications in composites or chromatography.[1][11]

Applications in Fine Chemical & Pharmaceutical Synthesis

The precise and predictable reactivity of bifunctional C8 alkenes makes them valuable building blocks for constructing complex molecular frameworks found in natural products and active pharmaceutical ingredients (APIs).

3.1 Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is an intramolecular olefin metathesis reaction that transforms a diene into a cyclic alkene and ethylene.[5][12] This reaction has revolutionized the synthesis of 5- to 30-membered rings, which are common motifs in biologically active macrocycles and natural products.[5][12]

Mechanistic Insight: The reaction proceeds through a metallacyclobutane intermediate, and the thermodynamic driving force is the entropically favorable release of volatile ethylene gas.[5][12] A C8 diene substrate, for example, can be used to construct a six-membered ring, a foundational structure in organic chemistry. The functional group tolerance of modern ruthenium catalysts allows RCM to be performed late-stage in a synthesis on highly functionalized molecules.[12][13]

RCM_Mechanism

  • Caption: Catalytic cycle of Ring-Closing Metathesis (RCM). */ enddot

3.2 Difunctionalization Reactions

The alkene moieties in C8 substrates are susceptible to a wide range of difunctionalization reactions, where two new functional groups are added across the double bond in a single step.[14][15] These reactions are highly atom-economical and provide rapid access to molecular complexity.[16]

A particularly relevant area for drug development is aminative difunctionalization, which installs nitrogen-containing groups that are prevalent in pharmaceuticals.[14][16] For example, a molecule like 7-octen-1-ol could undergo an aminohalogenation or carboamination reaction at the alkene, installing a nitrogenous group while leaving the hydroxyl group available for subsequent conjugation or modification. This strategy is a powerful tool for building libraries of complex, functionalized compounds for screening.[16]

Experimental Protocols

Adherence to rigorous experimental technique is paramount for achieving reproducible and high-yielding results. The following protocols are provided as validated starting points for researchers.

4.1 Protocol: ADMET Polymerization of 1,7-Octadiene

This protocol describes the synthesis of high molecular weight poly(octenylene) using a Grubbs-type catalyst under inert conditions.

Causality and System Validation: This is a step-growth polymerization where high molecular weight is only achieved at very high conversion (>99%). The reaction is an equilibrium, and its progress is driven by the efficient removal of the ethylene byproduct under vacuum.[4][17] The system is considered self-validating through characterization: successful polymerization is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (disappearance of terminal vinyl protons) and Gel Permeation Chromatography (GPC) (measurement of molecular weight and dispersity).

Materials:

  • 1,7-Octadiene (≥98%, purified)

  • Grubbs 2nd Generation Catalyst

  • Anhydrous Toluene

  • Methanol (for precipitation)

  • Inhibitor removal column (e.g., packed with basic alumina)

  • Schlenk flask and Schlenk line/glovebox

Step-by-Step Methodology:

  • Monomer Purification: Pass 1,7-octadiene through an inhibitor removal column to remove radical inhibitors like BHT. Degas the purified monomer by three freeze-pump-thaw cycles.

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add anhydrous, degassed toluene (to achieve a monomer concentration of ~1 M) to a Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Dissolution: Add the Grubbs 2nd Generation Catalyst (a typical monomer-to-catalyst ratio is 1000:1) to the toluene and stir until fully dissolved, resulting in a characteristic purple/brown solution.

  • Polymerization: Add the purified 1,7-octadiene to the catalyst solution via syringe. The reaction mixture will begin to bubble as ethylene is evolved.

  • High Vacuum: After an initial stirring period of 30 minutes at room temperature, connect the flask to a high-vacuum line (<50 mTorr) while maintaining vigorous stirring and heating to 50-60 °C. This step is critical for removing ethylene and driving the polymerization to completion.

  • Monitoring: The viscosity of the solution will increase significantly over several hours. The reaction is typically allowed to proceed for 12-24 hours under vacuum.

  • Termination & Precipitation: Cool the flask to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether. Dilute the viscous solution with a small amount of toluene and precipitate the polymer by slowly pouring the solution into a large volume of rapidly stirring methanol.

  • Purification & Drying: Collect the white, rubbery polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

4.2 Protocol: Epoxidation of 1,7-Octadiene

This protocol details the selective epoxidation of one double bond in 1,7-octadiene to yield 1,2-epoxy-7-octene, a valuable bifunctional intermediate.

Causality and System Validation: This reaction relies on a catalyst to selectively transfer an oxygen atom from an oxidant (like TBHP) to the alkene. The use of a heterogeneous, polymer-supported catalyst, such as a Mo(VI) complex on polybenzimidazole, allows for easy removal and recycling of the catalyst.[18] The success of the reaction is validated by techniques like Gas Chromatography (GC) to monitor the conversion of the starting material and formation of the product, and NMR to confirm the structure of the purified epoxide.

Materials:

  • 1,7-Octadiene

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)

  • Polymer-supported Mo(VI) catalyst (PBI·Mo)[18]

  • Toluene (solvent)

  • Stirred batch reactor with temperature control

Step-by-Step Methodology:

  • Reactor Charging: Charge the batch reactor with 1,7-octadiene, toluene, and the PBI·Mo catalyst. A typical catalyst loading is ~1-2 mol% relative to the alkene.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-90 °C).

  • Oxidant Addition: Slowly add the TBHP solution to the reactor over a period of 30 minutes using a syringe pump. A slight molar excess of TBHP relative to the diene (e.g., 1.1:1) is often used.

  • Reaction Progress: Maintain the reaction at temperature with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Work-up: Once the desired conversion is reached (typically 2-4 hours), cool the reactor to room temperature.

  • Catalyst Removal: Remove the heterogeneous catalyst by simple filtration. The catalyst can be washed with solvent and dried for reuse.

  • Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium sulfite solution to quench any remaining peroxide, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: Purify the crude product by vacuum distillation to obtain pure 1,2-epoxy-7-octene.

Data Compendium

Quantitative data is essential for comparing methodologies and predicting outcomes.

Table 1: Representative ADMET Polymerization Data for α,ω-Dienes

MonomerCatalyst (mol%)Mₙ (kDa)Mₙ/MₙPredominant GeometryReference
1,5-HexadieneGrubbs 1st Gen. (0.1%)281.8>70% trans[4]
1,9-DecadieneGrubbs 1st Gen. (0.1%)1081.7>90% trans[4]
Divinyl FluoreneRu(B) (2.0%)1132.0trans[19]

Note: Mₙ = Number-average molecular weight; Mₙ/Mₙ = Dispersity.

ADMET_Workflow

  • Caption: General experimental workflow for ADMET polymerization. */ enddot

Conclusion & Future Outlook

Bifunctional C8 alkenes have firmly established their role as versatile chemical synthons. In polymer science, the ongoing development of stereoretentive ADMET catalysts promises access to polyalkenamers with precisely controlled cis/trans geometries, enabling fine-tuning of material properties.[20] In drug discovery and fine chemical synthesis, the power of RCM and alkene difunctionalization continues to drive innovation, allowing for the efficient construction of novel molecular entities.[13][16] As the chemical industry pivots towards more sustainable processes, the use of bio-based C8 feedstocks and the development of highly efficient, recyclable catalytic systems will undoubtedly shape the future landscape of this indispensable class of molecules.

References
  • VESTENAMER® - Synthesis and structure - Evonik Industries. (n.d.). Evonik Industries.
  • Golub', A. S., et al. (2023). Modern Trends in the Processing of Linear Alpha Olefins into Technologically Important Products: Part I.
  • Recent developments in the difunctionalization of alkenes with C–N bond formation. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal.
  • Acyclic diene met
  • Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology. (2024). Reaction Chemistry & Engineering (RSC Publishing).
  • Oct-7-en-1-ol | C8H16O | CID 83203. (n.d.). PubChem - NIH.
  • Recent Development of Difunctionalization of Alkenes with C-N Bond Formation | Request PDF. (2021).
  • 7-Octen-1-ol | C8H16O | CAS 13175-44-5. (n.d.). CymitQuimica.
  • Sauty, N. F., et al. (2014). Acyclic diene metathesis polymerization and precision polymers.
  • Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. (2026).
  • Ahmadjo, S., et al. (2020). Synthesis of 1‐hexene/1,7‐octadiene copolymers using coordination polymerization and postfunctionalization with triethoxysilane.
  • Recent advances in aminative difunctionalization of alkenes. (2020). Organic & Biomolecular Chemistry (RSC Publishing).
  • 1,7-Octadiene. (n.d.). Wikipedia.
  • Ring-closing met
  • Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends. (n.d.). MDPI.
  • How To Do An Acyclic Diene Metathesis Reaction. (2017). Advanced Science News.
  • 1,7-Octadiene | C8H14 | CID 19460. (n.d.). PubChem.
  • VESTENAMER® has been used as an additive in the rubber industry for years. (n.d.). VESTENAMER.
  • Stereocontrolled acyclic diene metathesis polymeriz
  • VESTENAMER® - The world's most versatile additive for efficient processing of rubber, manufacturing mechanical rubber goods. (n.d.). Evonik.
  • Akhavan, B., et al. (2013). Evolution of Hydrophobicity in Plasma Polymerised 1,7-Octadiene Films.

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An In-Depth Technical Guide to the Safe Handling and Storage of 8-Iodooct-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 8-Iodooct-1-ene

This compound (CAS No. 38380-55-1) is a bifunctional organic molecule that serves as a valuable intermediate in complex organic synthesis. Its structure incorporates a terminal alkene and a primary alkyl iodide, providing two distinct reactive centers for orthogonal chemical modifications. This dual functionality makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and materials science precursors.

The presence of the iodoalkane moiety, however, introduces specific challenges related to the compound's stability and safe handling. Alkyl iodides are susceptible to degradation by light and heat and can be reactive towards various nucleophiles and bases. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring its safe and effective use in the laboratory. The protocols and recommendations herein are grounded in established chemical safety principles and an understanding of the compound's inherent reactivity.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of a robust safety protocol. The primary risks stem from its combustibility and its potential to cause harm upon exposure. A risk assessment must precede any handling of this chemical.

Physicochemical and Hazard Data

The following table summarizes the known properties and hazard classifications for this compound. While specific physical constants like boiling point are not readily published, the GHS hazard statements provide a clear directive for safe handling.[1]

PropertyValue / InformationSource
Chemical Name This compoundN/A
CAS Number 38380-55-1[2]
Molecular Formula C₈H₁₅I[1]
Molecular Weight 238.11 g/mol [1]
Physical Form Liquid[2]
Signal Word Warning [2]
GHS Hazard Statements H227: Combustible liquidH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2]
Core Causality of Hazards
  • Combustibility (H227): As an organic molecule with a significant hydrocarbon backbone, this compound has a flash point that classifies it as a combustible liquid. This means it can ignite when exposed to an ignition source at elevated temperatures.

  • Toxicity and Irritation (H302, H312, H332, H315, H319, H335): The compound's toxicity and irritant properties are typical of many functionalized haloalkanes. It can be absorbed through the skin, ingested, or inhaled, leading to systemic effects. Direct contact can cause irritation due to its ability to disrupt cell membranes and interact with biological macromolecules.

  • Instability: Alkyl iodides are the least stable of the haloalkanes. The Carbon-Iodine bond is relatively weak and susceptible to homolytic cleavage by ultraviolet light or heat, which can generate free radicals.[3] This photodegradation can lead to discoloration (often turning yellow or brown) and the formation of impurities, compromising experimental integrity.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The selection of these controls is a direct response to the hazards of combustibility, irritation, and potential inhalation.

Engineering Controls
  • Certified Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the primary engineering control to mitigate inhalation hazards (H332, H335) by containing vapors.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are critical. In the event of significant skin or eye contact (H315, H319), immediate and copious flushing is the most effective first aid measure.

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the need to prevent skin contact, eye exposure, and incidental inhalation.

PPE ItemSpecification and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance against a range of chemicals for incidental contact.[4] The outer glove should be removed and replaced immediately upon any sign of contamination. For prolonged operations, heavier-duty gloves should be considered.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Safety glasses do not provide adequate protection from splashes.[5]
Face Protection A face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or when handling heated solutions.[5]
Body Protection A flame-resistant laboratory coat should be worn and fully buttoned. This protects against minor splashes and provides a removable barrier in case of a larger spill.
Footwear Fully enclosed, chemical-resistant shoes must be worn.

Section 3: Standard Operating Procedure for Safe Handling

This section outlines a step-by-step methodology for handling this compound in a laboratory setting. Following this workflow minimizes exposure and reduces the risk of adverse events.

Experimental Workflow
  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure the work area is free of clutter and incompatible materials (e.g., strong bases, oxidizing agents).

    • Assemble all necessary glassware and equipment.

    • Confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.

    • Don all required PPE as specified in Section 2.2.

  • Aliquotting and Transfer:

    • Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the vessel.

    • Perform all transfers within the fume hood.

    • Use a clean, dry syringe or pipette for liquid transfers.

    • If the compound is stored under an inert atmosphere, use appropriate Schlenk line or glovebox techniques.

    • Securely cap the source bottle immediately after use.

  • Reaction Setup:

    • When adding the reagent to a reaction vessel, do so slowly and in a controlled manner.

    • If the reaction is exothermic, ensure adequate cooling is in place before addition.

  • Post-Handling:

    • Clean any contaminated glassware within the fume hood.

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase A Verify Engineering Controls (Fume Hood, Eyewash) B Clear Workspace & Assemble Equipment A->B C Don Full PPE (Goggles, Lab Coat, Double Gloves) B->C D Equilibrate Reagent to RT C->D E Transfer Reagent (Syringe/Pipette) D->E F Immediately Reseal Container E->F G Add to Reaction Vessel E->G H Decontaminate Glassware (in Fume Hood) G->H I Dispose of Outer Gloves & Contaminated Materials H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and preventing the formation of hazardous degradation products. The primary concerns are sensitivity to light, heat, and air.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage. Lowering the temperature significantly reduces the rate of thermal decomposition. A similar iodo-compound is noted to be stable for at least two years under these conditions.[6]
Atmosphere Inert atmosphere (Argon or Nitrogen). While not pyrophoric, alkyl iodides can react slowly with atmospheric oxygen and moisture over time. An inert atmosphere displaces these reactants, preserving purity.
Light Store in an amber or opaque container in the dark. The C-I bond is photolabile. Exclusion of light, particularly UV wavelengths, is the most critical factor in preventing free-radical degradation and discoloration.[7][8]
Container Tightly sealed glass container. Prevents exposure to air and moisture. Ensure the cap liner is compatible (e.g., PTFE). Do not use metal containers.
Chemical Incompatibilities

To prevent hazardous reactions, this compound should be stored separately from:

  • Strong Oxidizing Agents: Can cause vigorous or violent reactions.

  • Strong Bases: Can promote elimination reactions (E2) or other decomposition pathways.

  • Reactive Metals: (e.g., Sodium, Potassium, Magnesium): Can form organometallic reagents in an uncontrolled manner.

Section 5: Emergency Response Protocols

A clear, pre-defined emergency plan is essential. All laboratory personnel must be trained on these procedures before working with the chemical.

Exposure Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Procedures

The response to a spill depends on its size and location.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Collect the absorbed material using non-sparking tools into a sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors to contain vapors.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Emergency Response Decision Tree

G Start Incident Occurs (Spill or Exposure) IsLifeThreatening Is the situation life-threatening? Start->IsLifeThreatening SpillOrExposure Spill or Exposure? IsLifeThreatening->SpillOrExposure No Call911 Call Emergency Services IsLifeThreatening->Call911 Yes Spill Spill SpillOrExposure->Spill Exposure Exposure SpillOrExposure->Exposure SpillSize Spill Size? Spill->SpillSize ExposureType Exposure Type? Exposure->ExposureType MinorSpill Minor Spill (In Fume Hood) SpillSize->MinorSpill Minor MajorSpill Major Spill (Outside Hood) SpillSize->MajorSpill Major SkinEye Skin / Eye Contact ExposureType->SkinEye Contact InhaleIngest Inhalation / Ingestion ExposureType->InhaleIngest Inhalation/ Ingestion CleanUp 1. Alert Others 2. Absorb with Inert Material 3. Collect for Waste Disposal 4. Decontaminate Area MinorSpill->CleanUp Evacuate 1. EVACUATE AREA 2. Alert Supervisor 3. Call EH&S / Emergency Response MajorSpill->Evacuate Flush 1. Use Safety Shower / Eyewash for 15 min 2. Remove Contaminated Clothing 3. Seek Medical Attention SkinEye->Flush FreshAir 1. Move to Fresh Air 2. Seek IMMEDIATE Medical Attention InhaleIngest->FreshAir

Caption: Decision tree for responding to emergencies involving this compound.

Section 6: Waste Disposal

All waste containing this compound, including contaminated absorbent materials, disposable gloves, and reaction residues, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Labeling: The waste container must be labeled with its contents, including the full chemical name of this compound.

  • Storage: Store the waste container in a secondary containment bin in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain.

References

  • Aaron Chemistry. Safety Data Sheet: this compound. [Link]

  • Serafimov, I. M., et al. (2023). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. 8-Iodo-1-octyne. National Center for Biotechnology Information. [Link]

  • Jones, D. J., et al. (2018). Exploring the Impact of 1,8-Diiodooctane on the Photostability of Organic Photovoltaics. ACS Applied Energy Materials. [Link]

  • Xu, F., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes. The Journal of Physical Chemistry A. [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

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Methodological & Application

Application Notes and Protocols: Thiol-ene "Click" Reaction with 8-Iodooct-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power and Precision of the Thiol-ene Reaction

The thiol-ene reaction has emerged as a cornerstone of "click" chemistry, offering a highly efficient and orthogonal method for the formation of thioether linkages.[1][2] First documented in 1905, its ascent to prominence in recent decades is a testament to its remarkable characteristics: high yields, stereoselectivity, rapid reaction rates, and a strong thermodynamic driving force.[2] These attributes make it an invaluable tool in diverse fields such as drug development, polymer science, and bioconjugation.[3][4] This guide provides a comprehensive overview and detailed protocols for the application of the radical-mediated thiol-ene reaction with a functionally rich substrate, 8-iodooct-1-ene. The presence of both a terminal alkene for the "click" reaction and a terminal iodide for subsequent transformations makes this compound a versatile building block in multi-step synthetic strategies.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design, ensuring both scientific integrity and practical success.

Understanding the Thiol-ene Reaction Mechanism

The thiol-ene reaction can proceed through two primary mechanistic pathways: a free-radical addition and a base- or nucleophile-catalyzed Michael addition.[1][2] This guide will focus on the more commonly employed free-radical pathway, which is typically initiated by light or heat.[1][2]

The free-radical mechanism is a chain reaction consisting of three key stages:

  • Initiation: A radical initiator, upon exposure to UV light or heat, generates initial radical species. These radicals then abstract a hydrogen atom from the thiol (R-SH), forming a thiyl radical (RS•).

  • Propagation: The highly reactive thiyl radical adds across the carbon-carbon double bond of the alkene (in this case, this compound). This addition occurs in an anti-Markovnikov fashion, leading to the formation of a more stable carbon-centered radical. This carbon radical then abstracts a hydrogen atom from another thiol molecule, yielding the desired thioether product and regenerating a thiyl radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

ThiolEneMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Thiol R'-SH Thiyl_Radical R'-S• Alkene This compound Carbon_Radical I-(CH2)8-S-R'• Product Thioether Product Termination_Products Non-radical products Radical_1 Radical Radical_2 Radical

Experimental Design: Key Considerations for this compound

The presence of the iodo-functional group in this compound necessitates careful consideration of the reaction conditions to ensure high chemoselectivity for the thiol-ene addition. Alkyl iodides are known to undergo radical reactions, and the carbon-iodine bond can be susceptible to cleavage under UV irradiation or in the presence of certain radical initiators.[5] However, the thiol-ene reaction is remarkably efficient and often outcompetes potential side reactions.

Choosing the Right Initiation Method:

  • Photoinitiation: This is often the preferred method due to its mild conditions (typically room temperature) and rapid reaction times.[6] A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), is commonly used. It is crucial to select a photoinitiator that absorbs light at a wavelength where the alkyl iodide has minimal absorbance to reduce the likelihood of direct C-I bond cleavage.

  • Thermal Initiation: This method employs a thermal initiator, such as azobisisobutyronitrile (AIBN), and requires elevated temperatures (typically 60-80 °C).[7] While effective, the higher temperatures may increase the potential for side reactions.

Solvent Selection:

The choice of solvent can influence the reaction kinetics. Nonpolar solvents are generally favored for the hydrogen atom transfer step.[6] Common solvents for thiol-ene reactions include tetrahydrofuran (THF), dichloromethane (DCM), and toluene. For reactions involving polar substrates, more polar solvents like acetonitrile or methanol/THF mixtures can be employed.[8]

Detailed Experimental Protocols

The following protocols provide a starting point for the thiol-ene reaction with this compound. Optimization may be required depending on the specific thiol used.

Protocol 1: Photoinitiated Thiol-ene Reaction

PhotoinitiationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine this compound, Thiol, Photoinitiator, and Solvent Degas Degas with N2 or Ar (Freeze-Pump-Thaw for best results) Reagents->Degas Irradiate Irradiate with UV Lamp (e.g., 365 nm) at RT Degas->Irradiate Monitor Monitor Reaction Progress (TLC, GC-MS, or NMR) Irradiate->Monitor Quench Remove Solvent in vacuo Monitor->Quench Upon Completion Purify Purify by Column Chromatography Quench->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Materials:

  • This compound

  • Thiol of choice

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Anhydrous solvent (e.g., THF or DCM)

  • Reaction vessel (e.g., quartz tube or borosilicate glass vial)

  • UV lamp (e.g., 365 nm)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equiv), the thiol (1.1 equiv), and DMPA (0.05-0.1 equiv) in the chosen anhydrous solvent.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes. For optimal results, perform three freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen, which can quench the radical reaction.

  • Irradiation: Place the reaction vessel under a UV lamp and irradiate at room temperature. The reaction time can vary from a few minutes to several hours, depending on the reactants and the light source intensity.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or by taking aliquots for ¹H NMR analysis. The disappearance of the alkene protons of this compound is a key indicator of reaction completion.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired thioether.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity.

Protocol 2: Thermally Initiated Thiol-ene Reaction

Materials:

  • This compound

  • Thiol of choice

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Reaction vessel with a condenser

  • Inert gas (Nitrogen or Argon)

  • Heating source (e.g., oil bath)

Procedure:

  • Preparation: In a reaction vessel equipped with a condenser, dissolve this compound (1.0 equiv), the thiol (1.1 equiv), and AIBN (0.05-0.1 equiv) in the chosen anhydrous solvent.

  • Degassing: Degas the solution with an inert gas for 15-20 minutes.

  • Heating: Heat the reaction mixture to 70-80 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress as described in Protocol 1.

  • Work-up and Purification: Follow the same work-up and purification steps as in Protocol 1.

  • Characterization: Characterize the purified product as described in Protocol 1.

Data Presentation: Reaction Parameters and Characterization

For effective reaction optimization and reporting, it is crucial to systematically record all experimental parameters.

Table 1: Representative Thiol-ene Reaction Conditions

EntryThiolInitiator (equiv)SolventTemp. (°C)Time (h)Yield (%)
11-DodecanethiolDMPA (0.05)THFRT (UV)0.5>95
2Benzyl mercaptanDMPA (0.05)DCMRT (UV)1>95
3Methyl thioglycolateAIBN (0.1)Toluene804~90
4Cysteine derivativeDMPA (0.1)MeOH/THFRT (UV)2>90

Characterization Data:

Successful thiol-ene addition can be confirmed by analyzing the spectral data of the product.

  • ¹H NMR: The disappearance of the characteristic alkene proton signals of this compound (typically in the range of 4.9-5.8 ppm) is a primary indicator of a complete reaction.[9] New signals corresponding to the protons adjacent to the sulfur atom will appear, typically in the range of 2.5-3.0 ppm.

  • ¹³C NMR: The alkene carbon signals (around 114 and 139 ppm) will disappear, and new signals for the carbons in the thioether linkage will be observed. The chemical shift of the carbon attached to the iodine is expected to be around 7-10 ppm.[10]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the expected thioether product.

Troubleshooting and Scientific Insights

Low Yield or Incomplete Reaction:

  • Oxygen Inhibition: Ensure thorough degassing of the reaction mixture. Oxygen is a radical scavenger and can significantly hinder the reaction.

  • Initiator Decomposition: For photoinitiated reactions, ensure the UV lamp is emitting at the correct wavelength for the photoinitiator. For thermally initiated reactions, verify the reaction temperature is appropriate for the half-life of the initiator.

  • Steric Hindrance: Bulky thiols may react more slowly. Increasing the reaction time or temperature (for thermal initiation) may be necessary.

Potential Side Reactions with this compound:

  • Radical-mediated Reduction of the Iodide: The carbon-centered radical intermediate could potentially abstract the iodine atom intramolecularly or intermolecularly, leading to byproducts. This is less likely to be a major pathway due to the high efficiency of the hydrogen abstraction from the thiol.

  • Direct Photolysis of the C-I Bond: Under UV irradiation, there is a possibility of direct cleavage of the carbon-iodine bond. Using a longer wavelength UV source or a photosensitizer might mitigate this.

To minimize these side reactions, it is advisable to use the mildest possible conditions (e.g., photoinitiation at room temperature) and to monitor the reaction closely to avoid prolonged exposure to radical-generating conditions after the primary reaction is complete.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The thiol-ene "click" reaction is a powerful and reliable method for the efficient formation of thioethers. Its application to functionalized substrates like this compound opens up a vast synthetic landscape, allowing for the introduction of a sulfur linkage while preserving a handle for further chemical transformations. By understanding the reaction mechanism and carefully selecting the experimental conditions, researchers can successfully employ this reaction to construct complex molecules with high precision and efficiency. The protocols and insights provided in this guide serve as a robust starting point for harnessing the full potential of the thiol-ene reaction in your research and development endeavors.

References

  • "Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. National Institutes of Health. [Link]

  • (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. ResearchGate. [Link]

  • Thiol-ene reaction – Knowledge and References. Taylor & Francis Online. [Link]

  • Thiol-ene reaction. Wikipedia. [Link]

  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. ACS Publications. [Link]

  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. ACS Publications. [Link]

  • Role of Initiator Structure on Thiol-Ene Polymerization: A Comprehensive Theoretical Study. DergiPark. [Link]

  • Chemoselectivity: The Mother of Invention in Total Synthesis. National Institutes of Health. [Link]

  • The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. ACS Publications. [Link]

  • Recent Advances in Iodine-Mediated Radical Reactions. National Institutes of Health. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • Thiyl Radicals in Organic Synthesis. Macmillan Group. [Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers. [Link]

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  • NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. [Link]

  • Can someone help me with this radical reaction? It uses AIBN and an alkyl halide to create an alkene and alkane. Reddit. [Link]

  • Metal-free visible-light carbonylation of alkyl iodides to amides via consecutive photoinduced electron transfer. Royal Society of Chemistry. [Link]

  • Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses. Royal Society of Chemistry. [Link]

  • Thiol-ene Chemistry for the Synthesis and Modification of Branched Organosilicon Polymers. SMU Scholar. [Link]

  • A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. ACS Publications. [Link]

  • Thiol–ene Click Reaction as a General Route to Functional Trialkoxysilanes for Surface Coating Applications. ACS Publications. [Link]

  • Temperature dependence of UV absorption cross sections and atmospheric implications of several alkyl iodides. CORE. [Link]

  • 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide. Doc Brown's Chemistry. [Link]

  • Proposed mechanism for AIBN-initiated thiol-ene reaction. ResearchGate. [Link]

  • Recent Advances in the Enantioselective Radical Reactions. MDPI. [Link]

  • (PDF) Photoinitiated Thiol-ene Mediated Functionalization of 4,5-Enoses. ResearchGate. [Link]

  • Video: Radical Substitution: Hydrogenolysis of Alkyl Halides with Tributyltin Hydride. JoVE. [Link]

  • Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. MDPI. [Link]

  • Limitations of Thermal Thiolene Reactions on Polymer-Polymer Conjugation. CORE. [Link]

  • Thiol-mediated α-amino radical formation via visible-light-activated ion-pair charge-transfer complexes. University of Cambridge. [Link]

  • The impact of UV light on synthetic photochemistry and photocatalysis. [Link]

  • Stereoselective radical reactions. Royal Society of Chemistry. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. Royal Society of Chemistry. [Link]

  • Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. National Institutes of Health. [Link]

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Formation of Oct-7-en-1-ylmagnesium Iodide: A Detailed Protocol for the Synthesis of a Long-Chain Alkenyl Grignard Reagent from 8-Iodooct-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the successful synthesis of the Grignard reagent from 8-iodooct-1-ene. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] However, the preparation of Grignard reagents from substrates containing additional reactive functional groups, such as the terminal alkene in this compound, presents unique challenges. This application note offers a detailed protocol, discusses potential side reactions, and provides troubleshooting strategies to ensure a high yield of the desired organometallic compound.

Introduction: The Versatility and Challenges of Grignard Reagents

Discovered by Victor Grignard in 1900, organomagnesium halides, or Grignard reagents, are among the most versatile and widely used reagents in synthetic organic chemistry.[1][4] Their utility stems from the polarized carbon-magnesium bond, which imparts a significant carbanionic character to the carbon atom, making it a potent nucleophile and a strong base.[1][5][6] This reactivity allows for the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides.[3][7]

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[8][9] The solvent plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[2][5]

The Challenge of this compound:

The synthesis of a Grignard reagent from this compound is complicated by the presence of the terminal double bond. This introduces the possibility of intramolecular side reactions, primarily the 5-exo-trig cyclization, which can compete with the desired intermolecular reactions. Careful control of reaction conditions is therefore paramount to favor the formation of the linear Grignard reagent.

Reaction Mechanism and Potential Side Reactions

The formation of a Grignard reagent is believed to proceed through a radical mechanism at the surface of the magnesium metal.[5] The magnesium atom donates an electron to the carbon-iodine bond of this compound, leading to the formation of a radical anion that subsequently fragments to an octenyl radical and an iodide anion. The octenyl radical then reacts with the magnesium radical cation to form the final Grignard reagent.

Primary Side Reaction: Intramolecular Cyclization

The most significant side reaction is the intramolecular cyclization of the initially formed Grignard reagent or the radical intermediate. This can lead to the formation of a five-membered ring, a cyclopentylmethylmagnesium iodide derivative. The propensity for this cyclization is influenced by factors such as solvent, temperature, and concentration.

Grignard_Formation_and_Cyclization cluster_main Main Reaction Pathway cluster_side Potential Side Reaction This compound This compound Oct-7-en-1-ylmagnesium_iodide Oct-7-en-1-ylmagnesium Iodide (Desired Product) This compound->Oct-7-en-1-ylmagnesium_iodide + Mg(0) / THF Mg Mg Cyclopentylmethylmagnesium_iodide Cyclopentylmethylmagnesium Iodide (Side Product) Oct-7-en-1-ylmagnesium_iodide->Cyclopentylmethylmagnesium_iodide Intramolecular Cyclization

Caption: Formation of the desired Grignard reagent and the potential intramolecular cyclization side reaction.

Experimental Protocol

This protocol is designed for the synthesis of oct-7-en-1-ylmagnesium iodide on a laboratory scale. Strict anhydrous conditions are essential for the success of this reaction. [1][10][11]

Reagents and Materials
Reagent/MaterialGradeQuantityNotes
This compoundReagent10.0 g (42.0 mmol)Must be pure and dry.
Magnesium TurningsReagent1.23 g (50.4 mmol)Use fresh, shiny turnings.
IodineReagent1-2 small crystalsFor activation.
1,2-DibromoethaneReagent~0.1 mLOptional, for activation.
Tetrahydrofuran (THF)Anhydrous100 mLFreshly distilled from sodium/benzophenone.[12]
Anhydrous Diethyl EtherReagentAs neededFor washing glassware.
Nitrogen or Argon GasHigh Purity-For inert atmosphere.
Three-neck round-bottom flask250 mL-Flame-dried.
Reflux condenser--Flame-dried.
Addition funnel100 mL-Flame-dried.
Magnetic stirrer and stir bar---
Heating mantle or oil bath---
Experimental Workflow

Caption: A streamlined workflow for the synthesis of oct-7-en-1-ylmagnesium iodide.

Detailed Procedure
  • Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight or flame-dried under a vacuum and cooled under a stream of inert gas.[11] The magnesium turnings should be placed in the three-neck flask.

  • Magnesium Activation: The success of a Grignard reaction is highly dependent on the activation of the magnesium surface, which is typically coated with a passivating layer of magnesium oxide.[4][13]

    • Add a magnetic stir bar to the flask containing the magnesium turnings.

    • Under a positive pressure of nitrogen or argon, add 1-2 small crystals of iodine.[13][14] The disappearance of the iodine's color is an indicator of activation.[13]

    • Alternatively, a few drops of 1,2-dibromoethane can be added. The observation of ethylene bubbling signifies activation.[8][13]

    • Gentle heating with a heat gun under inert gas can also be employed.[15]

  • Reaction Setup: Assemble the flame-dried glassware while it is still hot and flush the entire system with nitrogen or argon. Equip the central neck of the flask with a reflux condenser, one side neck with a stopper, and the other with the addition funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Initiation:

    • Prepare a solution of this compound in 50 mL of anhydrous THF in the addition funnel.

    • Add approximately 5 mL of this solution to the activated magnesium turnings.

    • The reaction should initiate, as evidenced by a gentle refluxing of the solvent and the appearance of a cloudy, grayish solution.[13] If the reaction does not start, gentle warming with a water bath may be necessary.

  • Addition of this compound: Once the reaction has been initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the Grignard reagent, oct-7-en-1-ylmagnesium iodide.

  • Quantification (Titration): The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of iodine.[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction fails to initiate Incomplete magnesium activation.Repeat the activation procedure. Crushing the magnesium turnings with a dry glass rod can expose a fresh surface.[15]
Wet glassware or solvent.Ensure all equipment and reagents are scrupulously dry. Use freshly distilled anhydrous THF.[11][12]
Low yield of Grignard reagent Presence of moisture.Review all drying procedures. Maintain a positive inert gas pressure.
Side reactions (e.g., Wurtz coupling).Add the this compound solution slowly to maintain a low concentration in the reaction flask.
Formation of cyclized product High reaction temperature or concentration.Maintain a gentle reflux during addition and avoid excessive heating. Use a sufficient amount of solvent.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a dry, inert atmosphere.

  • Anhydrous ethers are flammable and can form explosive peroxides. Handle with care and in a well-ventilated fume hood.

  • The reaction can be exothermic. Ensure proper temperature control.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization

The successful formation of the Grignard reagent is typically confirmed by its subsequent reaction with a known electrophile (e.g., an aldehyde or ketone) to yield the expected product, which can then be characterized by standard spectroscopic methods (NMR, IR, Mass Spectrometry).

References

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]

  • Various Authors. (2013). How do Grignard Activating Reagents work?. ResearchGate. [Link]

  • Various Authors. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. ResearchGate. [Link]

  • Nishina, Y., et al. (2010). Addition and in situ halo-cyclization of ω-alkenyl Grignard reagents with aldehydes, ketones, carbon dioxide, and azodicarboxylate. New Journal of Chemistry, 34(8), 1694-1700. [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. University of Calgary Chemistry. [Link]

  • El-Sawy, E. R., et al. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications, 12(1), 5873. [Link]

  • CK-12 Foundation. (2023). Reaction with Metals - Haloalkanes. CK-12. [Link]

  • Wellesley College. (n.d.). Grignard Reaction. Wellesley College Chemistry. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2023). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. PubMed Central. [Link]

  • Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research & Reviews: Journal of Chemistry, 10(4). [Link]

  • The Organic Chemistry Tutor. (2020, May 20). Alkyl Halides: Formation of Grignard Reagents [Video]. YouTube. [Link]

  • The Chemistry Tutor. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. [Link]

  • de Fatima, A., et al. (2008). An alternative and convenient synthesis of oct-7-enal, a naturally-occurring aldehyde isolated from the Japanese thistle Cirsium dipsacolepis. Journal of the Brazilian Chemical Society, 19(6), 1125-1128. [Link]

  • Chemistry LibreTexts. (2022, September 13). Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. [Link]

  • Wang, B., et al. (2014). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications, 50(73), 10654-10657. [Link]

  • Google Patents. (n.d.). Method for Preparing Grignard Reagents and new Grignard Reagents.
  • Richey, H. G. (2000). The Grignard Reagents. Organometallics, 19(26), 5729-5735. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2014, June 1). Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022, May 18). Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven?. PubMed Central. [Link]

  • Banerjee, A. K., et al. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Journal of Pharmaceutics and Drug Research, 3(1), 233-237. [Link]

  • Yamaguchi, T., et al. (2016). Magnesium iodide-catalyzed synthesis of 2-substituted quinazolines using molecular oxygen and visible light. RSC Advances, 6(62), 56892-56895. [Link]

  • Various Authors. (n.d.). Magnesium Iodide. ResearchGate. [Link]

  • Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.
  • Ramsey, K. (2023, November 12). Synthesizing Magnesium Iodide in RamZland!⚗️ Mg+I2→ MgI2 #STEM #ScienceForKids ... [Video]. YouTube. [Link]

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Strategic Synthesis of Substituted Octadienes via Cross-Coupling of 8-Iodooct-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Organic Synthesis

Abstract

Substituted dienes are pivotal structural motifs in a vast array of biologically active molecules and advanced materials.[1][2] Their synthesis is a cornerstone of modern organic chemistry, enabling complex molecular construction.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of substituted octadienes using the versatile building block, 8-iodooct-1-ene. We present in-depth protocols for palladium-catalyzed cross-coupling reactions, focusing on the Suzuki-Miyaura and Stille couplings, which are highly effective for forming C(sp³)–C(sp²) bonds. This guide emphasizes the mechanistic rationale behind experimental choices, offers step-by-step procedures, and provides a comparative analysis to aid in reaction selection, ensuring scientific integrity and reproducibility.

Introduction: The Versatility of this compound

This compound is a valuable bifunctional starting material for organic synthesis. It features two distinct reactive sites: a terminal alkene (a nucleophilic C=C bond) and a primary alkyl iodide (an electrophilic C-I bond). This duality allows for selective functionalization, making it an ideal scaffold for building complex molecular architectures. The primary alkyl iodide is particularly well-suited for palladium-catalyzed cross-coupling reactions, which form carbon-carbon bonds with exceptional efficiency and functional group tolerance.[5][6] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7]

This guide will focus on leveraging the alkyl iodide moiety for the synthesis of 1,8-disubstituted octadiene derivatives, which are common frameworks in natural products and pharmacologically active compounds.

Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry.[8] Most of these transformations, including the Suzuki and Stille reactions, proceed through a common catalytic cycle involving a palladium(0) active species.[6][9] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-limiting step and results in a Pd(II) complex.[6][10]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organostannane in Stille coupling) is transferred to the palladium center, displacing the iodide.[6][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_R1X R¹-Pd(II)L₂-X Pd0->c1 OA->PdII_R1X R¹-X (this compound) TM Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_R1X->c2 TM->PdII_R1R2 R²-M (Organometallic Reagent) RE Reductive Elimination PdII_R1R2->c3 RE->Pd0 R¹-R² (Product) c1->PdII_R1X c2->PdII_R1R2 c3->Pd0

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: A Robust and Green Approach

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between organoboron compounds and organic halides.[8][9] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[11][12]

Expertise & Experience: Why Choose Suzuki Coupling?

For coupling with a primary alkyl iodide like this compound, the Suzuki reaction is an excellent choice. The organoboron reagents (boronic acids and esters) are generally stable to air and moisture, commercially available, and their byproducts are easily removed.[13] The key to a successful C(sp³)–C(sp²) coupling is the selection of an appropriate ligand that facilitates the challenging oxidative addition step and prevents side reactions like β-hydride elimination. Bulky, electron-rich phosphine ligands are often employed for this purpose.[13]

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes the coupling of this compound with a generic arylboronic acid to synthesize an 8-aryloct-1-ene derivative.

Suzuki_Workflow start Setup Reaction Vessel (Flame-dried Schlenk flask) add_reagents Add Solids: Arylboronic Acid, Base (K₃PO₄) start->add_reagents inert_atm Evacuate & Backfill with Argon (3x) add_reagents->inert_atm add_liquids Add Liquids: This compound, Solvent (Dioxane/H₂O) inert_atm->add_liquids add_catalyst Add Catalyst System: Pd₂(dba)₃, SPhos Ligand add_liquids->add_catalyst heat Heat Reaction (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash, Extract monitor->workup purify Purification: Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Quantitative Data and Reagents:

Reagent/ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
This compound1.0238 mgElectrophile
Arylboronic Acid1.21.2 mmolNucleophile
Pd₂(dba)₃0.01 (1 mol%)9.2 mgPalladium Precatalyst
SPhos0.04 (4 mol%)16.4 mgLigand
K₃PO₄ (Potassium Phosphate)2.0425 mgBase
Dioxane / H₂O-10 mL (4:1 ratio)Solvent System

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add the arylboronic acid (1.2 mmol) and potassium phosphate (2.0 mmol).[7]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[7]

  • Under the inert atmosphere, add the palladium precatalyst Pd₂(dba)₃ (0.01 mmol) and the SPhos ligand (0.04 mmol).[13]

  • Add the degassed solvent mixture (8 mL Dioxane, 2 mL H₂O) via syringe.[7]

  • Add this compound (1.0 mmol, 238 mg) to the stirring mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific arylboronic acid used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted octadiene.

Stille Coupling: Handling Sensitive Functional Groups

The Stille coupling reaction joins an organic halide with an organostannane (organotin) reagent.[14] It is renowned for its excellent functional group tolerance, often succeeding where other methods fail due to sensitive moieties like aldehydes or ketones.

Expertise & Experience: Causality Behind Stille Coupling

The primary reason to choose Stille coupling is its orthogonality and mild, neutral conditions. The transmetalation step does not require a strong base, which can be advantageous for base-sensitive substrates.[15] However, this comes with a significant drawback: the high toxicity of organotin reagents and the difficulty in removing stoichiometric tin byproducts from the final product.[16][17] Therefore, its use is often reserved for complex syntheses where other methods are not viable. For primary alkyl halides, nickel-based catalyst systems have also been shown to be effective.[16]

Protocol 2: Stille Coupling of this compound with a Vinylstannane

This protocol outlines the synthesis of a conjugated diene by coupling this compound with a vinyltributylstannane reagent.

Stille_Workflow start Setup Reaction Vessel (Flame-dried Schlenk flask) add_reagents Add Liquids under Argon: This compound, Vinylstannane, Solvent (THF) start->add_reagents add_catalyst Add Catalyst & Ligand: Pd(PPh₃)₄ add_reagents->add_catalyst heat Heat Reaction under Reflux add_catalyst->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor workup Quench & Initial Filtration monitor->workup purify_tin Tin Removal: Fluoride Wash (e.g., aq. KF) or Column Chromatography workup->purify_tin purify_final Final Purification: Column Chromatography purify_tin->purify_final end Characterize Product (NMR, MS) purify_final->end

Caption: Experimental workflow for the Stille cross-coupling protocol.

Quantitative Data and Reagents:

Reagent/ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
This compound1.0238 mgElectrophile
Vinyltributylstannane1.11.1 mmolNucleophile
Pd(PPh₃)₄0.02 (2 mol%)23 mgCatalyst System
THF (anhydrous)-10 mLSolvent

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve this compound (1.0 mmol, 238 mg) and the vinyltributylstannane reagent (1.1 mmol) in anhydrous THF (10 mL).

  • Add tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, (0.02 mmol, 23 mg) to the solution.

  • Heat the mixture to reflux (approximately 66 °C for THF) and stir vigorously.

  • Monitor the reaction for the consumption of the starting iodide by TLC or GC-MS. Reactions are typically complete in 4-12 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Crucial Step (Tin Removal): Redissolve the crude residue in diethyl ether (25 mL) and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This precipitates the tin byproduct as tributyltin fluoride.

  • Filter the mixture through a pad of Celite, washing with additional diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate the pure substituted octadiene.

Comparative Analysis and Method Selection

FeatureSuzuki-Miyaura CouplingStille CouplingSenior Scientist's Recommendation
Toxicity Low (Boron byproducts are generally non-toxic)High (Organotin reagents and byproducts are highly toxic)For most applications, especially in drug development, the Suzuki coupling is strongly preferred due to its superior safety profile.
Workup Relatively simple aqueous workup.Requires a specific step for tin byproduct removal (e.g., KF wash), which can be tedious.[17]The ease of purification makes the Suzuki reaction more efficient for routine synthesis and library generation.
Reagent Stability Boronic acids are generally air and moisture stable solids.[13]Organostannanes are air and moisture stable liquids or solids but can be less robust.[15]Both are practical, but the solid nature and stability of many boronic acids make them easier to handle and store long-term.
Functional Groups Very high tolerance, but strong bases can be an issue.Extremely high tolerance, compatible with almost all functional groups under neutral conditions.If a substrate is highly base-sensitive and Suzuki conditions fail, the Stille coupling serves as a powerful, albeit toxic, alternative.

Conclusion

The synthesis of substituted octadienes from this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling represents a robust, reliable, and environmentally benign method suitable for a wide range of applications in research and drug discovery.[11][12] While the Stille coupling offers exceptional functional group tolerance, its utility is tempered by the toxicity and purification challenges associated with organotin compounds.[14] By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can strategically select and execute the optimal synthetic route to access valuable diene structures for their specific scientific goals.

References

  • BenchChem. (2025). The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions.
  • BenchChem. (2025).
  • Fu, G. C., & Morken, J. P. (n.d.). Stille Cross-Couplings of Unactivated Secondary Alkyl Halides Using Monoorganotin Reagents. Journal of the American Chemical Society. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling.
  • BenchChem. (2025). A Comparative Guide to Novel Synthetic Methods for Functionalized Dienes.
  • Al-Zoubi, R. M., et al. (2023). Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Carreira, E. M., et al. (2014). Direct synthesis of stereodefined and functionalized dienes as valuable building blocks. Chimia. [Link]

  • Magano, J., & Dunetz, J. R. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Daugulis, O., et al. (2024). Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. National Institutes of Health. [Link]

  • The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Al-Masum, M., & Kumar, D. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • ResearchGate. (2025). The Synthesis of Highly Functionalized Dienes for Natural Product Synthesis. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 8-Iodooct-7-yn-1-ol.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Leyva-Pérez, A., et al. (n.d.). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Examples of compounds I–VIII that utilize Suzuki coupling reaction for their construction. [Link]

  • Saiyyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

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Application Notes & Protocols: Leveraging 8-Iodooct-1-ene in Alkene Addition Reactions for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of alkene addition reactions utilizing 8-Iodooct-1-ene, a versatile bifunctional molecule. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural lists to explain the fundamental mechanistic principles that govern reaction outcomes. We present detailed, field-tested protocols for key transformations including electrophilic iodination, regioselective hydrobromination (both Markovnikov and anti-Markovnikov), and an advanced intramolecular iodocyclization. By elucidating the causality behind experimental choices, these protocols serve as self-validating systems for robust and reproducible synthesis.

Introduction: The Strategic Value of this compound

This compound is a valuable starting material in organic synthesis due to its orthogonal reactivity. It possesses a terminal alkene, which is a locus for a wide array of addition reactions, and a primary alkyl iodide, a functional group primed for nucleophilic substitution, cross-coupling, and organometallic chemistry. The presence of both moieties in a single, flexible carbon chain allows for the strategic and sequential construction of complex molecular architectures.

The carbon-carbon double bond in alkenes is electron-rich due to the nature of the π-bond, making it susceptible to attack by electron-deficient species known as electrophiles.[1] This reactivity is the foundation of electrophilic addition, a cornerstone of alkene chemistry.[2] However, under specific conditions, radical-mediated additions can also be initiated, often leading to complementary and otherwise inaccessible products. This guide will dissect these reaction pathways to provide precise control over the chemical transformation of this compound.

Fundamental Mechanistic Principles

A thorough understanding of reaction mechanisms is critical for troubleshooting, optimization, and predicting outcomes. Alkene addition reactions are primarily governed by the nature of the attacking species and the stability of the intermediates formed.

Electrophilic Addition & Markovnikov's Rule

In the addition of an unsymmetrical reagent like a hydrogen halide (H-X) to an unsymmetrical alkene, the reaction proceeds through the most stable intermediate. This principle is encapsulated by Markovnikov's Rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms.[3][4] The underlying reason is the formation of the most stable carbocation intermediate.[5] A more substituted carbocation (tertiary > secondary > primary) is stabilized by the electron-donating inductive effect of alkyl groups.[4]

For this compound, protonation of the terminal carbon (C1) leads to a secondary carbocation at C2, whereas protonation of C2 would result in a highly unstable primary carbocation at C1. Therefore, electrophilic additions overwhelmingly proceed via the C2 carbocation.

Electrophilic_Addition_Mechanism

Halogen Addition and the Iodonium Ion Intermediate

The addition of halogens like iodine (I₂) proceeds through a different intermediate. Instead of a discrete carbocation, a cyclic halonium ion (in this case, an iodonium ion) is formed.[6][7] This three-membered ring intermediate is then opened by the attack of a nucleophile (an iodide ion, I⁻). This backside attack results in anti-addition , where the two iodine atoms are added to opposite faces of the original double bond.[2] It is important to note that the addition of elemental iodine to alkenes can be slow and reversible due to the relative weakness of the C-I bond.[1][6]

Free Radical Addition & Anti-Markovnikov Regioselectivity

The regioselectivity of HBr addition can be completely reversed in the presence of a radical initiator, such as peroxides (ROOR) or AIBN, often with heat or UV light.[8][9] This anti-Markovnikov addition occurs because the reaction proceeds via a free-radical chain mechanism, not a carbocation intermediate.[10]

The key difference is the identity of the first species to add to the alkene. In the radical mechanism, a bromine radical (Br•), not a proton, adds first.[11] The Br• adds to the terminal carbon (C1) to generate the more stable secondary radical at C2. Subsequent abstraction of a hydrogen atom from HBr yields the terminal bromide, the anti-Markovnikov product.[10] This reversal of regiochemistry is a powerful synthetic tool.[8]

Experimental Protocols & Workflows

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are hazardous and should be handled with care.

General_Workflow

Protocol 1: Electrophilic Addition of Iodine (Iodination)

This protocol describes the direct addition of molecular iodine across the double bond of this compound to yield 1,2,8-triiodooctane.

Rationale: This reaction proceeds via a cyclic iodonium ion intermediate.[6][7] Dichloromethane is used as a non-participating solvent. The reaction is performed at room temperature to minimize potential side reactions or decomposition of the somewhat unstable product.[6]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound238.101.00 g4.20
Iodine (I₂)253.811.17 g4.62 (1.1 eq)
Dichloromethane (DCM)-20 mL-
10% aq. Na₂S₂O₃-15 mL-

Procedure:

  • Dissolve this compound (1.00 g, 4.20 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add solid iodine (1.17 g, 4.62 mmol) to the solution in one portion. The solution will turn deep purple.

  • Stir the reaction at room temperature (20-25 °C) and monitor its progress by TLC (staining with ceric ammonium molybdate or potassium permanganate). The disappearance of the starting material typically occurs within 2-4 hours.

  • Upon completion, quench the reaction by adding 15 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the purple color completely disappears.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 15 mL of saturated aqueous NaHCO₃ and 15 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (silica gel, hexanes) to afford 1,2,8-triiodooctane.

Protocol 2: Hydrobromination (Markovnikov Addition)

This protocol details the addition of HBr to this compound to produce the Markovnikov product, 2-bromo-8-iodooctane.

Rationale: The reaction uses HBr in acetic acid, a strong acid source that protonates the alkene to form the most stable carbocation intermediate (secondary), which is then trapped by the bromide ion.[5][12] Acetic acid serves as a polar protic solvent that can stabilize the ionic intermediates.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound238.101.00 g4.20
HBr (33 wt% in Acetic Acid)-2.0 mL (~4.0 eq)~16.8
Diethyl Ether (Et₂O)-30 mL-
Saturated aq. NaHCO₃-2 x 20 mL-

Procedure:

  • Cool a 50 mL round-bottom flask containing this compound (1.00 g, 4.20 mmol) in an ice bath (0 °C).

  • Slowly add the solution of HBr in acetic acid (2.0 mL) dropwise with vigorous stirring over 5 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into a separatory funnel containing 30 mL of diethyl ether and 20 mL of cold water.

  • Separate the layers. Cautiously wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) until gas evolution ceases. Then wash with 20 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 1-5% ethyl acetate in hexanes) to yield 2-bromo-8-iodooctane.

Radical_vs_Ionic_HBr

Protocol 3: Free-Radical Hydrobromination (Anti-Markovnikov Addition)

This protocol achieves the anti-Markovnikov addition of HBr using a radical initiator to yield 1-bromo-8-iodooctane.

Rationale: The presence of a radical initiator (AIBN) and HBr generates bromine radicals that initiate a chain reaction.[9][10] The regioselectivity is dictated by the formation of the more stable (secondary) carbon radical, leading to the terminal bromide.[10] The reaction is often performed in a non-polar solvent like cyclohexane.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound238.101.00 g4.20
N-Bromosuccinimide (NBS)177.980.82 g4.62 (1.1 eq)
AIBN164.2135 mg0.21 (0.05 eq)
HBr (48% aq.)-0.1 mL-
Carbon Tetrachloride (CCl₄)-15 mL-

Note: A common alternative to gaseous HBr is the use of NBS with a catalytic amount of aqueous HBr.

Procedure:

  • Combine this compound (1.00 g, 4.20 mmol), N-Bromosuccinimide (0.82 g, 4.62 mmol), and AIBN (35 mg, 0.21 mmol) in a flask with CCl₄ (15 mL).

  • Add one drop of 48% aqueous HBr to initiate the reaction.

  • Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours. The dense succinimide byproduct will precipitate out of the solution.

  • Cool the reaction to room temperature and filter off the succinimide solid.

  • Wash the filtrate with 15 mL of water and 15 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, hexanes) to obtain pure 1-bromo-8-iodooctane.

Protocol 4: Intramolecular Iodocyclization for Tetrahydrofuran Synthesis

This protocol demonstrates a more advanced application, converting this compound into a substituted tetrahydrofuran derivative via an iodine-catalyzed C-H oxidation and cyclization.

Rationale: This transformation leverages a hypervalent iodine reagent to generate a reactive intermediate that facilitates an intramolecular ring closure. The reaction creates a C-O bond, forming a stable five-membered tetrahydrofuran ring, a common motif in natural products.[13][14] This method highlights the power of modern iodine catalysis for complex synthesis.[13]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Oct-7-en-1-ol*128.210.50 g3.90
Iodine (I₂)253.8199 mg0.39 (0.1 eq)
PhI(OAc)₂322.101.39 g4.29 (1.1 eq)
Cyclohexane-20 mL-

*Note: This protocol starts with the corresponding alcohol, oct-7-en-1-ol, which can be prepared from this compound via nucleophilic substitution with an oxygen nucleophile (e.g., sodium acetate followed by hydrolysis).

Procedure:

  • To a solution of oct-7-en-1-ol (0.50 g, 3.90 mmol) in cyclohexane (20 mL), add iodine (99 mg, 0.39 mmol) and (diacetoxyiodo)benzene (PhI(OAc)₂, 1.39 g, 4.29 mmol).

  • Irradiate the mixture with a 100W visible light lamp or place it in direct sunlight at room temperature.

  • Stir vigorously. The reaction progress can be monitored by the disappearance of the starting material using GC-MS. The reaction is typically complete within 12-18 hours.

  • Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.

  • Separate the organic layer, and wash it with 20 mL of saturated aqueous NaHCO₃ and 20 mL of brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product, a mixture of diastereomeric substituted tetrahydrofurans, can be purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).

Conclusion

This compound serves as an exemplary substrate for demonstrating fundamental and advanced principles of alkene addition reactions. By carefully selecting reaction conditions—ionic, radical, or catalytic—chemists can exert precise control over regioselectivity and unlock diverse synthetic pathways. The protocols detailed herein provide robust, reproducible methods for generating valuable intermediates, from simple dihalides to complex heterocyclic systems, underscoring the strategic importance of this bifunctional building block in modern organic synthesis.

References

  • Chemistry LibreTexts. (2021). 10.4: Electrophilic Additions to Alkenes. [Link]

  • Reisman, S. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]

  • Chemia Co., Ltd. (2023). Iodine addition to alkenes: Aliphatic compound iodination reactions (2). [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Chad's Prep. (2020). 8 - Reactions of Alkenes. YouTube. [Link]

  • Leah4sci. (2019). Markovnikov's Rule vs Anti-Markovnikov in Alkene Addition Reactions. YouTube. [Link]

  • Reisman, S. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. [Link]

  • Reisman, S. (2024). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2022). Single electron transfer (SET) and iodine-atom transfer radical addition (I-ATRA) induced cyclopropanation reaction: elucidating the role of iodine. Catalysis Science & Technology. [Link]

  • Free GCSE & A-Level Chemistry resources. Electrophilic Addition Reactions of Alkenes. [Link]

  • ResearchGate. (2019). A Convenient Protocol for the α-Iodination of α,β-Unsaturated Carbonyl Compounds with I2 in an Aqueous Medium. [Link]

  • MDPI. (2019). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. [Link]

  • Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]

  • Your Organic Chemistry Tutor. (2022). Markovnikov and Anti Markovnikov Addition to Alkenes Explained. YouTube. [Link]

  • ResearchGate. (1995). Atom-transfer Radical Addition of α-Iodo Esters to 1-Alkynyl Sulfides. [Link]

  • Chad's Prep. (2020). 8.2 Hydrohalogenation of Alkenes | Organic Chemistry. YouTube. [Link]

  • ChemistryViews. (2021). Versatile Tool for the Synthesis of Tetrahydrofurans. [Link]

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  • Chad's Prep. (2020). 8.1 Introduction to Alkene Addition Reactions; Markovnikov's Rule and Syn vs Anti | OChemistry. YouTube. [Link]

  • Wayne Breslyn. (2014). Radical Addition of HBr to Alkenes. YouTube. [Link]

  • Catalyst University. (2016). Markovnikov versus Anti-Markovnikov Additions. YouTube. [Link]

  • Sci-Hub. An Iodocyclization Approach to Substituted 3-Iodothiophenes. [Link]

  • ResearchGate. (2021). An Intramolecular Iodine‐Catalyzed C(sp³)−H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans. [Link]

  • PubMed. (2022). Stereodivergent atom transfer radical addition of α-functionalized alkyl iodides to alkynes: a strategy for selective synthesis of both E- and Z-iodoalkenes. [Link]

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  • Save My Exams. (2024). Markovnikov's Rule (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Chemistry LibreTexts. (2023). Addition of Radicals to Alkenes. [Link]

  • J Michelle Leslie. (2020). Radical addition of HBr to an alkene. YouTube. [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • National Institutes of Health. (2011). Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. [Link]

  • ResearchGate. (2006). (PDF) Water-Promoted Iodocyclization of 2-Allylphenols. [Link]

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Application Note: High-Purity Isolation of 8-Iodooct-1-ene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the purification of 8-iodooct-1-ene from a crude reaction mixture using flash column chromatography on silica gel. This compound is a valuable bifunctional molecule in organic synthesis, serving as a precursor for the introduction of an eight-carbon chain with terminal functionality. Achieving high purity is critical for its successful application in subsequent reactions. This guide details the selection of an appropriate solvent system through thin-layer chromatography (TLC), the preparation and execution of the column chromatography, and the analysis of the collected fractions to yield high-purity this compound.

Introduction: The Rationale for Chromatographic Purification

The synthesis of this compound, typically proceeding from a precursor such as 1-octene or 8-bromo-1-octene, can result in a crude product containing unreacted starting materials, residual reagents, and potential byproducts. These impurities can interfere with subsequent synthetic steps, making their removal essential. Column chromatography is a robust and widely used technique for the purification of organic compounds, separating molecules based on their differential adsorption to a stationary phase while a mobile phase passes through it. For a non-polar compound like this compound, silica gel, a polar adsorbent, is an effective stationary phase.[1] The separation is achieved by carefully selecting a non-polar mobile phase that allows for the differential elution of the product and impurities.

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before performing a large-scale column separation, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between this compound and its impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.35.[1][2] This Rf range ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent usage).

Materials for TLC
  • Silica gel TLC plates (with fluorescent indicator, e.g., F254)

  • Developing chamber

  • Capillary spotters

  • Crude this compound reaction mixture

  • A selection of non-polar solvents (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane)

  • Visualization agents: UV lamp, potassium permanganate stain, or phosphomolybdic acid stain.

TLC Protocol
  • Prepare the Developing Chamber: Add a small amount of the chosen solvent system to the developing chamber, line the chamber with filter paper to ensure a saturated atmosphere, and cover it.

  • Spot the TLC Plate: Dissolve a small sample of the crude reaction mixture in a volatile solvent. Using a capillary spotter, carefully apply a small spot of the solution to the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • UV Light: Examine the plate under a short-wave UV lamp (254 nm).[3] Compounds with UV chromophores will appear as dark spots. Circle any visible spots with a pencil.

    • Chemical Staining: As alkyl halides may not be strongly UV-active, a chemical stain is often necessary.[4]

      • Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized, such as the alkene functional group in this compound.[4] The product will appear as a yellow or brown spot on a purple background.

      • Phosphomolybdic Acid (PMA) Stain: This is a general-purpose stain that can visualize a wide range of organic compounds, including alkyl iodides.[4]

Interpreting TLC Results and Solvent System Selection

This compound is a non-polar molecule. Therefore, a non-polar eluent will be required.

  • Starting Point: Begin with 100% hexanes or petroleum ether. It is likely that this compound will have a high Rf in this solvent.

  • Adjusting Polarity: If the Rf is too high (> 0.4), the polarity of the mobile phase needs to be decreased. However, with hexanes as the starting point, this is not possible. If the spots are unresolved at the solvent front, a less polar stationary phase or a different chromatographic technique might be considered, though this is unlikely for this compound. If the Rf is too low, which is also unlikely, a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane can be added.[5]

  • Optimal Solvent System: The ideal solvent system will show clear separation between the spot corresponding to this compound and any impurity spots.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)A polar adsorbent that effectively retains trace polar impurities.[1]
Mobile Phase 100% Hexanes or Petroleum EtherAs a non-polar compound, this compound will travel up the column with a non-polar solvent.
Target Rf of Product ~0.3Provides a good balance between separation efficiency and elution time.[2]

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjust the scale accordingly.

Materials for Column Chromatography
  • Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent (optimized from TLC)

  • Collection vessels (test tubes or flasks)

  • Air pressure source (optional, for flash chromatography)

Workflow Diagram

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis prep_column Prepare Column (Cotton, Sand) pack_column Pack Column (Silica Slurry) prep_column->pack_column load_sample Load Crude Sample pack_column->load_sample add_sand Add Protective Sand Layer load_sample->add_sand elute Elute with Mobile Phase add_sand->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Yields Pure This compound

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the eluent to form a slurry.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top.

    • Drain the eluent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been absorbed onto the silica gel.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin eluting the column, collecting the solvent in fractions of a predetermined volume (e.g., 10-20 mL per test tube).

    • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure to the top of the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to determine which contain the purified this compound.

    • Spot every few fractions on a TLC plate, alongside a spot of the crude mixture for reference.

    • Visualize the TLC plate as described in section 2.2.

  • Isolation of the Pure Product:

    • Combine the fractions that contain only the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Potential Impurities and Troubleshooting

Potential Impurity Relative Polarity Elution Profile Mitigation
Unreacted 1-octeneVery Non-polarElutes before or with the product.A very non-polar eluent and a long column can aid separation.
Iodinating Reagent ByproductsVaries (often polar)Elutes much later or remains on the column.Easily separated with a non-polar eluent.
Isomerized AlkenesSimilar to productMay co-elute with the product.May require optimization of the solvent system or an alternative purification method.
  • Product Degradation: While alkyl iodides are generally stable on silica gel, prolonged exposure to the slightly acidic surface could potentially lead to some degradation.[6] To minimize this risk, the chromatography should be performed efficiently and without unnecessary delays.

Safety and Handling

  • This compound and its precursors may be flammable and should be handled with care, away from ignition sources.[7]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

Flash column chromatography is an effective method for the purification of this compound. Careful development of the solvent system using TLC is paramount to achieving a successful separation. By following this protocol, researchers can obtain high-purity this compound, suitable for use in a wide range of synthetic applications.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • Brainly. (2023, May 1). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values? Retrieved from [Link]

  • McMaster University. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2021, September 5). Why would a nonpolar substance have higher Rf values in increasing polar developing solvents? r/chemhelp. Retrieved from [Link]

  • Columbia University. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). Thin Layer Chromatography. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 8-iodo-1-octene. Retrieved from [Link]

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Application Notes and Protocols for Monitoring 8-Iodooct-1-ene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Reaction Monitoring in the Utilization of 8-Iodooct-1-ene

This compound is a valuable bifunctional molecule in organic synthesis, featuring both a terminal alkene and a primary alkyl iodide. This unique combination of reactive sites allows for its participation in a diverse array of chemical transformations, including but not limited to cross-coupling reactions (e.g., Heck, Sonogashira), nucleophilic substitutions, and additions to the double bond. The efficiency, selectivity, and safety of these processes are paramount, particularly in the context of pharmaceutical and fine chemical manufacturing. Real-time or quasi-real-time monitoring of these reactions is not merely a quality control measure but a fundamental tool for process understanding, optimization, and scale-up.

This comprehensive guide provides detailed application notes and protocols for the analytical techniques best suited for monitoring the progress of reactions involving this compound. We will delve into the causality behind the selection of each technique, offering field-proven insights to ensure technical accuracy and the generation of robust, reliable data.

Core Principles of Reaction Monitoring

The primary objective of reaction monitoring is to quantify the disappearance of starting materials and the appearance of products and byproducts over time. This data allows for the determination of reaction kinetics, the identification of reaction intermediates, and the assessment of reaction completion. The choice of analytical technique is dictated by several factors, including the chemical and physical properties of the reactants and products, the reaction conditions (temperature, pressure), and the desired level of detail.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile and Semi-Volatile Analytes

Expertise & Experience: GC-MS is a cornerstone technique for monitoring reactions involving moderately volatile and thermally stable compounds like this compound and its likely products.[1][2][3] Its high resolving power allows for the separation of complex mixtures, while the mass spectrometer provides definitive identification of the components based on their mass-to-charge ratio and fragmentation patterns.[4] This is particularly advantageous when unexpected side products are formed. For organoiodine compounds, GC-MS offers excellent sensitivity.[2]

Causality of Experimental Choices: The choice of a non-polar or mid-polar capillary column is crucial for achieving good separation of the relatively non-polar this compound from its potential products, which may have varying polarities depending on the reaction. A temperature gradient program is employed to ensure the efficient elution of both volatile starting materials and less volatile products within a reasonable timeframe. The use of an internal standard is a self-validating mechanism that corrects for variations in injection volume and detector response, ensuring the trustworthiness of the quantitative data.

Experimental Protocol: Monitoring a Heck Coupling Reaction of this compound

This protocol outlines the monitoring of a model Heck coupling reaction between this compound and styrene.

Reaction Scheme: this compound + Styrene --(Pd catalyst, base)--> (E)-1-phenyldec-1,9-diene

Materials:

  • Reaction mixture aliquots

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., 1 mg/mL dodecane in DCM)

  • GC vials with inserts

Protocol Steps:

  • Sampling: At predetermined time points (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture using a syringe.

  • Quenching & Extraction: Immediately quench the reaction in the aliquot by diluting it in a vial containing 1 mL of DCM. This slows down or stops the reaction.

  • Internal Standard Addition: Add a precise volume (e.g., 100 µL) of the internal standard solution to the vial. The internal standard should be a compound that is not present in the reaction mixture and is well-resolved from all other components.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for GC-MS: Vortex the mixture and transfer the supernatant to a GC vial with an insert.

  • GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

GC-MS Parameters (Illustrative):

ParameterValue
GC System Agilent 8860 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temp 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS System Agilent 5977 MS or equivalent
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Data Analysis:

  • Identify the peaks corresponding to this compound, styrene, the product, and the internal standard by their retention times and mass spectra.

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the response factor for each analyte relative to the internal standard using a calibration curve.

  • Quantify the concentration of the reactants and products at each time point.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The In-Situ and Ex-Situ Powerhouse

Expertise & Experience: NMR spectroscopy is an unparalleled tool for reaction monitoring due to its non-destructive nature and its ability to provide detailed structural information.[5][6][7] It can be used in two primary modes: ex-situ, where aliquots are taken from the reaction and analyzed, and in-situ, where the reaction is monitored directly within the NMR spectrometer.[5][8][9] In-situ NMR provides real-time kinetic data without the need for quenching and workup, offering a more accurate representation of the reaction progress.[5][6][7]

Causality of Experimental Choices: ¹H NMR is the most commonly used nucleus for reaction monitoring due to its high sensitivity and the abundance of protons in organic molecules. The disappearance of the characteristic vinyl proton signals of this compound (typically in the 4.9-5.8 ppm range) and the appearance of new signals corresponding to the product provide a direct measure of reaction conversion. The use of a deuterated solvent for the reaction (for in-situ monitoring) or for sample preparation (for ex-situ monitoring) is essential to avoid a large solvent signal that would obscure the analyte signals. An internal standard with a sharp, well-defined singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) allows for accurate quantification.

Experimental Protocol: In-Situ ¹H NMR Monitoring of a Halogenation Reaction

This protocol describes the in-situ monitoring of the addition of iodine to the double bond of this compound.

Reaction Scheme: this compound + I₂ --> 1,2,8-Triiodooctane

Materials:

  • This compound

  • Iodine (I₂)

  • Deuterated chloroform (CDCl₃)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tube

Protocol Steps:

  • Preparation of the Reaction Mixture: In an NMR tube, dissolve a known amount of this compound and the internal standard in CDCl₃.

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the starting material mixture. This will serve as your reference at time zero.

  • Initiation of the Reaction: Carefully add a known amount of the iodine solution in CDCl₃ to the NMR tube.

  • In-Situ Monitoring: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals (e.g., every 5 minutes). Modern spectrometers can be programmed to automatically acquire a series of spectra over a defined period.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the characteristic signals of the starting material (e.g., the vinyl protons) and the product (e.g., new signals for the protons adjacent to the newly formed C-I bonds).

    • Also, integrate the signal of the internal standard.

    • Calculate the relative molar amounts of the reactant and product at each time point by comparing their integral values to that of the internal standard.

Data Presentation:

Time (min)Integral (Reactant Vinyl Protons)Integral (Product Protons)% Conversion
02.000.000
51.500.5025
101.001.0050
300.201.8090
60< 0.05~1.95>95

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

Expertise & Experience: HPLC is a highly versatile technique that can be adapted to monitor a wide range of reactions, especially those involving non-volatile or thermally labile compounds.[10][11][12] It is particularly useful when the polarity of the molecules changes significantly during the reaction. For halogenated hydrocarbons, reversed-phase HPLC is a common and effective method.[13]

Causality of Experimental Choices: A reversed-phase C18 column is the standard choice for separating non-polar to moderately polar organic molecules. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to provide good resolution between the starting materials and products. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a wide range of polarities. A UV detector is suitable for many organic molecules, provided they contain a chromophore. If the analytes lack a strong UV chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be used.

Experimental Protocol: Monitoring a Sonogashira Coupling Reaction

This protocol details the monitoring of a Sonogashira coupling of this compound with a terminal alkyne.[14][15][16][17][18]

Reaction Scheme: this compound + Phenylacetylene --(Pd/Cu catalyst, base)--> (E)-1-phenyldec-1-en-9-yne

Materials:

  • Reaction mixture aliquots

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Internal Standard (IS) solution (e.g., 1 mg/mL of a suitable, well-resolved compound in ACN)

  • HPLC vials

Protocol Steps:

  • Sampling and Quenching: As with the GC-MS protocol, withdraw aliquots at specific time points and quench them in a vial containing acetonitrile.

  • Internal Standard Addition: Add a precise volume of the internal standard solution.

  • Dilution and Filtration: Dilute the sample further with the mobile phase if necessary to fall within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

HPLC Parameters (Illustrative):

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 50% B to 100% B over 15 min, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detector UV at 254 nm

Data Analysis:

  • Identify the peaks for the starting materials, product, and internal standard based on their retention times.

  • Integrate the peak areas.

  • Calculate the relative response factors and quantify the components at each time point using a calibration curve.

Visualization of Workflows

General Reaction Monitoring Workflow

G cluster_reaction Reaction Vessel cluster_sampling Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Reaction Ongoing Reaction Sampling Aliquot Withdrawal Reaction->Sampling Quenching Quenching & Dilution Sampling->Quenching IS_Addition Internal Standard Addition Quenching->IS_Addition Filtration Filtration (for HPLC) IS_Addition->Filtration GCMS GC-MS IS_Addition->GCMS NMR NMR IS_Addition->NMR HPLC HPLC Filtration->HPLC Data_Analysis Integration & Quantification GCMS->Data_Analysis NMR->Data_Analysis HPLC->Data_Analysis Kinetics Kinetic Profile Generation Data_Analysis->Kinetics

Caption: General workflow for monitoring this compound reactions.

Decision Tree for Technique Selection

G Start Reaction Monitoring Needed Volatile Are analytes volatile & thermally stable? Start->Volatile InSitu Is in-situ monitoring desired? Start->InSitu NonVolatile Are analytes non-volatile or thermally labile? Volatile->NonVolatile No GCMS Use GC-MS Volatile->GCMS Yes InSitu->Volatile No NMR Use NMR InSitu->NMR Yes HPLC Use HPLC NonVolatile->HPLC

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The effective monitoring of reactions involving this compound is crucial for achieving optimal reaction outcomes. This guide has provided a comprehensive overview of the most powerful analytical techniques for this purpose: GC-MS, NMR, and HPLC. By understanding the underlying principles and following the detailed protocols, researchers can gain valuable insights into their chemical processes, leading to improved yields, higher purity, and more efficient and scalable syntheses. The choice of technique should always be guided by the specific characteristics of the reaction under investigation.

References

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  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

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  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022, November 9). Agilent. Retrieved January 21, 2026, from [Link]

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  • Exploiting in situ NMR to monitor the formation of a metal–organic framework. (2021). Chemical Science, 12, 1486–1494. [Link]

  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

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  • In‐situ NMR monitoring of the reaction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Liquid chromatographic separation of hydrocarbons. (n.d.). Google Patents.
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  • Real-Time Reaction Monitoring. (n.d.). MPI für Kohlenforschung. Retrieved January 21, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

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  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014, April 15). Agilent. Retrieved January 21, 2026, from [Link]

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  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved January 21, 2026, from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry, 15, 2818–2825. [Link]

  • Exploiting in situ NMR to monitor the formation of a metal–organic framework. (2020, November 20). RSC Publishing. Retrieved January 21, 2026, from [Link]

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Troubleshooting & Optimization

Minimizing side products in 8-Iodooct-1-ene coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving 8-iodooct-1-ene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation using this versatile substrate. Due to the presence of β-hydrogens and the reactivity of the terminal alkene, this compound presents unique challenges. This resource provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you minimize side products and maximize the yield of your desired compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My primary side product is a mix of octadienes (e.g., octa-1,7-diene). What is causing this, and how can I prevent it?

A1: The Cause: β-Hydride Elimination

The formation of octadienes is the classic signature of a side reaction called β-hydride elimination . This is one of the most common and challenging side reactions when working with alkyl halides that have hydrogen atoms on the carbon atom beta to the metal center.[1]

After the initial oxidative addition of this compound to the Pd(0) or Ni(0) catalyst, a palladium(II)-alkyl intermediate is formed. If this intermediate has a vacant coordination site, the palladium can abstract a hydrogen atom from the β-position (C7 in this case), forming a palladium-hydride species and eliminating the alkyl group as an alkene (octa-1,7-diene).[2][3] This pathway competes directly with the desired reductive elimination step that forms your product.[4][5] For the reaction to be successful, the rate of reductive elimination must be significantly faster than the rate of β-hydride elimination.

G cluster_main Main Catalytic Cycle cluster_side Competing Side Reaction Pd0 LₙPd(0) OA Oxidative Addition (R-I) Pd0->OA PdII_RI R-Pd(II)-I (Lₙ) OA->PdII_RI TM Transmetalation (R'-M) PdII_RI->TM BetaHydride β-Hydride Elimination PdII_RI->BetaHydride COMPETITION PdII_R_R R-Pd(II)-R' (Lₙ) TM->PdII_R_R RE Reductive Elimination PdII_R_R->RE Product Desired Product (R-R') RE->Product Product->Pd0 Catalyst Regeneration Alkene Side Product (Octadienes) BetaHydride->Alkene Pd_H LₙPd(II)-H BetaHydride->Pd_H

Figure 1. Catalytic cycle showing the β-hydride elimination pathway.

Troubleshooting Strategies to Minimize β-Hydride Elimination:

  • Ligand Selection is Critical: The electronic and steric properties of the ligand are your most powerful tool.

    • Rationale: Bulky, electron-donating ligands accelerate the rate of reductive elimination, helping it outcompete β-hydride elimination.[4][6] They stabilize the monoligated Pd(0) species, which is often the active catalyst, and their steric hindrance can disfavor the formation of the planar transition state required for β-hydride elimination.[7]

    • Action: Switch from simple ligands like triphenylphosphine (PPh₃) to sterically demanding dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr or IMes.[7] These have proven effective in couplings of C(sp³)-hybridized organometallics.[5][8]

  • Lower the Reaction Temperature:

    • Rationale: β-hydride elimination generally has a higher activation energy than reductive elimination. Therefore, running the reaction at a lower temperature can significantly favor the desired product pathway.

    • Action: If your reaction is running at 80-100 °C, try reducing the temperature to 40-60 °C or even room temperature, if catalytically active. Monitor the reaction over a longer period.

  • Consider a Nickel Catalyst:

    • Rationale: For some alkyl-alkyl couplings, nickel catalysts can be more effective than palladium. Reductive elimination from Ni(III) species, which can be accessed in some catalytic cycles, is often very facile.[9][10]

    • Action: Screen nickel-based catalysts such as Ni(COD)₂ or NiCl₂(dme) with appropriate ligands (e.g., bipyridine or phosphine-based ligands).

StrategyRationaleRecommended Action
Ligand Choice Accelerate reductive elimination; sterically hinder β-H elimination transition state.[4][7]Replace PPh₃ with bulky, electron-rich ligands like XPhos, SPhos, or NHCs (IPr).
Temperature β-H elimination has a higher activation energy than reductive elimination.Decrease temperature from >80 °C to RT-60 °C and increase reaction time.
Metal Catalyst Nickel can offer different mechanistic pathways where reductive elimination is more favorable.[9]Screen Ni(COD)₂ or NiCl₂(dme) with suitable ligands.
Q2: I'm seeing significant formation of a symmetrical biaryl or dialkyne product, suggesting my organometallic reagent is coupling with itself. How do I stop this homocoupling?

A2: The Cause: Unwanted Homocoupling Pathways

Homocoupling is a common side reaction in many cross-coupling protocols, including Suzuki, Sonogashira, and Negishi reactions.[11] It can arise from several mechanisms:

  • In Sonogashira Couplings: The copper(I) co-catalyst, especially in the presence of oxygen, can promote the oxidative dimerization of terminal alkynes (Glaser coupling).[12][13]

  • In Suzuki Couplings: Two molecules of the organoboron reagent can transmetalate onto the palladium center, leading to a diaryl- or dialkyl-palladium species that reductively eliminates to form the homocoupled product.[14] This can be exacerbated by slow oxidative addition of the this compound.

  • In Negishi Couplings: A second transmetalation event between a diarylmetal intermediate and the organozinc reagent can lead to the homocoupled product.[9]

Troubleshooting Strategies to Minimize Homocoupling:

  • Optimize Reagent Stoichiometry and Addition:

    • Rationale: Having a high concentration of the organometallic reagent relative to the palladium-halide intermediate can favor homocoupling.

    • Action: Use a slight excess (1.1-1.3 equivalents) of the organometallic reagent, not a large excess. For particularly problematic cases, try slow addition of the organometallic reagent via syringe pump to keep its instantaneous concentration low.

  • For Sonogashira Reactions: Modify or Eliminate Copper:

    • Rationale: The primary driver of alkyne homocoupling is often the copper co-catalyst.[13][15]

    • Action: First, ensure your reaction is rigorously degassed and run under an inert atmosphere (N₂ or Ar) to exclude oxygen. If homocoupling persists, switch to a "copper-free" Sonogashira protocol. Many modern catalyst systems using potent palladium/phosphine combinations do not require a copper co-catalyst.[16]

  • Ensure Efficient Oxidative Addition:

    • Rationale: If the oxidative addition of this compound to Pd(0) is slow, the catalyst spends more time available to react with the organometallic reagent, leading to side reactions.

    • Action: As with β-hydride elimination, using bulky, electron-rich ligands can accelerate oxidative addition. Ensure your palladium precatalyst is properly activated to Pd(0). Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst may give better results than in-situ reduction of Pd(II) salts.[17]

Q3: My GC-MS analysis shows a significant peak for oct-1-ene, and I'm recovering unreacted coupling partner. Why is my starting material being reduced?

A3: The Cause: Hydrodehalogenation

The conversion of this compound to oct-1-ene is a reductive process known as hydrodehalogenation. This occurs when the R-Pd(II)-I intermediate, instead of undergoing transmetalation, reacts with a hydride source, followed by reductive elimination.

The source of the hydride can be varied and sometimes insidious:

  • Solvent: Alcohols or amine bases can act as hydride donors.[18]

  • Reagents: Boronic acids can sometimes undergo protodeboronation, releasing a proton that can participate in reductive pathways.[17] Formate salts, sometimes used as reductants, can also be a source.[19]

  • Water: Trace water in the reaction can participate in pathways that generate palladium-hydride species.

G Start Identify Side Product IsBetaH Octadienes? (β-Hydride Elim.) Start->IsBetaH IsHomocoupling Symmetrical Dimer? (Homocoupling) IsBetaH->IsHomocoupling No ActionBetaH 1. Use Bulky Ligand (XPhos) 2. Lower Temperature 3. Consider Ni Catalyst IsBetaH->ActionBetaH Yes IsReduction Oct-1-ene? (Reduction) IsHomocoupling->IsReduction No ActionHomocoupling 1. Adjust Stoichiometry 2. Slow Reagent Addition 3. Use Cu-Free Conditions (Sonogashira) IsHomocoupling->ActionHomocoupling Yes End Reaction Optimized IsReduction->End No / Minor ActionReduction 1. Use Anhydrous Solvent 2. Screen Non-protic Bases (K₃PO₄) 3. Check Reagent Purity IsReduction->ActionReduction Yes ReEvaluate Re-evaluate Product Mixture ActionBetaH->ReEvaluate ActionHomocoupling->ReEvaluate ActionReduction->ReEvaluate ReEvaluate->IsBetaH

Figure 2. A logical troubleshooting workflow for minimizing side products.

Troubleshooting Strategies to Minimize Hydrodehalogenation:

  • Solvent and Base Choice:

    • Rationale: The reaction environment is a key factor. Protic solvents or certain bases can serve as hydride sources.

    • Action: Switch from alcohol or amine solvents to aprotic solvents like THF, dioxane, or toluene.[20][21] If using a base like an amine (e.g., triethylamine), consider switching to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[22]

  • Ensure Anhydrous Conditions:

    • Rationale: Water can facilitate protonolysis of the organometallic reagent or the R-Pd-R' intermediate, leading to reduction.

    • Action: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Ensure all reagents, particularly bases like K₃PO₄, are anhydrous.

  • Use a Well-Defined Pd(0) Source:

    • Rationale: Some in-situ reduction methods for Pd(II) precatalysts can generate hydride species that contribute to hydrodehalogenation.

    • Action: Employ a stable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This can provide a cleaner entry into the catalytic cycle.

Experimental Protocol: A Validated Starting Point

This general protocol for a Suzuki-Miyaura coupling of this compound is a good starting point. Deviations from the expected outcome can be addressed using the troubleshooting guides above.

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (anhydrous, 2.0 equiv)

  • Toluene/H₂O (4:1 mixture, degassed)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ catalyst.

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent/Reagent Addition: Add the degassed toluene/H₂O solvent mixture via cannula or syringe, followed by the this compound.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This protocol provides a baseline. If side products are observed, refer to the troubleshooting sections. For example, if β-hydride elimination is observed, the first modification should be to replace Pd(PPh₃)₄ with a catalyst system like Pd₂(dba)₃ and a bulky ligand such as XPhos.

References
  • Chass, G. A., et al. (2009). The fine balance between one cross-coupling and two β-hydride elimination pathways: a DFT mechanistic study of Ni(π-allyl)2-catalyzed cross-coupling of alkyl halides and alkyl Grignard reagents. Dalton Transactions. Available at: [Link]

  • Cioffi, C. L., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. Available at: [Link]

  • Chen, M. S., et al. (2009). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia contributors. (2024). Negishi coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Borhade, A. V., et al. (2016). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Platz, C. L., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Hoyle, M. D., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science. Available at: [Link]

  • Wikipedia contributors. (2024). Coupling reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Nova, A. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Doctoral dissertation, Universitat Rovira i Virgili. Available at: [Link]

  • Hie, L. (2016). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. Available at: [Link]

  • Yi, C., et al. (2011). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. Available at: [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ResearchGate. Available at: [Link]

  • Mondal, M., et al. (2023). Reductive Cross-Coupling of a Vinyl Thianthrenium Salt and Secondary Alkyl Iodides. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia contributors. (2024). β-Hydride elimination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wang, L., et al. (2003). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. Available at: [Link]

  • Liu, W-B., et al. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. Available at: [Link]

  • Shang, Y., et al. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]

  • LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Jiang, H-F., et al. (2005). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. ResearchGate. Available at: [Link]

  • Fu, Y., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. Available at: [Link]

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How to prevent homocoupling in Sonogashira reactions of vinyl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Prevent Homocoupling in Sonogashira Reactions of Vinyl Iodides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common side reaction of alkyne homocoupling (Glaser coupling) during the Sonogashira coupling of vinyl iodides. As Senior Application Scientists, we provide not just solutions, but the mechanistic reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of a Sonogashira reaction?

Homocoupling, often referred to as Glaser or Hay coupling, is a common and undesirable side reaction where two molecules of your terminal alkyne react with each other to form a symmetrical 1,3-diyne (an alkyne dimer).[1][2] Instead of coupling with your vinyl iodide, the alkyne couples with itself. This process consumes your alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces a significant purification challenge.[1][2]

Q2: What are the primary drivers of this unwanted homocoupling side reaction?

The principal causes are the copper(I) co-catalyst and the presence of oxygen .[1][2][3] The accepted mechanism involves the copper acetylide intermediate, which is essential for the main Sonogashira cycle. However, in the presence of an oxidant like oxygen, this intermediate can undergo oxidative dimerization to form the diyne byproduct.[3][4] Therefore, any factor that allows oxygen into the system or uses an excessive concentration of the copper catalyst can significantly promote this side reaction.[1][3]

Q3: Are vinyl iodides more susceptible to this issue than other substrates?

Vinyl iodides are highly reactive substrates for the Sonogashira coupling due to the ease of oxidative addition to the palladium(0) center.[5][6][7] This high reactivity is generally advantageous, as a rapid desired cross-coupling can outcompete the slower homocoupling pathway. However, if other reaction parameters are not optimized (e.g., poor inert atmosphere, high copper concentration), the homocoupling pathway can still become dominant. The key is the kinetic balance between the two competing reactions.

Q4: How can I quickly determine if homocoupling is occurring in my reaction?

You can typically detect the homocoupling byproduct using standard analytical techniques. On a Thin-Layer Chromatography (TLC) plate, the symmetrical diyne product is often a less polar spot than the desired cross-coupled product. For definitive identification, analyzing the crude reaction mixture by Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the presence of a compound with a molecular weight corresponding to the dimer of your starting alkyne.[1]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific issues you may encounter and provides actionable, field-proven solutions.

Issue 1: My analysis shows a major byproduct is the alkyne dimer. What is the first and most critical parameter to check?

Answer: Rigorous Exclusion of Oxygen.

The oxidative dimerization of the copper acetylide is the core of the homocoupling mechanism.[3][4] Therefore, ensuring anaerobic conditions is the most critical first step.

  • Causality: Oxygen acts as the terminal oxidant for the Cu(I) to Cu(II) cycle that drives the dimerization of the alkyne. Even trace amounts of oxygen can facilitate this catalytic side reaction.[1][2] Running the reaction under an inert atmosphere is essential to prevent this.[5]

  • Actionable Solution:

    • Degas Your Solvents and Amine Base: Use at least three cycles of freeze-pump-thaw for solvents stored in Schlenk flasks. For larger volumes or less volatile solvents, bubbling a stream of inert gas (high-purity argon or nitrogen) through the liquid for 30-60 minutes is an effective alternative.[3]

    • Prepare Your Reaction Vessel: Flame-dry or oven-dry all glassware to remove adsorbed moisture and air. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas.

    • Maintain Inert Atmosphere: Once the reaction is set up, ensure a continuous positive pressure of argon or nitrogen is maintained throughout the entire process, including reagent addition and sampling.

Issue 2: I've meticulously degassed my reagents and solvent, but homocoupling persists. What is the next logical step?

Answer: Re-evaluate Your Catalyst System, Specifically the Copper Co-catalyst.

If oxygen exclusion is not the sole issue, the catalyst system itself is the next area to optimize. The most direct approach is to eliminate the component that mediates the side reaction: the copper.

  • Causality: The copper(I) salt is the primary mediator of Glaser coupling.[2][7][8] While it accelerates the desired reaction by facilitating the formation of the copper acetylide for transmetalation to palladium, it is a double-edged sword.[4][6]

  • Actionable Solutions:

    • Reduce Copper(I) Loading: High concentrations of the copper catalyst can exacerbate homocoupling.[1][3] If your protocol uses >5 mol% CuI, try reducing it to a minimal effective level (e.g., 1-2 mol%).

    • Implement a Copper-Free Protocol: The most effective way to eliminate copper-mediated homocoupling is to remove copper entirely.[3][5][8] This has become a standard and reliable strategy. Be aware that removing the copper co-catalyst may slow the overall reaction rate, potentially requiring other adjustments to achieve good yields.[9]

Diagram: Competing Catalytic Cycles

The diagram below illustrates the central role of the copper acetylide intermediate and how it partitions between the desired Sonogashira pathway and the undesired Glaser homocoupling pathway.

G cluster_pd Sonogashira Cycle (Desired) cluster_cu Copper Cycle cluster_glaser Glaser Coupling (Undesired) Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-I Pd0->OxAdd Oxidative Addition VinylIodide R¹-I (Vinyl Iodide) VinylIodide->OxAdd Transmetalation R¹-Pd(II)L₂-C≡CR² OxAdd->Transmetalation Transmetalation Product R¹-C≡CR² (Product) Transmetalation->Product Reductive Elimination Product->Pd0 CuI Cu(I)X CuAcetylide Cu(I)-C≡CR² CuI->CuAcetylide Alkyne H-C≡CR² Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetalation To Pd Cycle CuAcetylide_Glaser Cu(I)-C≡CR² CuAcetylide->CuAcetylide_Glaser Partitioning Dimer R²-C≡C-C≡C-R² (Homocoupled Dimer) CuAcetylide_Glaser->Dimer O₂ (Oxidative Dimerization)

Caption: Competing Sonogashira and Glaser coupling pathways.

Issue 3: I'm switching to a copper-free protocol. What specific adjustments should I consider?

Answer: A copper-free system requires optimization of the palladium catalyst, ligand, and base to compensate for the absence of copper's accelerating effect.

  • Causality: In a copper-free reaction, the terminal alkyne must be deprotonated by the base and coordinate directly to the palladium center, a process that is often slower than the copper-mediated pathway.[8] Therefore, the other components must be more efficient.

  • Actionable Solutions:

    • Palladium Catalyst & Ligand: Use more active palladium sources [e.g., Pd(OAc)₂, Pd₂(dba)₃] paired with electron-rich, sterically bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[6][10] These ligands promote the oxidative addition and reductive elimination steps of the palladium cycle, increasing the overall rate.[6]

    • Base Selection: A strong amine base is crucial. While triethylamine (TEA) is common, more hindered or stronger bases like diisopropylethylamine (DIPEA), diisopropylamine (DIPA), or DBU may be more effective at deprotonating the alkyne without competing for coordination sites on the palladium.[5][11] Inorganic bases like Cs₂CO₃ or K₃PO₄ can also be effective, often in polar aprotic solvents.[12]

    • Solvent Choice: The choice of solvent can influence reaction rates and selectivity.[13] While amines are often used as both base and solvent, other options like THF, DMF, or toluene can be beneficial depending on substrate solubility and the chosen base.[5][13]

Table 1: Troubleshooting Summary for Alkyne Homocoupling
SymptomPrimary Cause(s)Recommended Solution(s)Mechanistic Rationale
High levels of alkyne dimer Presence of oxygenRigorously degas all reagents and solvents; maintain a positive inert gas pressure.Prevents the oxidative dimerization of the copper acetylide intermediate.[1][3]
High concentration of Cu(I)Reduce CuI loading to 1-2 mol% or switch to a copper-free protocol.Minimizes the catalyst responsible for the Glaser coupling side reaction.[3][5]
Slow desired reaction, allowing homocoupling to dominate Inactive Pd catalyst or inefficient ligandsUse a more active Pd source [Pd₂(dba)₃] with bulky, electron-rich ligands (e.g., XPhos).Accelerates the rate-limiting steps of the desired Sonogashira cycle.[6]
Persistent homocoupling even in "copper-free" systems Trace copper contamination in reagents or glasswareUse high-purity reagents and acid-wash glassware.Even ppm levels of copper can catalyze the side reaction.[2]
Slow addition of alkyne to a pre-formed active catalystAdd the terminal alkyne slowly via syringe pump to the reaction mixture.Keeps the instantaneous concentration of the alkyne low, favoring reaction with the vinyl-Pd complex over self-coupling.[3][9]
Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for minimizing homocoupling.

Protocol 1: Optimized Copper-Catalyzed Sonogashira of a Vinyl Iodide

This protocol emphasizes the rigorous exclusion of air to suppress the Glaser side reaction.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl iodide (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).[2]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an anaerobic environment.

  • Solvent/Base Addition: Add 5 mL of degassed anhydrous triethylamine (or a 4:1 mixture of degassed toluene:triethylamine) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 50 °C is typical for reactive vinyl iodides) under a positive pressure of inert gas. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.

Protocol 2: Robust Copper-Free Sonogashira of a Vinyl Iodide

This protocol eliminates the primary cause of Glaser coupling and is often the preferred method.

  • Preparation: To a flame-dried Schlenk flask with a stir bar, add the vinyl iodide (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like XPhos or SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Reagent Addition: Add the base, such as degassed diisopropylamine (DIPA) (3 mL). Add the terminal alkyne (1.1 mmol, 1.1 equiv.).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 40-80 °C for copper-free systems) and stir for the required time, monitoring by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride, then brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Diagram: Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving homocoupling issues.

G start Significant Homocoupling Observed in Reaction? check_o2 Step 1: Verify Rigorous Exclusion of Oxygen start->check_o2 degas Action: Degas all solvents/reagents. Use Schlenk techniques. check_o2->degas still_problem1 Problem Solved? degas->still_problem1 check_cu Step 2: Evaluate Copper Catalyst still_problem1->check_cu No success Success: High Yield of Desired Product still_problem1->success Yes reduce_cu Action A: Reduce CuI loading to 1-2 mol% check_cu->reduce_cu cu_free Action B (Recommended): Switch to Copper-Free Protocol check_cu->cu_free still_problem2 Problem Solved? reduce_cu->still_problem2 cu_free->still_problem2 optimize_main Step 3: Accelerate Desired Cross-Coupling still_problem2->optimize_main No still_problem2->success Yes ligands Action: Use bulky, electron-rich ligands (e.g., XPhos). optimize_main->ligands slow_addition Action: Add alkyne slowly via syringe pump. optimize_main->slow_addition ligands->success slow_addition->success fail Consult Further: Consider substrate stability or catalyst poisoning.

Caption: A logical workflow for troubleshooting homocoupling.

References
  • Benchchem. Troubleshooting homocoupling byproducts in Sonogashira reactions.
  • Wikipedia. Sonogashira coupling.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Benchchem. Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene.
  • Benchchem. The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • The chemical reaction database. Copper-free Sonogashira coupling.
  • ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • Benchchem. preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • ResearchGate. What is the best procedure for Sonogashira coupling?.

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Technical Support Center: Optimizing Catalyst Loading for 8-Iodooct-1-ene Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions of 8-iodooct-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding catalyst loading for the cross-coupling of this compound:

Q1: What are the most suitable cross-coupling reactions for this compound?

A1: Given its structure as a long-chain vinyl iodide, this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The most common and effective choices include Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings, all of which are widely used for forming carbon-carbon bonds.[1]

Q2: I'm not seeing any product formation. Should I just increase the catalyst loading?

A2: Not necessarily. While it's tempting to increase the catalyst concentration for a sluggish reaction, excessively high loadings can lead to undesirable side reactions like homocoupling and can complicate product purification due to residual catalyst.[2] It is often more effective to first assess other reaction parameters such as solvent, base, and ligand choice. For a new or challenging reaction, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can help establish a baseline for conversion, which can then be optimized.[3]

Q3: What is a good starting point for catalyst loading in my initial experiments?

A3: For palladium-catalyzed reactions involving vinyl iodides, a typical starting catalyst loading is in the range of 0.5 to 5 mol%.[1] A prudent approach for initial screening is to begin with 1-2 mol%.[1] In some highly efficient systems, catalyst loading can be as low as 0.01 mol%.[1]

Q4: How critical is the choice of ligand for optimizing catalyst loading?

A4: The ligand is paramount. It stabilizes the active catalytic species and directly influences its reactivity.[2] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can stabilize the palladium center, which often allows for lower catalyst loadings and promotes more efficient catalyst turnover.[1][2] The palladium-to-ligand ratio is also a key parameter, with a 1:1 to 1.2:1 ratio often being optimal. Excess ligand can sometimes inhibit the reaction by forming less reactive catalyst species.[2]

Q5: Can the solvent impact the required amount of catalyst?

A5: Absolutely. The solvent affects catalyst solubility, stability, and overall reactivity, thereby influencing the optimal loading.[2] For instance, in Sonogashira couplings, polar aprotic solvents like DMF can sometimes slow the reaction by displacing ligands from the palladium complex.[3] A solvent screen is often a necessary step in the optimization process.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the cross-coupling of this compound.

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge that can stem from multiple factors. The following workflow can help diagnose and resolve the issue.

LowYieldTroubleshooting cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Assessment cluster_catalyst Catalyst System Optimization Start Low/No Yield Observed Check_Reagents 1. Verify Reagent Quality & Purity Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Purity Purity of this compound and coupling partner? Check_Reagents->Reagent_Purity Optimize_Catalyst 3. Optimize Catalyst System Check_Conditions->Optimize_Catalyst Conditions Appropriate Inert_Atmosphere Inert atmosphere maintained (Ar or N2)? Check_Conditions->Inert_Atmosphere Success Improved Yield Optimize_Catalyst->Success Optimization Successful Ligand_Screen Screen bulky, electron-rich ligands (e.g., SPhos, XPhos)? Optimize_Catalyst->Ligand_Screen Solvent_Dryness Anhydrous & degassed solvents? Reagent_Purity->Solvent_Dryness Base_Quality Appropriate & dry base? Solvent_Dryness->Base_Quality Temperature Optimal temperature? Inert_Atmosphere->Temperature Stirring Adequate stirring? Temperature->Stirring Increase_Loading Incrementally increase catalyst loading (e.g., to 5 mol%)? Ligand_Screen->Increase_Loading Precatalyst Consider a more stable pre-catalyst? Increase_Loading->Precatalyst

Caption: Troubleshooting workflow for low or no product yield.

Detailed Steps for Troubleshooting Low Yield:

  • Verify Reagent Quality and Purity:

    • Starting Materials: Ensure the purity of this compound and your coupling partner. Impurities can act as catalyst poisons.[3] The reactivity of organometallic reagents can also be a factor; for instance, some boronic acids may undergo protodeboronation.[3]

    • Solvents and Base: Use anhydrous and properly degassed solvents. Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands.[3] The choice and quality of the base are also critical; for Suzuki reactions, K₃PO₄ may require a small amount of water to be effective.[3]

  • Assess Reaction Conditions:

    • Inert Atmosphere: Strict adherence to an inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst deactivation.

    • Temperature: The reaction temperature may need optimization. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.

  • Optimize the Catalyst System:

    • Ligand Selection: For challenging substrates, bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.[4] If you are using a standard ligand like PPh₃, consider switching to a more specialized one like XPhos, SPhos, or RuPhos.[1][3]

    • Catalyst Loading: If other parameters are optimized, a modest increase in catalyst loading can overcome a high activation barrier.[3]

    • Pre-catalyst Choice: Pre-catalysts are often more stable and provide a more reliable generation of the active LPd(0) species compared to traditional sources like Pd(OAc)₂.[2]

Issue 2: Formation of Significant Byproducts (e.g., Homocoupling)

The formation of byproducts, such as the homocoupling of the coupling partner, can be a significant issue, especially at higher catalyst loadings.

Strategies to Minimize Byproduct Formation:

  • Optimize Catalyst Loading: Excessively high catalyst concentrations can promote side reactions.[2][5] Carefully titrate the catalyst loading to find the minimum amount required for efficient conversion.

  • Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. Running the reaction at the lowest effective temperature can improve selectivity.

  • Ligand-to-Metal Ratio: An inappropriate ligand-to-metal ratio can lead to the formation of catalytically inactive or less selective species. The optimal ratio is often between 1:1 and 1.2:1.[2]

  • Slow Addition of Reagents: In some cases, the slow addition of one of the coupling partners can help to maintain a low concentration of the reactive species and suppress homocoupling.

Issue 3: Catalyst Deactivation (Formation of Palladium Black)

The precipitation of palladium black is a visual indicator of catalyst deactivation and can lead to a stalled reaction.[3]

CatalystDeactivation Start Palladium Black Observed Check_Degassing 1. Improve Degassing Protocol Start->Check_Degassing Check_Ligand 2. Evaluate Ligand Choice & Ratio Check_Degassing->Check_Ligand Degassing Thorough Check_Concentration 3. Adjust Reagent Concentrations Check_Ligand->Check_Concentration Ligand Optimized Success Catalyst Stability Improved Check_Concentration->Success Concentration Adjusted

Caption: Troubleshooting catalyst deactivation (palladium black formation).

Mitigation Strategies for Catalyst Deactivation:

  • Thorough Degassing: Ensure that all solvents and reagents are rigorously degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[3]

  • Ligand Choice: Hindered monodentate phosphine ligands can sometimes lead to ligand dissociation, promoting catalyst aggregation.[3] Bidentate ligands or more robust monodentate ligands may offer greater stability.

  • Lower Catalyst Loading: High concentrations of the catalyst can increase the likelihood of aggregation.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling of this compound

This protocol outlines a systematic approach to optimizing catalyst loading.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry reaction vessel.

  • Reagent Addition: Add the base, followed by the boronic acid or ester and this compound.

  • Solvent Addition: Add the degassed solvent.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC, GC, or LC-MS.[7][8][9]

  • Optimization Matrix: Set up a series of parallel reactions varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Loading 0.5 mol%1.0 mol%2.0 mol%5.0 mol%
Yield (%) Record YieldRecord YieldRecord YieldRecord Yield
Byproducts (%) Record ByproductsRecord ByproductsRecord ByproductsRecord Byproducts

Data Analysis: Analyze the yield and byproduct formation for each catalyst loading to determine the optimal concentration that maximizes product formation while minimizing side reactions.

In-Depth Discussion: The "Why" Behind the "How"

The Role of Catalyst Loading: A Balancing Act

Optimizing catalyst loading is not simply about minimizing cost; it is a critical parameter that influences reaction kinetics, selectivity, and the overall process efficiency.

  • Low Catalyst Loading: While economically and environmentally desirable, very low catalyst loadings can lead to slow reaction rates or incomplete conversion, particularly with challenging substrates. The turnover number (TON) and turnover frequency (TOF) are key metrics here.

  • High Catalyst Loading: Increasing the catalyst concentration can accelerate the reaction but also increases the probability of side reactions.[5][10] For example, with higher concentrations of Pd(0), the likelihood of catalyst aggregation into inactive palladium black increases.[3]

Ligand Architecture: The Key to Catalyst Efficiency

The choice of ligand is arguably as important as the choice of the metal itself.

  • Steric Bulk and Electron-Donating Properties: Bulky, electron-rich ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective in promoting the oxidative addition of the C-I bond of this compound to the Pd(0) center.[11] These ligands also stabilize the resulting Pd(II) intermediate, facilitating the subsequent transmetalation and reductive elimination steps.

  • Ligand-to-Palladium Ratio: As mentioned, an excess of ligand can be detrimental. It can lead to the formation of coordinatively saturated and less reactive palladium complexes, thereby inhibiting the catalytic cycle.[2]

The Importance of Reaction Monitoring

Real-time monitoring of reaction progress is invaluable for effective optimization. Techniques such as HPLC-MS, GC-MS, and NMR spectroscopy can provide detailed kinetic profiles of the reaction, allowing for the identification of intermediates and the quantification of products and byproducts.[7][8][9][12][13] This data-rich approach enables a more rational and efficient optimization process compared to relying solely on final product yield.

References

  • Palladium catalyst issues in cross-coupling reactions - Benchchem. (n.d.).
  • Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem. (n.d.).
  • Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(3), 309-314.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1975.
  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60.
  • Purdue University Graduate School. (2021).
  • Sato, Y., Liu, J., Ndukwe, I. E., Elipe, M. V. S., Griffin, D. J., Murray, J. I., & Hein, J. E. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
  • Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing C
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 21, 2026, from [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Retrieved January 21, 2026, from [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved January 21, 2026, from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. (n.d.). New Journal of Chemistry (RSC Publishing).
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved January 21, 2026, from [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cross-coupling reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide - Reddit. (2025). Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 21, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved January 21, 2026, from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. (2026). Retrieved January 21, 2026, from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (2023). Retrieved January 21, 2026, from [Link]

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  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Retrieved January 21, 2026, from [Link]

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Technical Support Center: Impact of Solvent Choice on 8-Iodooct-1-ene Reaction Rates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactions involving 8-Iodooct-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful experimental outcomes. Here, we move beyond simple protocols to explain the "why" behind solvent choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and provides actionable solutions rooted in the principles of solvent chemistry.

Issue 1: My Nucleophilic Substitution Reaction is Sluggish or Incomplete.

Question: I'm performing a nucleophilic substitution on this compound, but the reaction is extremely slow, and I'm seeing a significant amount of starting material even after extended reaction times. What could be the cause?

Answer: The choice of solvent is paramount in nucleophilic substitution reactions, and its properties directly influence the reaction mechanism (SN1 or SN2) and rate.[1][2]

  • For SN2 Reactions: These reactions are favored by polar aprotic solvents such as acetone, acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3][4] These solvents possess large dipole moments that can dissolve charged nucleophiles but lack acidic protons (like O-H or N-H bonds).[3] This is crucial because polar protic solvents (like water, methanol, or ethanol) will form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[4] This solvation effect stabilizes the nucleophile, making it less reactive and slowing down the SN2 reaction.[4][5][6] Polar aprotic solvents, on the other hand, solvate the accompanying cation, leaving the "naked" nucleophile highly reactive.

  • For SN1 Reactions: This mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this unstable intermediate.[7] Therefore, polar protic solvents are preferred as they excel at stabilizing both the carbocation and the leaving group through hydrogen bonding and their large dipole moments.[2][7][8] This stabilization lowers the energy of the transition state, accelerating the reaction.[1][7] Using a polar aprotic solvent in an SN1 reaction is generally not recommended as some can react with the carbocation intermediate, leading to unwanted byproducts.[7]

Troubleshooting Steps:

  • Identify the likely reaction mechanism: Based on your substrate (primary halide favors SN2), nucleophile (strong nucleophile favors SN2), and reaction conditions, determine whether an SN1 or SN2 pathway is more probable.

  • Match the solvent to the mechanism:

    • If an SN2 reaction is desired, switch to a polar aprotic solvent like DMF or DMSO.

    • If an SN1 reaction is intended, ensure you are using a polar protic solvent such as water, methanol, or ethanol.

Issue 2: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Heck) is Giving Low Yields.

Question: I am attempting a cross-coupling reaction with this compound, but the yield of my desired product is disappointingly low. I suspect my solvent choice might be the problem. How can I optimize this?

Answer: Solvent selection in palladium-catalyzed cross-coupling reactions is a multifaceted issue that goes beyond simple polarity.[9] The solvent must dissolve a variety of components, including the organic substrates, the organometallic reagents, the inorganic base, and the palladium catalyst.[9][10] Furthermore, the coordinating ability of the solvent can dramatically influence the catalytic cycle.[9][11]

  • Suzuki-Miyaura Coupling: A wide range of solvents can be used, including ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.[12][13] Often, a mixture of an organic solvent with water is employed to facilitate the dissolution of the inorganic base (e.g., carbonates, phosphates).[12] The choice between a coordinating and a non-coordinating solvent can even alter the chemoselectivity of the reaction.[11][14] For instance, polar coordinating solvents can favor reaction at a triflate group over a chloride, while non-coordinating solvents may promote the opposite selectivity.[11][14][15]

  • Sonogashira Coupling: This reaction is typically performed in polar aprotic solvents like DMF or in an amine solvent such as triethylamine, which can also act as the base.[10][16][17] The solvent's ability to stabilize ionic intermediates in the catalytic cycle can accelerate the reaction.[10] DMF, with its high electron-donating capacity, is thought to facilitate the deprotonation of the alkyne and promote product dissociation from the palladium center.[10]

  • Heck Reaction: DMF is a conventional choice for the Heck reaction due to its high polarity and coordinating ability, which helps to stabilize the Pd(0) catalyst, especially when no external ligand is used.[9][18]

Troubleshooting Steps:

  • Ensure adequate solubility: Visually inspect your reaction mixture. If any components appear to be undissolved, consider a solvent or solvent mixture with better solubilizing power for all reactants.

  • Consider solvent coordination: In some cases, a coordinating solvent can be beneficial for catalyst stability and reactivity.[9] However, in others, it might compete with your ligand for binding to the palladium center. If you are using a bulky or strongly coordinating ligand, a less coordinating solvent like toluene or dioxane might be preferable.

  • For Suzuki reactions, optimize the water content: If using a two-phase system, the amount of water can be critical. Too little may not adequately dissolve the base, while too much can lead to hydrolysis of the organoboron reagent.

Issue 3: I am observing significant amounts of homocoupling and other side products in my Sonogashira reaction.

Question: My Sonogashira coupling of this compound is plagued by the formation of diyne (from the homocoupling of my alkyne) and other unidentified byproducts. How can the solvent help mitigate this?

Answer: While the primary cause of alkyne homocoupling (the Glaser coupling) is often related to the copper co-catalyst and the presence of oxygen, the solvent can play a significant role in minimizing this and other side reactions.

  • Solvent's Role in Suppressing Side Reactions: The choice of solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Solvents that promote a faster cross-coupling reaction will naturally lead to a lower proportion of homocoupled product. As mentioned, polar aprotic solvents like DMF often accelerate the Sonogashira reaction.[10] Using an amine as the solvent (e.g., triethylamine, piperidine) can also be effective, as it serves as both the base and the reaction medium.[19]

Troubleshooting Steps:

  • Deoxygenate your solvent: Thoroughly degas your solvent before use to minimize oxygen, which promotes the homocoupling side reaction.

  • Switch to a more effective solvent: If you are using a less polar solvent, consider switching to DMF or using an amine as the solvent to potentially increase the rate of the desired cross-coupling.

  • Optimize reaction concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular cross-coupling over the homocoupling reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key solvent properties I should consider for reactions with this compound?

A1: The three most important solvent properties to consider are polarity, proticity, and coordinating ability.

  • Polarity: This is often quantified by the dielectric constant (ε) and the dipole moment (μ).[3][20] Polar solvents have high dielectric constants and large dipole moments.[3] They are effective at dissolving polar reactants and stabilizing charged intermediates and transition states.[1][3][21]

  • Proticity: This refers to a solvent's ability to act as a hydrogen bond donor.[8][20] Protic solvents contain hydrogen atoms bonded to electronegative atoms like oxygen or nitrogen (e.g., water, alcohols).[8][20] Aprotic solvents lack these acidic protons (e.g., DMF, DMSO, acetone).

  • Coordinating Ability: This describes the solvent's capacity to act as a ligand and bind to a metal center.[9] Solvents with lone pairs of electrons, such as DMF, acetonitrile, and THF, can coordinate to metal catalysts like palladium.[9][11] This can impact catalyst stability and reactivity.[9]

Q2: How do I choose between a polar protic and a polar aprotic solvent?

A2: The choice depends heavily on the reaction mechanism.

  • For reactions involving strong, anionic nucleophiles (favoring SN2): Choose a polar aprotic solvent . It will dissolve the nucleophile without solvating and deactivating it through hydrogen bonding.[4]

  • For reactions that proceed through a carbocation intermediate (favoring SN1): Select a polar protic solvent . Its ability to stabilize the charged intermediate through hydrogen bonding is crucial for accelerating the reaction.[7]

Q3: Can I use a nonpolar solvent for reactions with this compound?

A3: While less common for many of the reactions discussed, nonpolar solvents like hexane, benzene, or toluene can be used in certain cases.[22] For example, some cross-coupling reactions, particularly those with neutral, nonpolar reactants, can be performed in nonpolar media.[15] However, solubility of ionic reagents (like bases or salts) will be very limited. Nonpolar solvents are generally aprotic.[8]

Q4: I am attempting a Grignard reaction with this compound. What are the solvent requirements?

A4: Grignard reactions have very strict solvent requirements. You must use a dry, aprotic, and non-acidic solvent . Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are the most common choices.[23] These solvents are polar enough to solvate and stabilize the Grignard reagent but do not react with it.[23] It is critical to exclude water and any other protic substances, as Grignard reagents are strong bases and will be rapidly quenched by any source of protons.[23][24]

Q5: What about Atom Transfer Radical Cyclization (ATRC) of this compound? How does the solvent play a role?

A5: In radical reactions like ATRC, the solvent can influence the reaction by affecting the solubility of the initiator and substrate, and by its potential to participate in side reactions like hydrogen atom transfer (HAT).[25][26][27] For photoinduced ATRC, the choice of solvent can be critical to avoid parasitic HAT processes that would quench the desired radical cyclization.[25] For instance, solvents that are poor hydrogen atom donors would be preferred to maximize the yield of the cyclized product.[25]

Section 3: Data and Protocols

Table 1: Properties of Common Solvents
SolventDielectric Constant (ε)Dipole Moment (μ, D)Type
Water (H₂O)78.51.85Polar Protic
Dimethyl Sulfoxide (DMSO)47.03.96Polar Aprotic
Acetonitrile (CH₃CN)37.53.92Polar Aprotic
N,N-Dimethylformamide (DMF)38.03.82Polar Aprotic
Methanol (CH₃OH)32.61.70Polar Protic
Ethanol (CH₃CH₂OH)24.31.69Polar Protic
Acetone (CH₃COCH₃)21.02.88Polar Aprotic
Tetrahydrofuran (THF)7.51.75Polar Aprotic
Dichloromethane (CH₂Cl₂)9.11.60Polar Aprotic
Toluene (C₇H₈)2.40.36Nonpolar
Hexane (C₆H₁₄)1.9~0Nonpolar

Data compiled from multiple sources.[8][20]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Base Addition: Add the chosen solvent (e.g., a 3:1 mixture of dioxane and water). To this mixture, add the base (e.g., K₂CO₃, 2-3 equiv).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Solvent Effects

Solvent_Choice_Workflow cluster_reaction Reaction Type cluster_solvent Solvent Property Considerations cluster_outcome Optimal Solvent Class Reaction Starting with this compound SN Nucleophilic Substitution Reaction->SN e.g., with Nu⁻ CC Cross-Coupling Reaction->CC e.g., with Pd catalyst Radical Radical Cyclization Reaction->Radical e.g., with initiator Polarity Polarity (High/Low ε) SN->Polarity Proticity Proticity (Protic/Aprotic) SN->Proticity CC->Polarity Coordination Coordinating Ability CC->Coordination Radical->Polarity Radical->Proticity SN1_Solvent Polar Protic (e.g., MeOH, H₂O) Proticity->SN1_Solvent  SN1 Pathway SN2_Solvent Polar Aprotic (e.g., DMF, DMSO) Proticity->SN2_Solvent  SN2 Pathway Radical_Solvent Non-HAT Donor (e.g., t-BuCN) Proticity->Radical_Solvent  Avoids HAT CC_Solvent Polar Aprotic or Ethereal (e.g., DMF, Dioxane) Coordination->CC_Solvent

Caption: Logical workflow for selecting an appropriate solvent based on the intended reaction pathway for this compound.

References

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1695–1703. [Link]

  • Helmenstine, A. M. (n.d.). Polarity of Solvents. ThoughtCo. [Link]

  • ResearchGate. (n.d.). Nonpolar and many polar non-coordinating solvents promote Suzuki... [Image]. [Link]

  • Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Neufeldt, S. R., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Goldsmith, C. F., et al. (n.d.). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Aidic. (n.d.). Suzuki Cross-Coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

  • MDPI. (n.d.). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. [Link]

  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. [Link]

  • Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]

  • N.A. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • AWS. (n.d.). Stereoselective Preparation of Functionalised Acyclic Alkenylmagnesium Reagents Using i-PrMgCl·LiCl. [Link]

  • N.A. (2022, September 1). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

  • Ijarse. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ACS Catalysis. (2016, December 5). Visible Light-Promoted Atom Transfer Radical Cyclization of Unactivated Alkyl Iodides. [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. (2024, May 3). Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach Towards New Functionalized Targets. [Link]

  • ResearchGate. (2025, August 9). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. [Link]

  • National Institutes of Health. (2021, November 10). Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. [Link]

  • Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. [Link]

  • Scribd. (n.d.). Haloalkanes and Organometallic. [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Radical cyclization of α-iodo enones by photoinduced electron transfer reaction. [Link]

  • Stanley, G. G. (2006, January 15). Organometallic Chemistry. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent. [Link]

  • Ashenhurst, J. (2016, April 11). Reaction Map: Reactions of Organometallics. Master Organic Chemistry. [Link]

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Stability of 8-Iodooct-1-ene under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: 8-Iodooct-1-ene

Introduction: this compound is a valuable bifunctional synthetic building block, featuring a terminal alkene and a primary alkyl iodide. This unique structure allows for orthogonal reactivity, making it a versatile intermediate in multi-step syntheses. However, the inherent reactivity of the carbon-iodine bond and the terminal double bond also presents stability challenges. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of working with this reagent, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage is critical to prevent degradation. Alkyl iodides are susceptible to decomposition by light, heat, and atmospheric contaminants.[1]

  • Temperature: Long-term storage should be at -20°C to minimize thermal decomposition.[2] For short-term use, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This prevents reactions with atmospheric oxygen and moisture, which can lead to the formation of alcohols and free iodine.[1]

  • Light: Always store in an amber vial or a container completely protected from light.[3] Photodissociation of the C-I bond is a primary degradation pathway, generating radical species that can lead to impurities.[4][5][6]

  • Container: Use a tightly sealed, clean, and dry container. PTFE-lined caps are recommended to ensure an inert seal.

Parameter Recommendation Rationale
Long-Term Storage -20°CMinimizes thermal decomposition and side reactions.[2]
Short-Term Storage 2-8°CSuitable for material in active use.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation and hydrolysis.[3]
Light Amber Vial / Protect from LightPrevents light-induced C-I bond cleavage.[4][5]
Container Tightly Sealed, PTFE-lined CapPrevents ingress of air and moisture.

Q2: My bottle of this compound has turned yellow/brown. What happened, and can I still use it?

A2: The discoloration is a classic sign of decomposition, resulting in the formation of elemental iodine (I₂). This is typically caused by exposure to light or trace amounts of air/moisture.[1] The presence of I₂ can interfere with many reactions, particularly those involving organometallics or sensitive catalysts.

You should purify the material before use. A simple aqueous wash with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench the I₂, converting it back to colorless iodide (I⁻). See the "Experimental Protocols" section for a detailed purification procedure.

Q3: How stable is this compound to acidic or basic conditions?

A3: Stability is highly dependent on the nature of the acid or base.

  • Acids: Strong acids can promote the addition of nucleophiles across the terminal double bond. While generally more stable to acids than bases, prolonged exposure to strong, hot acidic conditions should be avoided.

  • Strong Bases: this compound is highly susceptible to dehydrohalogenation via an E2 elimination mechanism when exposed to strong, non-hindered bases (e.g., NaOH, KOH, NaOEt). This will result in the formation of octa-1,7-diene, an undesired side product. For reactions requiring a base, it is critical to use a non-nucleophilic, sterically hindered base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base like K₂CO₃ or Cs₂CO₃, often at reduced temperatures.

Q4: Can the terminal alkene interfere with reactions at the alkyl iodide site?

A4: Yes, this is a key consideration. The terminal alkene can act as a ligand for transition metal catalysts (e.g., Palladium, Nickel), potentially inhibiting or altering the catalytic cycle. In reactions involving elemental iodine or other electrophiles, the alkene can undergo addition reactions.[7][8] For example, iodine can add reversibly to the double bond, which can be a pathway to degradation. If selective reaction at the iodide is required and side reactions at the alkene are observed, protection of the alkene (e.g., via hydroboration-oxidation, subsequent protection, and later regeneration) may be necessary, though this adds complexity to the synthesis.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction is sluggish, and analysis shows significant starting material remaining, along with a new nonpolar spot on TLC that stains with KMnO₄.

  • Potential Cause: You are likely observing base-induced elimination to form octa-1,7-diene. This is common when using strong, sterically unhindered bases.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: Switch from bases like NaOH, KOH, or alkoxides to a weaker or more sterically hindered base.

      • Recommended Alternatives: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).

    • Lower the Temperature: The rate of elimination often decreases more significantly with temperature than the rate of the desired substitution or coupling reaction. Running your reaction at 0°C or even lower may suppress the side reaction.

    • Monitor Closely: Use TLC or GC-MS to track the formation of the diene byproduct as you adjust conditions.

dot

G cluster_main Troubleshooting: Formation of Octa-1,7-diene cluster_solution Solution SM This compound Product Desired Product (Substitution/Coupling) SM->Product Desired Pathway (e.g., Nu⁻ or R-M) SideProduct Side Product: Octa-1,7-diene Base Strong, Non-hindered Base (e.g., NaOH, KOtBu) Base->SideProduct E2 Elimination Sol1 Use Weaker / Hindered Base (K₂CO₃, DIPEA) Sol2 Lower Reaction Temperature Sol3 Monitor Byproduct Formation

Caption: Logic diagram for troubleshooting elimination side reactions.

Problem 2: In my palladium-catalyzed cross-coupling reaction, I get a good yield, but the product is contaminated with a dark, insoluble material, and my column purification is difficult.

  • Potential Cause: "Palladium black," a form of elemental palladium (Pd(0)), has precipitated from the solution. This often happens when the catalytic cycle is disrupted or the ligand is unstable. The C-I bond in this compound is highly reactive and can undergo oxidative addition very rapidly. If the subsequent steps (transmetalation, reductive elimination) are slower, the Pd(0) intermediate may aggregate and precipitate.

  • Troubleshooting Steps:

    • Check Ligand Stability: Ensure your phosphine ligand is not air-sensitive. If you are using a ligand like PPh₃, which is moderately air-stable, ensure your reaction is rigorously degassed. Consider switching to a more robust, electron-rich bulky alkylphosphine ligand (e.g., XPhos, SPhos) which can stabilize the palladium center.

    • Control the Rate: Lowering the reaction temperature can help synchronize the rates of the catalytic steps and prevent Pd(0) precipitation.

    • Filtration: Before workup, cool the reaction mixture and filter it through a pad of Celite® to remove the precipitated palladium black. This will simplify your subsequent purification.

dot

G cluster_workflow Workflow to Prevent Palladium Precipitation Start Reaction Setup Degas 1. Rigorous Degassing (Ar sparging, Freeze-Pump-Thaw) Start->Degas Reagents 2. Use Robust Ligand (e.g., Buchwald-type) Degas->Reagents Temp 3. Control Temperature (Start at RT or 0°C) Reagents->Temp Monitor 4. Monitor Reaction (TLC / GC-MS) Temp->Monitor Filter 5. Filter through Celite® (Before aqueous workup) Monitor->Filter End Purification Filter->End

Caption: Experimental workflow to mitigate palladium black formation.

Experimental Protocols

Protocol 1: Purification of Discolored this compound

This protocol describes the removal of dissolved iodine (I₂) from the reagent.

  • Setup: In a separatory funnel, dissolve the discolored this compound (1 volume) in a nonpolar organic solvent like diethyl ether or hexanes (10 volumes).

  • Reductive Wash: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 volumes). Shake the funnel vigorously. The brown/yellow color of the organic layer should disappear as I₂ is reduced to I⁻. If color persists, add more thiosulfate solution.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (5 volumes) to remove residual water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Important: Do not use excessive heat on the water bath (keep ≤ 30°C) to prevent thermal decomposition.

  • Storage: Immediately place the purified, colorless oil under an inert atmosphere and store it under the recommended conditions (see FAQ 1).

Protocol 2: General Setup for a Cross-Coupling Reaction to Maximize Stability

This protocol provides best practices for setting up a reaction that is sensitive to reagent degradation.

  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove all traces of moisture.

  • Inert Atmosphere: Assemble the reaction flask with a condenser and a gas inlet connected to a manifold providing argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition:

    • Add solids (palladium catalyst, ligand, base, coupling partner) to the flask first.

    • Purge the flask with inert gas for several minutes.

    • Add the solvent via a cannula or syringe.

    • Degas the entire mixture by bubbling inert gas through the solvent for 15-20 minutes or by using 3-4 freeze-pump-thaw cycles for maximum oxygen removal.

  • Substrate Addition: Add the purified this compound via syringe to the degassed reaction mixture under a positive flow of inert gas.

  • Reaction: Place the reaction in a pre-heated oil bath or a cooling bath as required. Protect the entire apparatus from light by wrapping it in aluminum foil.

  • Monitoring: Follow the reaction's progress by taking small aliquots via syringe for analysis by TLC or GC-MS.

Reagent Compatibility

The following table provides a general guide to the compatibility of this compound with common classes of reagents.

Reagent Class Examples Compatibility/Risk Recommendation
Strong, Non-hindered Bases NaOH, KOH, NaOMe, KOtBuHigh Risk: Promotes E2 elimination to form diene.AVOID . Use alternatives.
Weak / Hindered Bases K₂CO₃, Cs₂CO₃, DIPEA, NEt₃Generally Compatible: Preferred for substitution and coupling reactions.Use at the lowest effective temperature.
Nucleophiles Amines, Thiolates, CyanideCompatible: Sₙ2 reaction is a primary pathway.Monitor for competing elimination.
Organometallics Grignards (RMgX), Organolithiums (RLi)High Risk: Can act as strong bases causing elimination. Metal-halogen exchange is also possible.Use organocuprates or perform at very low temperatures (-78°C).
Boronic Acids / Esters R-B(OH)₂, R-BpinCompatible: Key partners in Suzuki coupling.Ensure base used is appropriate.
Reducing Agents LiAlH₄, NaBH₄High Risk: Will reduce the alkyl iodide to an alkane.Incompatible if the iodide is desired.
Oxidizing Agents m-CPBA, O₃, KMnO₄High Risk: The alkene is highly susceptible to oxidation.Incompatible if the alkene is desired.
Transition Metal Catalysts Pd, Ni, Cu complexesCompatible: Essential for cross-coupling reactions.Requires careful selection of ligands and inert conditions.

References

  • Benchchem. (n.d.). A Technical Guide to the Stability and Storage of 8-Iodooct-7-yn-1-ol.
  • Chemia. (2023, January 18).
  • Sigma-Aldrich. (2024, September 6).
  • BLD Pharm. (n.d.). 8-Iodooct-1-yne.
  • Chemodex. (n.d.). 1(E)-Iodo-oct-1-ene.
  • Knauber, T., et al. (2013). Electrophilic monoiodination of terminal alkenes. Organic & Biomolecular Chemistry.
  • Knauber, T., et al. (2013). Electrophilic monoiodination of terminal alkenes.
  • Benchchem. (n.d.). The Synthesis of 8-Iodooct-7-yn-1-ol: A Technical Guide.
  • Sigma-Aldrich. (n.d.). This compound | 38380-55-1.
  • Google Patents. (n.d.).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide.
  • Phillips, D. L., & Myers, A. B. (1991). Photodissociation of alkyl iodides in solution: Substituent effects on the early-time dynamics. Journal of Chemical Physics.
  • Chem-Generation. (2025, May 20). 8-iodo-1-octene - C8H15I, density, melting point, boiling point, structural formula, synthesis.
  • Benchchem. (n.d.). Identifying and characterizing side products in 8-Iodooct-7-yn-1-ol reactions.
  • Chemical Communications (RSC Publishing). (n.d.). Highly efficient two-step synthesis of (Z)
  • ACS Publications. (n.d.).
  • MDPI. (n.d.). Iodine-Mediated Alkoxyselenylation of Alkenes and Dienes with Elemental Selenium.
  • ResearchGate. (2025, August 6). (PDF) Photodissociation of Alkyl Iodides in Helium Nanodroplets I: Kinetic Energy Transfer.
  • National Center for Biotechnology Information. (n.d.). 8-Iodo-1-octyne.
  • Organic Letters - ACS Publications. (2026, January 14).
  • ResearchGate. (2025, August 9). Synthesis of the Long-chain Alkylmethynaphthalene.
  • ResearchGate. (2025, August 6). Thermal stability, decomposition enthalpy, and Raman spectroscopy of 1-alkene secondary ozonides | Request PDF.
  • Benchchem. (n.d.). Reactivity Face-Off: 1-Iodo-2-methyloct-1-ene vs. its Bromo Analog in Cross-Coupling Chemistry.
  • ResearchGate. (2025, August 6). Oligothiophenes II: Synthesis and Stability of 5‐Methylenethiophen‐2(5H)‐ones | Request PDF.

Sources

Technical Support Center: Impurity Analysis of Crude 8-Iodooct-1-ene by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 8-Iodooct-1-ene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of crude this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of analyzing this halogenated alkene.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis. The presence of both an iodine atom and a terminal alkene allows for a wide range of subsequent chemical transformations. However, impurities in the crude product can significantly impact the efficiency and outcome of these reactions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying these impurities. This guide will address common issues encountered during the GC-MS analysis of crude this compound, providing both practical solutions and the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurities in your crude this compound sample will largely depend on the synthetic route employed. A common synthesis involves the iodination of a precursor like 7-octyn-1-ol.[1][2] Potential impurities can include:

  • Unreacted Starting Material: Residual 7-Octyn-1-ol or other precursors.

  • Solvent Residues: Traces of solvents used during the synthesis and workup, such as methanol, ethyl acetate, or hexane.[2]

  • Side-Reaction Products: Byproducts from unintended reactions. For example, if the synthesis involves an "alkyne zipper" reaction to form a terminal alkyne, incomplete isomerization can lead to internal alkyne impurities.[2]

  • Degradation Products: this compound can be sensitive to light and heat, potentially leading to degradation.

A summary of potential impurities and their characteristics is provided in the table below.

Impurity TypeCommon ExamplesExpected GC-MS Behavior
Starting Materials7-Octyn-1-olElutes earlier than the product, different fragmentation pattern.
SolventsMethanol, Ethyl Acetate, HexaneTypically elute very early in the chromatogram.
Isomeric ImpuritiesInternal iodo-octene isomersMay have similar retention times to the main product, requiring good chromatographic resolution.
Di-iodinated Species1,8-diiodooctaneHigher molecular weight, longer retention time.
Q2: I'm not seeing the molecular ion peak for this compound in my mass spectrum. Is something wrong with my instrument?

A2: It is very common for the molecular ion peak of long-chain alkyl iodides to be very weak or completely absent in an Electron Ionization (EI) mass spectrum.[3] This is due to the low bond dissociation energy of the carbon-iodine (C-I) bond, which leads to facile fragmentation upon ionization.[3][4]

The primary fragmentation pathway you should look for is the loss of an iodine radical (I•), which has a mass of 127 amu. This will result in a prominent peak at m/z [M-127]+. For this compound (C8H15I, Molecular Weight: 238.11 g/mol ), this fragment would appear at approximately m/z 111.[5]

Q3: How do I choose the right GC column for analyzing this compound and its impurities?

A3: Selecting the appropriate GC column is crucial for achieving good separation. The choice depends on the polarity of your target analytes. For this compound and its likely non-polar to moderately polar impurities, a non-polar or intermediate-polarity column is generally recommended.[6]

  • Non-polar columns: Phases like those with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are a good starting point.[6][7] These columns separate analytes primarily based on their boiling points.[8]

  • Intermediate-polarity columns: If you suspect the presence of more polar impurities, a column with a higher phenyl content or a cyanopropyl-phenyl phase might provide better resolution.[9][10]

For most applications, a standard column length of 30 meters provides a good balance of resolution and analysis time.[6][11]

Q4: What are the characteristic fragmentation patterns I should look for to identify alkyl iodide impurities?

A4: Alkyl halides, particularly iodides, exhibit predictable fragmentation patterns in GC-MS.[12][13]

  • Loss of Halogen: As mentioned, the most significant fragmentation is the cleavage of the C-I bond, resulting in a [M-I]+ ion.[3][4]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the iodine can also occur.[12]

  • Alkyl Chain Fragmentation: You will also observe a series of peaks corresponding to the loss of alkyl fragments (e.g., CH3, C2H5, etc.) from the main carbon chain, typically separated by 14 mass units (CH2).[13]

Since iodine is monoisotopic (127I), you will not observe the characteristic isotopic patterns seen with chlorine (M and M+2 peaks in a ~3:1 ratio) or bromine (M and M+2 peaks in a ~1:1 ratio).[4][14]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Active Sites in the Inlet or Column: Halogenated compounds can be sensitive to active sites in the GC system, leading to peak tailing.[15]

    • Solution: Use a deactivated inlet liner and ensure your GC column is of high quality and inert. If the column is old, consider replacing it.[16][17] Trimming a small portion (e.g., 10-15 cm) from the inlet end of the column can also help remove accumulated non-volatile residues.

  • Improper Injection Technique or Volume: Injecting too large a sample volume can overload the column, causing peak fronting.[17]

    • Solution: Reduce the injection volume or dilute your sample. Ensure your injection is rapid and smooth.

  • Incompatible Solvent: The polarity of the injection solvent should be compatible with the stationary phase of the column.

    • Solution: Choose a solvent that is less polar than the stationary phase for best peak shape.

Problem 2: Ghost Peaks in the Chromatogram

Possible Causes & Solutions:

  • Contaminated Syringe: Residual sample from a previous injection can appear as ghost peaks.

    • Solution: Thoroughly rinse the syringe with a clean solvent between injections.

  • Septum Bleed: Degraded septa can release volatile compounds into the inlet.

    • Solution: Replace the septum regularly. Use high-quality, low-bleed septa.

  • Carryover from the Inlet: Non-volatile residues in the inlet liner can slowly bleed into the column.

    • Solution: Clean or replace the inlet liner regularly.[16]

Problem 3: Shifting Retention Times

Possible Causes & Solutions:

  • Leaks in the System: Leaks in the carrier gas flow path will cause pressure and flow fluctuations, leading to inconsistent retention times.[17]

    • Solution: Use an electronic leak detector to check for leaks at all fittings and connections.[16]

  • Inconsistent Oven Temperature: Poor oven temperature control will directly affect retention times.

    • Solution: Verify that the oven is properly calibrated and that the temperature program is consistent between runs.[17]

  • Changes in Carrier Gas Flow Rate: Fluctuations in the carrier gas flow rate will alter retention times.

    • Solution: Ensure the gas supply pressure is stable and the flow controllers are functioning correctly.[18]

Problem 4: No Peaks Detected

Possible Causes & Solutions:

  • Syringe Issue: The syringe may be clogged or not drawing up the sample correctly.

    • Solution: Inspect the syringe for blockages and ensure it is functioning properly.

  • Incorrect Injection Port Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently. If it's too high, thermally labile compounds could degrade.

    • Solution: Optimize the inlet temperature. For this compound, a starting point of 250 °C is reasonable.

  • Detector Malfunction: The mass spectrometer detector may not be turned on or may be malfunctioning.

    • Solution: Check the detector settings and ensure it is operating correctly.[16]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis
  • Dilution: Prepare a dilute solution of the crude this compound sample. A concentration of approximately 1 mg/mL in a volatile organic solvent is a good starting point.[19]

  • Solvent Selection: Choose a high-purity solvent that will not interfere with the analysis. Dichloromethane or hexane are suitable choices.

  • Filtration (Optional): If the crude sample contains solid particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet and column.

  • Vialing: Transfer the diluted sample to a clean 2 mL autosampler vial with a septum cap.

Protocol 2: Recommended GC-MS Method Parameters

These are starting parameters and may require optimization for your specific instrument and column.

ParameterRecommended SettingRationale
GC Inlet Split/SplitlessSplit injection is suitable for screening; splitless for trace analysis.
Inlet Temperature250 °CEnsures complete vaporization without thermal degradation.
Injection Volume1 µLPrevents column overload.
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.0 - 1.5 mL/minA typical flow rate for standard capillary columns.
Oven Program
Initial Temperature50 °C, hold for 2 minAllows for focusing of early eluting compounds.
Ramp Rate10 °C/minA moderate ramp rate for good separation.
Final Temperature280 °C, hold for 5 minEnsures elution of any higher boiling point impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.[20]
Ionization Energy70 eVStandard energy for reproducible fragmentation patterns.[20]
Mass Rangem/z 40 - 400Covers the expected mass range of the analyte and its fragments.
Solvent Delay3 - 5 minPrevents the high concentration of solvent from reaching the detector.

Visualizations

Workflow for Troubleshooting GC-MS Problems

GCMS_Troubleshooting cluster_system_checks System Components start Problem Observed (e.g., Poor Peak Shape) check_chromatography Review Chromatogram - Peak Shape - Retention Time - Baseline start->check_chromatography check_system Systematic Check check_chromatography->check_system check_inlet Inlet - Septum - Liner - Temperature check_column Column - Age/Condition - Installation - Bleed check_detector Detector - Settings - Cleanliness check_gas Gas Supply - Leaks - Purity implement_solution Implement Solution (e.g., Replace Liner) check_inlet->implement_solution Contamination Found check_column->implement_solution Column Degradation check_detector->implement_solution Incorrect Settings check_gas->implement_solution Leak Detected verify_performance Verify Performance - Run Standard - Compare Results implement_solution->verify_performance

Caption: A systematic workflow for troubleshooting common GC-MS issues.

Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_fragments Primary Fragmentation parent This compound [C8H15I]+• m/z 238 loss_of_iodine Loss of I• [C8H15]+ m/z 111 parent->loss_of_iodine - I• (127) alkyl_fragments Alkyl Fragments (e.g., [C4H9]+, m/z 57) (e.g., [C3H5]+, m/z 41) parent->alkyl_fragments Chain Cleavage

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 8-Iodooct-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing reactions with 8-Iodooct-1-ene. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique regioselectivity challenges posed by this bifunctional substrate. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to optimize your specific application.

The core challenge with this compound lies in its two distinct reactive sites: a primary alkyl iodide at the C8 position and a terminal alkene at the C1 position. Selectively targeting one site without unintended reactions at the other is critical for achieving high yields of the desired product. This guide is structured to help you diagnose and solve common issues encountered during these transformations.

Section 1: Fundamental Principles & Initial Diagnosis

Before troubleshooting specific reaction types, it's crucial to understand the inherent reactivity of this compound and the factors that can influence the reaction pathway.

Diagram: Competing Reaction Pathways

The primary challenge is directing a catalyst to selectively engage with either the C-I bond (for cross-coupling) or the C=C bond (for Heck-type or addition reactions) while leaving the other functional group intact.

cluster_main This compound Reaction Manifold A This compound B Pathway A: Cross-Coupling at C-I Bond A->B Oxidative Addition C Pathway B: Reaction at C=C Bond A->C π-Complexation/ Migratory Insertion D Desired Product (e.g., Suzuki, Sonogashira) B->D Transmetalation & Reductive Elimination E Side Product or Alternative Target (e.g., Heck, Isomerization) C->E β-Hydride Elimination

Caption: Competing reaction pathways for this compound.

Q1: Which functional group, the primary alkyl iodide or the terminal alkene, is generally more reactive in palladium-catalyzed reactions?

Answer: The relative reactivity is highly dependent on the specific catalytic system and reaction conditions.

  • For Cross-Coupling (Suzuki, Sonogashira, etc.): The primary target is the C-I bond. The first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into this bond.[1][2] The rate of oxidative addition for alkyl halides is generally I > Br > Cl.[3] However, this step can be sluggish for unactivated alkyl halides compared to aryl halides.[4]

  • For Heck-type Reactions: The target is the alkene. The mechanism involves the formation of a palladium-pi complex, followed by migratory insertion.[2]

The central challenge is that the conditions required to promote oxidative addition at the C-I bond can sometimes be harsh enough to trigger side reactions at the alkene, and vice versa. The choice of catalyst, ligands, and temperature is therefore a delicate balancing act to favor one pathway over the other.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on reactions where the primary goal is to form a new bond at the C8 position, such as Suzuki, Sonogashira, and related couplings.

Q2: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but my yield is low and I recover mostly starting material. What are the likely causes?

Answer: Low conversion in Suzuki couplings of alkyl halides often points to issues with the oxidative addition step or catalyst stability. Here’s a checklist for troubleshooting:

  • Catalyst & Ligand Choice: Oxidative addition to sp³-hybridized carbons is kinetically challenging.[4] Standard catalysts like Pd(PPh₃)₄ may be inefficient.

    • Expert Insight: Switch to a catalyst system known for promoting challenging couplings. Bulky, electron-rich phosphine ligands are essential.[5][6] They accelerate oxidative addition and stabilize the resulting alkyl-palladium(II) intermediate, preventing premature decomposition.

    • Recommended Ligands: Consider Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[7][8] These ligands create a more electron-rich and sterically demanding environment around the palladium center, which favors the oxidative addition step.[6]

  • Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[1][9]

    • Troubleshooting: If you are using a mild base like K₂CO₃, it may not be strong enough for this demanding coupling. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. In some cases, anhydrous conditions with finely ground K₃PO₄ and a small amount of water (a few equivalents) can be beneficial.[5]

  • Solvent and Temperature:

    • Actionable Advice: Ensure your solvent is rigorously degassed and anhydrous. Oxygen can deactivate the Pd(0) catalyst. While higher temperatures can accelerate the reaction, they can also promote side reactions like alkene isomerization or β-hydride elimination. Start at a moderate temperature (e.g., 60-80 °C) and only increase if conversion remains low.

Q3: My Suzuki/Sonogashira reaction is producing the desired product, but I'm also getting significant amounts of an isomerized byproduct where the double bond is no longer at the C1 position. How can I prevent this?

Answer: Alkene isomerization is a common and frustrating side reaction in palladium-catalyzed processes involving substrates with pendant alkenes.[10][11] It typically occurs via a palladium-hydride species, which can add across the double bond and then eliminate, leading to a thermodynamically more stable internal alkene.[12]

Strategies to Minimize Isomerization:

  • Ligand Selection: The choice of ligand is critical.

    • Expert Insight: Bidentate phosphine ligands with a large natural bite angle, such as Xantphos, can sometimes suppress isomerization by occupying coordination sites on the palladium that would otherwise participate in the hydride-mediated pathway.[13]

    • Avoid ligands that are prone to forming palladium-hydride species or that allow for facile β-hydride elimination.

  • Temperature Control: Isomerization is often more prevalent at higher temperatures. Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC or GC-MS and work up the reaction as soon as the starting material is consumed to minimize the product's exposure to the active catalyst.

Table 1: Recommended Conditions for Selective Suzuki Coupling of this compound
ParameterRecommendationRationale
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily forms active Pd(0) in situ.
Ligand SPhos, RuPhos, or P(t-Bu)₃Bulky, electron-rich ligands accelerate the slow oxidative addition step for alkyl iodides.[6][8]
Pd:Ligand Ratio 1:2 to 1:4Ensures the palladium center is coordinatively saturated, preventing unwanted side reactions.
Base K₃PO₄ or Cs₂CO₃ (anhydrous)Stronger bases facilitate the transmetalation step with boronic acids.[9]
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic solvents that are stable at moderate to high temperatures.
Temperature 60 - 100 °CA balance between achieving a reasonable rate and minimizing alkene isomerization.
Q4: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is failing. Are there specific challenges with alkyl iodides?

Answer: Yes, the Sonogashira coupling with unactivated alkyl halides is historically challenging.[4] The classic Pd/Cu co-catalyzed system often fails.

  • Mechanistic Bottleneck: The primary issues are the slow rate of oxidative addition of the alkyl iodide to Pd(0) and the tendency of the resulting alkyl-palladium intermediate to undergo β-hydride elimination before it can couple with the copper acetylide.[4]

  • Alternative Protocols:

    • Copper-Catalyzed, Palladium-Free Systems: For some substrates, copper-catalyzed systems can be effective, though they may require higher temperatures.[14]

    • Advanced Catalytic Systems: Recent literature describes specialized nickel or iron-based catalyst systems that are more effective for coupling sp³ centers with terminal alkynes.[15][16] These systems operate through different mechanisms that are less prone to β-hydride elimination. A strategy involving aryl radical activation of the C-I bond has also been reported for this type of coupling.[4]

Section 3: Troubleshooting Workflow and Decision Making

When a reaction with this compound fails to provide the desired regioselectivity or yield, a systematic approach to troubleshooting is required.

Diagram: Troubleshooting Decision Tree for Cross-Coupling Reactions

A Reaction Issue: Low Yield or Selectivity B Primary Observation? A->B C Low Conversion (Starting Material Recovered) B->C Low Conversion D Poor Selectivity (Mixture of Isomers/Byproducts) B->D Poor Selectivity E Problem with Oxidative Addition? C->E I Alkene Isomerization? D->I Yes M Other Byproducts? D->M No F Check Catalyst/Ligand: Use bulky, electron-rich phosphine (e.g., SPhos) E->F Yes G Check Base: Switch to stronger base (e.g., K3PO4) F->G H Increase Temperature (monitor for isomerization) G->H J Lower Temperature I->J Yes K Reduce Reaction Time J->K L Try Bidentate Ligand (e.g., Xantphos) K->L N Degas Solvents Rigorously (Suspect Catalyst Decomposition) M->N Yes

Caption: A decision tree for troubleshooting common cross-coupling issues.

Section 4: Experimental Protocol

This section provides a validated starting point for a selective Suzuki-Miyaura coupling reaction.

Protocol: Selective Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%)

  • K₃PO₄ (powdered, dried, 3.0 equiv)

  • Anhydrous, degassed toluene (0.2 M concentration relative to this compound)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add K₃PO₄, phenylboronic acid, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by this compound.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: The desired product, 8-phenyloct-1-ene, should be obtained in high yield (>80%).

  • Analytical Checkpoint: ¹H NMR analysis of the crude product should show minimal (<5%) signals corresponding to isomerized internal alkenes (vinylic protons in the 5.4-5.6 ppm range). The terminal alkene protons should be clearly visible around 4.9-5.1 and 5.7-5.9 ppm.

References

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Heck, R. F. (1968). Acylation, Methylation, and Carboxyalkylation of Olefins by Group VIII Metal Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Available at: [Link]

  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition. Available at: [Link]

  • Hartwig, J. F. (2010).
  • Wu, L., & Liu, Q. (2021). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • Hultin, P. G., et al. (2018). E–Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available at: [Link]

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Technical Support Center: Work-up Procedure for Quenching Reactions Containing Organometallics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical step of quenching organometallic reactions. The information herein is curated to ensure scientific accuracy and provide field-proven insights for safe and effective experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of "quenching" in the context of organometallic reactions?

A1: Quenching is the controlled deactivation of highly reactive organometallic reagents (e.g., Grignard reagents, organolithiums) at the completion of a reaction.[1] This crucial step neutralizes their reactivity, enabling the safe handling and subsequent work-up of the reaction mixture to isolate the desired product.[1] Organometallic reagents are potent bases and nucleophiles that can react vigorously, and often exothermically, with protic sources like water and alcohols.[1][2]

Q2: What are the principal hazards associated with quenching organometallic reagents?

A2: The primary hazards are rooted in the high reactivity of organometallic compounds, especially with air and moisture.[1][3] Key risks include:

  • Pyrophoricity: Many organometallic reagents, such as tert-butyllithium, can ignite spontaneously upon contact with air.[1][4]

  • Exothermic Reactions: The quenching process is frequently highly exothermic, which can lead to a rapid increase in temperature and pressure. This may cause the solvent to boil violently or the reaction to become uncontrollable.[1][5]

  • Flammable Solvents: These reactions are typically performed in flammable solvents like ethers or hydrocarbons, elevating the risk of fire.[1]

  • Gas Evolution: Quenching with protic solvents generates gaseous byproducts (e.g., alkanes), which can lead to a hazardous pressure buildup if not properly vented.[1]

Q3: How do I select the appropriate quenching agent for my reaction?

A3: The choice of quenching agent depends on several factors, including the reactivity of the organometallic reagent, the desired product, and the reaction scale. A general principle is to use a quenching agent that is reactive enough to neutralize the organometallic species efficiently but not so reactive as to cause an uncontrollable exotherm.

Quenching AgentReactivityCommon Applications
Saturated aq. NH4Cl MildGeneral purpose for Grignard and some organolithium reagents; helps to buffer the pH.[6]
Water (H2O) ModerateCan be used for less reactive organometallics, but addition must be slow and controlled.[7]
Isopropanol (i-PrOH) ModerateA good initial quencher, often used before the addition of water to moderate the reaction rate.[7][8]
Methanol (MeOH) HighMore reactive than isopropanol and used to ensure complete quenching.[7]
Dry Ice (solid CO2) HighUsed for carboxylation reactions with Grignard or organolithium reagents.[9]

Q4: What is the safest method for quenching a large-scale organometallic reaction?

A4: For large-scale reactions, it is generally safer to add the reaction mixture slowly to a well-stirred, cooled solution of the quenching agent.[10] This "inverse addition" method helps to control the exotherm by ensuring the organometallic reagent is always the limiting reactant during the quench.

II. Troubleshooting Guide

This section addresses common issues encountered during the work-up of organometallic reactions and provides systematic solutions.

Issue 1: Uncontrolled Exotherm or Fire During Quench
  • Root Cause: The organometallic reagent is pyrophoric and has come into contact with air or a protic solvent too rapidly.[10]

  • Preventative Measures & Solutions:

    • Inert Atmosphere: Always conduct the reaction and quench under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood.[10][11]

    • Controlled Addition: Add the quenching agent slowly and dropwise, with efficient stirring and cooling (e.g., an ice-water bath).[5] For highly reactive reagents, consider diluting them with an inert solvent like heptane or toluene before quenching.[8]

    • Inverse Addition: For larger scale reactions, slowly add the reaction mixture to a cooled, well-stirred solution of the quenching agent.[10]

    • Fire Safety: Have a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher readily available. NEVER use water or carbon dioxide extinguishers on organometallic fires. [3][9][10] Small fires can often be smothered with sand or a watch glass.[9][10]

Issue 2: Formation of an Emulsion or Insoluble Precipitate During Work-up
  • Root Cause: Formation of magnesium or lithium salts that are poorly soluble in the organic and aqueous phases. This often happens when quenching Grignard reactions.

  • Solutions:

    • Acidic Wash: After the initial quench, washing with a dilute acid solution (e.g., 1M HCl) can help to dissolve the metal salts.

    • Saturated Ammonium Chloride: Using saturated aqueous ammonium chloride as the quenching agent can help to minimize the formation of insoluble hydroxides.[6]

    • Rochelle's Salt: For troublesome emulsions, washing with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can effectively chelate the magnesium salts and break the emulsion.

    • Filtration: In some cases, the precipitate can be removed by filtration through a pad of celite.

Issue 3: Low or No Product Yield
  • Root Cause: This can be due to incomplete reaction, degradation of the product during work-up, or issues with the organometallic reagent itself.

  • Troubleshooting Steps:

    • Confirm Reaction Completion: Before quenching, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC, NMR).[5]

    • Titrate Reagents: The concentration of commercial organometallic reagents can vary. Titrate the reagent before use to determine its exact molarity.[3][10]

    • Temperature Control: Quench at a low temperature to minimize potential side reactions or degradation of sensitive products.[5][10]

    • Order of Addition: The order of addition during the quench and work-up can significantly impact the outcome.[10]

Issue 4: Clogged Cannula or Syringe
  • Root Cause: Residual organometallic reagent has reacted with air and moisture, forming solid byproducts.[10]

  • Preventative Measures:

    • Immediate Cleaning: Clean cannulas and syringes immediately after use.[8][10]

    • Proper Cleaning Protocol: Rinse the equipment with an inert solvent (e.g., hexane or heptane) and then safely quench the rinse solution in a separate flask containing isopropanol.[8][10][12]

III. Standard Operating Procedures (SOPs)

SOP 1: General Quenching Protocol for Organolithium Reagents

This protocol outlines a safe and effective method for quenching reactions involving organolithium reagents.

Materials:

  • Reaction flask under an inert atmosphere

  • Addition funnel

  • Stir plate and stir bar

  • Cooling bath (ice/water or dry ice/acetone)

  • Quenching solution (e.g., isopropanol in an inert solvent)

Procedure:

  • Cool the Reaction: Cool the reaction mixture to the desired temperature (typically 0 °C or lower) using an appropriate cooling bath.

  • Prepare Quenching Solution: In a separate flask, prepare a solution of the quenching agent. For a conservative approach, dilute isopropanol in an unreactive solvent like heptane.[8]

  • Slow Addition: Slowly add the quenching solution to the stirred reaction mixture via an addition funnel.[13] Monitor the internal temperature of the reaction flask.

  • Sequential Quenching: After the initial quench with a less reactive alcohol like isopropanol shows no further exotherm, a more reactive quencher like methanol can be slowly added to ensure complete deactivation.[7]

  • Final Water Quench: Once the reaction with alcohols is complete, water can be slowly added to hydrolyze any remaining salts.[7]

  • Aqueous Work-up: Proceed with the standard aqueous work-up to isolate the product.

SOP 2: Work-up for Grignard Reactions

This procedure details the work-up of a Grignard reaction, including steps to manage common issues like precipitate formation.

Procedure:

  • Initial Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) while stirring vigorously.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and shake to extract the product.

  • Phase Separation: Allow the layers to separate. If an emulsion or significant precipitate forms, refer to the troubleshooting guide above.

  • Wash the Organic Layer: Wash the organic layer sequentially with:

    • Dilute acid (e.g., 1M HCl) if necessary to dissolve magnesium salts.

    • Saturated aqueous sodium bicarbonate (NaHCO3) to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

IV. Visual Diagrams

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up cluster_safety Safety Considerations Reaction_Complete Reaction Complete Cool_Reaction Cool Reaction Mixture (e.g., 0 °C) Reaction_Complete->Cool_Reaction Select_Quencher Select Quenching Agent (e.g., i-PrOH, aq. NH4Cl) Cool_Reaction->Select_Quencher Slow_Addition Slow, Controlled Addition of Quenching Agent Select_Quencher->Slow_Addition Monitor_Temp Monitor Temperature & Control Exotherm Slow_Addition->Monitor_Temp Monitor_Temp->Slow_Addition Adjust Rate Aqueous_Workup Aqueous Work-up (Extraction, Washes) Monitor_Temp->Aqueous_Workup Isolate_Product Isolate Product (Drying, Concentration) Aqueous_Work-up Aqueous_Work-up Aqueous_Work-up->Isolate_Product Inert_Atmosphere Inert Atmosphere (N2 or Ar) PPE Appropriate PPE (Gloves, Goggles, Lab Coat) Fire_Safety Fire Extinguisher (Class D or Dry Powder)

Caption: Decision workflow for quenching organometallic reactions.

Troubleshooting_Flowchart Start Issue During Work-up Issue_Type What is the issue? Start->Issue_Type Exotherm Uncontrolled Exotherm / Fire Issue_Type->Exotherm Exotherm Emulsion Emulsion / Precipitate Issue_Type->Emulsion Emulsion Low_Yield Low / No Product Issue_Type->Low_Yield Yield Sol_Exotherm Solution: - Slow down addition - Improve cooling - Use inverse addition - Ensure inert atmosphere Exotherm->Sol_Exotherm Sol_Emulsion Solution: - Add aq. NH4Cl or 1M HCl - Wash with Rochelle's Salt - Filter through celite Emulsion->Sol_Emulsion Sol_Low_Yield Solution: - Confirm reaction completion (TLC) - Titrate organometallic reagent - Quench at lower temperature Low_Yield->Sol_Low_Yield

Caption: Troubleshooting common work-up issues.

V. References

  • Safety and Handling of Organometallic Compounds. Solubility of Things. [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. UC Center for Laboratory Safety. (2012-12-14). [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp. (2016-11-12). [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Org. Process Res. Dev. (2014-08-01). [Link]

  • Protocol for quenching reactive chemicals. EPFL. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory. National Academies Press (US). [Link]

  • Quenching Reactive Substances. Virginia Tech Chemistry Department. (2006-10-27). [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Case Western Reserve University. (2018-07-16). [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. J. Chem. Educ. (2022-06-15). [Link]

  • Formation and reaction of a Grignard reagent. University of Wisconsin-Madison. [Link]

  • Grignard Reaction. Web Pages. [Link]

  • Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. Reddit. (2022-08-07). [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. (2022-06-15). [Link]

  • How To Run A Reaction: The Quench. University of Rochester. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • A Report on Reagents and its Quenching Methods. Res. Rev. J. Chem.[Link]

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Validation & Comparative

A Head-to-Head Comparison for the Synthetic Chemist: 8-Iodooct-1-ene vs. 8-Bromooct-1-ene in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, valued for its functional group tolerance and the low toxicity of its organoboron reagents.[1][2] A critical, yet often nuanced, decision in planning a synthesis is the choice of the organohalide coupling partner. This guide provides an in-depth analysis of the reactivity differences between 8-iodooct-1-ene and 8-bromooct-1-ene, two common building blocks in organic synthesis. We will explore the mechanistic underpinnings of their reactivity, present comparative data, and offer a practical protocol to illustrate these principles in action.

The Decisive Step: Understanding Reactivity through the Catalytic Cycle

The efficacy of a Suzuki coupling is governed by three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3] For many organohalides, particularly less reactive ones like alkyl halides, the initial oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst is the rate-determining step.[3][4] This is where the intrinsic properties of the C-I versus the C-Br bond dictate the overall reaction kinetics.

The oxidative addition involves the cleavage of the C-X bond and the formation of new C-Pd and Pd-X bonds.[4] The relative ease of this process is directly correlated to the strength of the C-X bond; a weaker bond requires less energy to break and thus proceeds with a lower activation energy.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Products pd0 Pd(0)L₂ oxidative_addition R¹-Pd(II)L₂(X) pd0->oxidative_addition Oxidative Addition (Rate-Determining Step) transmetalation R¹-Pd(II)L₂(R²) oxidative_addition->transmetalation Transmetalation reductive_elimination cis-R¹-Pd(II)L₂(R²) transmetalation->reductive_elimination Isomerization reductive_elimination->pd0 Reductive Elimination Product R¹-R² reductive_elimination->Product R1X R¹-X (this compound or 8-Bromooct-1-ene) R1X->oxidative_addition R2B R²-B(OR)₂ R2B->transmetalation Base Base (e.g., K₂CO₃) Base->transmetalation Experimental_Workflow start Start setup Assemble & Purge Reaction Vessel (Schlenk Flask) start->setup reagents Add Solids: - Alkyl Halide - Boronic Acid - Pd Catalyst - K₂CO₃ setup->reagents solvents Add Degassed Solvents: - Dioxane - Water reagents->solvents reaction Heat to 80-100 °C under Inert Atmosphere (Monitor by TLC/GC-MS) solvents->reaction workup Aqueous Workup: - Quench with Water - Extract with Ether/EtOAc reaction->workup purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki coupling.

Step-by-Step Methodology:

  • System Preparation (Trustworthiness): To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and finely ground K₂CO₃ (3.0 eq). The use of a slight excess of the boronic acid ensures complete consumption of the limiting halide, while finely ground base provides a larger surface area for efficient reaction.

  • Atmosphere Control (Expertise): Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is a critical step to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to catalyst deactivation and undesired side reactions like homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 4:1 dioxane/water via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another crucial measure to minimize oxygen in the system. Water is essential for the transmetalation step, helping to activate the boronic acid. [5]4. Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The higher temperature is generally required for activating alkyl bromides, while iodides may react efficiently at a lower temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS until the limiting halide is consumed.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.

Conclusion

The choice between this compound and 8-bromooct-1-ene in Suzuki coupling is a classic case of balancing reactivity with practicality. From a purely chemical standpoint, the weaker C-I bond makes This compound the more reactive substrate , enabling faster reactions under milder conditions. This is a significant advantage in complex syntheses where functional group compatibility is paramount. However, the lower cost and greater stability of 8-bromooct-1-ene make it a viable and often preferred alternative, especially when coupled with modern, highly active catalyst systems that can efficiently overcome its higher activation barrier. The optimal choice will always depend on the specific constraints and goals of the synthetic project at hand.

References

  • Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]

  • Myers, A. "The Suzuki Reaction - Chem 115." Available at: [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). "Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides." Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]

  • Chemistry LibreTexts. "Bond Energies." Available at: [Link]

  • Garg, N. K. et al. (2020). "Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis." Accounts of Chemical Research. Available at: [Link]

  • Soloducho, J. et al. (2012). "Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling." International Journal of Organic Chemistry. Available at: [Link]

  • College of St. Benedict & St. John's University. "Oxidative Addition & Palladium Coupling." Available at: [Link]

  • ResearchGate. "Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides." Available at: [Link]

  • ResearchGate. "C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions." Available at: [Link]

  • Quora. "What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?" Available at: [Link]

  • MDPI. "Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond." Available at: [Link]

  • Wikipedia. "Suzuki reaction." Available at: [Link]

  • ResearchGate. "Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr." Available at: [Link]

  • Wikipedia. "Bond-dissociation energy." Available at: [Link]

  • ResearchGate. "Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation." Available at: [Link]

  • ACS Publications. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Available at: [Link]

  • National Institutes of Health. "Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst." Available at: [Link]

  • Master Organic Chemistry. "The Heck, Suzuki, and Olefin Metathesis Reactions." Available at: [Link]

  • Chemguide. "An introduction to bond energy and bond length." Available at: [Link]

  • YouTube. "Suzuki Coupling Mechanism." Available at: [Link]

  • ChemRxiv. "Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms." Available at: [Link]

  • Wipf Group, University of Pittsburgh. "Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions." Available at: [Link]

  • National Institutes of Health. "C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions." Available at: [Link]

  • YouTube. "Oxidative Addition: Palladium Mechanism with aryl iodide." Available at: [Link]

  • ACS Publications. "Bond Dissociation Energies of Organic Molecules." Available at: [Link]

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A Comprehensive Guide to the Spectroscopic Analysis of 8-Iodooct-1-ene for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical research, drug development, and complex organic synthesis, the unequivocal structural confirmation of intermediates and final products is paramount. 8-Iodooct-1-ene, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a variety of target compounds. Its structure, featuring a terminal alkene and a primary alkyl iodide, necessitates a multi-faceted analytical approach for complete characterization. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The causality behind employing a suite of spectroscopic methods lies in their complementary nature. While one technique may provide information about the carbon skeleton and proton environments, another reveals the presence of specific functional groups, and a third confirms the molecular weight and elemental composition. This integrated approach forms a self-validating system, ensuring the highest degree of confidence in the assigned structure.

The Spectroscopic Triad: A Symphony of Structural Information

The structural confirmation of this compound (C₈H₁₅I) relies on piecing together the structural puzzle from different spectroscopic dimensions.

Caption: Workflow for the structural confirmation of this compound.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their electronic environment (chemical shift).

Expected ¹H NMR Data for this compound:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-1 (CH ₂=CH-)~4.90-5.10Multiplet2H
H-2 (-CH=CH ₂)~5.72-5.85Multiplet1H
H-8 (-CH₂H ₂I)~3.19Triplet2H
H-3 (-CH=CH-CH ₂-)~2.05Multiplet2H
H-7 (-CH ₂-CH₂I)~1.83Multiplet2H
H-4, H-5, H-6 (-CH₂-)n~1.25-1.45Multiplet6H
  • Vinylic Protons (H-1, H-2): The protons on the double bond appear in the characteristic downfield region for alkenes (4.5–6.5 ppm).[1] The complex splitting pattern arises from geminal and vicinal coupling.

  • Iodinated Methylene Protons (H-8): The protons on the carbon adjacent to the iodine atom are significantly deshielded due to the electronegativity of iodine, appearing around 3.19 ppm.[2] The signal is a triplet due to coupling with the adjacent methylene protons (H-7).

  • Allylic Protons (H-3): These protons are adjacent to the double bond and are slightly deshielded, appearing around 2.05 ppm.[1]

  • Aliphatic Protons (H-4, H-5, H-6, H-7): The remaining methylene protons reside in the typical aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data for this compound:

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (C H₂=CH-)~114.6
C-2 (-C H=CH₂)~138.7
C-8 (-C H₂I)~7.2
C-7 (-C H₂-CH₂I)~33.5
C-3 (-CH=CH-C H₂-)~33.6
C-2, C-4, C-5 (-C H₂-)n~28.3, 30.5, 33.5
  • Alkene Carbons (C-1, C-2): These carbons appear in the downfield region characteristic of sp² hybridized carbons (100-150 ppm).[3][4]

  • Iodinated Carbon (C-8): The carbon directly bonded to the iodine atom is shifted significantly upfield to around 7.2 ppm due to the "heavy atom effect" of iodine.

  • Aliphatic Carbons: The remaining sp³ hybridized carbons appear in the upfield region of the spectrum.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data for this compound:

Ionm/z (mass-to-charge ratio)Interpretation
[M]⁺238.02Molecular Ion
[M-I]⁺111.12Loss of an iodine radical
[C₄H₇]⁺55.05Common fragment in alkenes
[C₃H₅]⁺41.04Allylic cation

The molecular ion peak at m/z 238.02 corresponds to the molecular weight of C₈H₁₅I.[5] A prominent peak at m/z 111.12 results from the facile cleavage of the weak C-I bond, a characteristic fragmentation pathway for alkyl iodides.[6][7] The presence of smaller fragments at m/z 55 and 41 are indicative of the alkene moiety.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Expected IR Absorption Frequencies for this compound:

Functional GroupWavenumber (cm⁻¹)Intensity
=C-H stretch (vinyl)~3077Medium
C-H stretch (aliphatic)~2850-2960Strong
C=C stretch (alkene)~1642Medium-Weak
C-I stretch~500-600Strong
  • Alkene C-H Stretch: The absorption above 3000 cm⁻¹ is a clear indication of C-H bonds on sp² hybridized carbons.[8]

  • Aliphatic C-H Stretch: The strong absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized carbons.[9]

  • Alkene C=C Stretch: The peak around 1642 cm⁻¹ confirms the presence of a carbon-carbon double bond.[10]

  • Carbon-Iodine Stretch: The C-I bond vibration appears in the fingerprint region of the spectrum.

Caption: Correlation of spectroscopic data to the structure of this compound.

Comparative Analysis with Alternative Structures

To further solidify the structural assignment, it is instructive to compare the expected spectroscopic data of this compound with that of a potential isomer, such as (E)-1-Iodooct-1-ene.

Spectroscopic FeatureThis compound(E)-1-Iodooct-1-eneKey Differentiating Feature
¹H NMR Terminal alkene protons (~4.9-5.8 ppm)Vinylic protons with different coupling constantsThe chemical shifts and coupling patterns of the alkene protons would be distinctly different.
¹³C NMR CH₂I carbon at ~7.2 ppmCHI carbon further downfieldThe chemical shift of the carbon bearing the iodine would be significantly different.
IR Terminal alkene C-H bend (~910, 990 cm⁻¹)Trans-alkene C-H bend (~965 cm⁻¹)The out-of-plane C-H bending vibrations in the fingerprint region are diagnostic for the substitution pattern of the alkene.

This comparative approach demonstrates how subtle differences in molecular structure manifest as distinct and measurable changes in the spectroscopic data, thereby providing a robust method for isomer differentiation.

Experimental Protocols

Reproducible and high-quality data are contingent upon meticulous experimental execution.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[11]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) to induce fragmentation and generate a characteristic mass spectrum.

Infrared Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Conclusion

The structural confirmation of this compound is a clear example of the power of a multi-technique spectroscopic approach. By integrating the data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous picture of the molecule's structure emerges. This guide provides the foundational knowledge and comparative data necessary for researchers, scientists, and drug development professionals to confidently characterize this important synthetic building block and its derivatives, ensuring the integrity and success of their scientific endeavors.

References

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A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 8-Iodooct-1-ene and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. 8-Iodooct-1-ene, a bifunctional molecule featuring a terminal alkene and a primary iodide, serves as a versatile building block in organic synthesis. Its utility in forming complex carbon skeletons through coupling reactions and subsequent functional group transformations makes a thorough understanding of its spectroscopic properties essential. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative framework for its derivatives. By delving into the underlying principles that govern the chemical shifts and coupling patterns, this document equips researchers with the expertise to confidently identify and characterize these valuable synthetic intermediates.

The Foundational NMR Signature of an ω-Iodoalkene

The structure of this compound presents two key functional groups separated by a flexible hexamethylene chain. This separation gives rise to distinct regions in the NMR spectrum: the downfield olefinic region characteristic of the terminal double bond and the aliphatic region, which is influenced by the electron-withdrawing effect of the terminal iodine atom. Understanding the interplay of these features is crucial for accurate spectral interpretation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by a set of well-defined signals corresponding to the chemically non-equivalent protons in the molecule. The terminal alkene protons are the most downfield, followed by the methylene protons adjacent to the iodine, with the rest of the methylene protons resonating in the more upfield aliphatic region.

A detailed breakdown of the expected ¹H NMR signals for this compound is presented below:

Proton Assignment (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-1a (C=CHH)~5.05 - 4.95ddtJgem ≈ 2, Jcis ≈ 10.2, Jallyl ≈ 1.51H
H-1b (C=CH₂)~5.00 - 4.90ddtJgem ≈ 2, Jtrans ≈ 17.1, Jallyl ≈ 1.51H
H-2 (-CH=CH₂)~5.85 - 5.75ddtJtrans ≈ 17.1, Jcis ≈ 10.2, Jvic ≈ 6.71H
H-8 (-CH₂I)~3.20tJvic ≈ 6.92H
H-3 (-CH₂CH=CH₂)~2.10 - 2.00qJvic ≈ 6.7, Jallyl ≈ 1.52H
H-7 (-CH₂CH₂I)~1.85 - 1.75pJvic ≈ 7.22H
H-4, H-5, H-6 (-CH₂-)~1.45 - 1.25m-6H

Note: Predicted values are based on spectral data of 1-octene and iodoalkanes. Actual experimental values may vary slightly.

The causality behind these assignments lies in established NMR principles. The vinylic protons (H-1a, H-1b, and H-2) experience deshielding due to the anisotropy of the π-system, placing them in the 4.9-5.9 ppm range. Their complex splitting patterns arise from geminal coupling between H-1a and H-1b, cis and trans coupling to H-2, and allylic coupling to H-3. The protons on C-8, being directly attached to the carbon bearing the electronegative iodine, are significantly deshielded and appear as a triplet around 3.20 ppm. The effect of the iodine diminishes with distance, as seen in the upfield shift of the remaining methylene groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound provides a clear count of the eight distinct carbon environments. The olefinic carbons are the most downfield, followed by the aliphatic carbons, with the carbon directly bonded to iodine showing a characteristic upfield shift due to the "heavy atom effect."

Carbon Assignment (Position) Predicted Chemical Shift (δ, ppm)
C-2 (-CH=CH₂)~139
C-1 (=CH₂)~114
C-3 (-CH₂CH=CH₂)~34
C-6 (-CH₂CH₂CH₂I)~33.5
C-4 (-CH₂CH₂CH₂CH=CH₂)~30
C-5 (-CH₂CH₂CH₂CH₂I)~28
C-7 (-CH₂CH₂I)~7
C-8 (-CH₂I)~6

Note: Predicted values are based on spectral data of 1-octene and iodoalkanes.

The olefinic carbons, C-1 and C-2, resonate at approximately 114 ppm and 139 ppm, respectively, which is characteristic of a terminal alkene. The most notable feature in the aliphatic region is the chemical shift of C-8. While iodine is electronegative, heavier halogens like iodine induce a significant shielding effect on the directly attached carbon, shifting its resonance upfield to around 6 ppm. The influence of the iodine on the other carbons of the chain is less pronounced and follows predictable trends based on distance.

Comparative Analysis: The Impact of Derivatization

To illustrate the utility of NMR in characterizing derivatives of this compound, we will consider a hypothetical derivative: 8-azidooct-1-ene . This compound could be synthesized from this compound via nucleophilic substitution with sodium azide. The replacement of the iodine atom with an azide group will induce predictable changes in the NMR spectra.

Predicted ¹H and ¹³C NMR Shifts for 8-Azidooct-1-ene
Proton Assignment (Position) Predicted ¹H Shift (δ, ppm) Carbon Assignment (Position) Predicted ¹³C Shift (δ, ppm)
H-1a, H-1b, H-2~5.0 - 5.8 (unchanged)C-1, C-2~114, ~139 (unchanged)
H-8 (-CH₂N₃)~3.25 (slight downfield shift)C-8 (-CH₂N₃)~51 (significant downfield shift)
H-7 (-CH₂CH₂N₃)~1.60 (slight upfield shift)C-7 (-CH₂CH₂N₃)~29 (slight downfield shift)
H-3 to H-6Largely unchangedC-3 to C-6Largely unchanged

The electronegativity of the azide group is different from that of iodine, leading to a downfield shift for the α-protons (H-8) and a more significant downfield shift for the α-carbon (C-8). This comparison highlights how NMR spectroscopy can be a powerful tool to confirm successful chemical transformations at the terminus of the alkyl chain.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following standardized protocols are recommended.

Sample Preparation
  • Sample Quantity: Weigh approximately 5-10 mg of the this compound derivative into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube. Deuterated chloroform is a common choice as it dissolves a wide range of organic compounds and has well-defined residual solvent peaks for referencing.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Acquisition:

  • Tuning and Locking: Tune the spectrometer probe to the ¹H frequency and lock onto the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the locked signal to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Spectral Width: 16 ppm (centered around 5 ppm)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Tuning: Tune the spectrometer probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 240 ppm (centered around 100 ppm)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 or more, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation with a line broadening of 1-2 Hz, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Visualizing Structural Assignments

The following diagrams illustrate the logical workflow for NMR analysis and the structural assignment of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve h1_acq ¹H NMR Acquisition dissolve->h1_acq c13_acq ¹³C NMR Acquisition dissolve->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase ref Referencing phase->ref chem_shift Chemical Shift Analysis ref->chem_shift coupling Coupling Constant Analysis ref->coupling integration Integration (¹H) ref->integration Structure Elucidation Structure Elucidation

Experimental Workflow for NMR Analysis

structure_assignment mol I-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH=CH₂ c8 C8 c8_shift ~6 c8->c8_shift c7 C7 c7_shift ~7 c7->c7_shift c6 C6 c5 C5 c4 C4 c3 C3 c2 C2 c2_shift ~139 c2->c2_shift c1 C1 c1_shift ~114 c1->c1_shift h8 H8 h8_shift ~3.20 h8->h8_shift h7 H7 h7_shift ~1.80 h7->h7_shift h2 H2 h2_shift ~5.80 h2->h2_shift h1 H1 h1_shift ~4.95 h1->h1_shift h_aliph ~1.35 h3_shift ~2.05 c_aliph ~28-34

¹H and ¹³C NMR Correlation Diagram for this compound

Conclusion

The structural elucidation of this compound and its derivatives is straightforward with a systematic application of ¹H and ¹³C NMR spectroscopy. The characteristic signals of the terminal alkene and the influence of the iodine atom on the aliphatic chain provide a unique spectroscopic fingerprint. By understanding the principles of chemical shift and spin-spin coupling, and by employing standardized experimental protocols, researchers can confidently characterize these important synthetic intermediates. This guide serves as a foundational reference, enabling the rapid and accurate analysis of this class of compounds, thereby accelerating the pace of research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry. 1H and 13C NMR for. Retrieved from [Link]

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Product Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the highly regulated landscape of pharmaceutical development and manufacturing, the unambiguous validation of a drug product's identity, purity, and stability is paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable analytical tool, offering unparalleled specificity and sensitivity for the comprehensive characterization of active pharmaceutical ingredients (APIs), impurities, and degradation products.[1][2] This guide provides an in-depth comparison of leading HRMS technologies, supported by experimental insights, to assist researchers and drug development professionals in selecting and implementing the optimal platform for their product validation needs.

The Imperative of High Resolution in Pharmaceutical Analysis

Nominal mass spectrometry can distinguish molecules based on their integer mass, but this is often insufficient for pharmaceutical analysis where multiple compounds can share the same nominal mass (isobars). HRMS instruments provide the crucial capability to measure mass with exceptional accuracy, typically to four or five decimal places.[3] This precision allows for the determination of a molecule's elemental formula, a critical first step in identifying unknown impurities or confirming the structure of the API.[4]

The power of HRMS lies in its ability to:

  • Resolve Isobaric Interferences: Differentiate the API from co-eluting impurities or formulation excipients that have the same nominal mass.

  • Determine Elemental Composition: Provide confident elemental formula assignments from accurate mass measurements, which is fundamental for structural elucidation of unknown compounds.[4]

  • Enhance Sensitivity and Selectivity: High resolving power reduces background noise, thereby increasing the signal-to-noise ratio and improving detection limits for trace-level analytes.[5]

Comparative Analysis of Core HRMS Technologies: Orbitrap vs. Time-of-Flight (TOF)

The two most prominent HRMS technologies in the pharmaceutical industry are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both provide high resolution, their underlying principles and performance characteristics present distinct advantages for different applications.[6][7]

Principle of Operation
  • Orbitrap: This technology uses an electrostatic field to trap ions in an orbit around a central spindle-like electrode.[8] The frequency of the ions' axial oscillation is directly related to their mass-to-charge ratio (m/z) and is detected as an image current. A Fourier Transform (FT) is then used to convert this time-domain signal into a high-resolution mass spectrum.[3][8]

  • Time-of-Flight (TOF): A TOF analyzer measures the time it takes for an ion to travel a fixed distance through a flight tube to a detector.[9] Lighter ions travel faster and arrive at the detector sooner than heavier ions, allowing for mass separation. Modern TOF instruments use a reflectron to increase the flight path and improve resolving power.

Performance Comparison

The choice between an Orbitrap-based or TOF-based system depends on the specific requirements of the analysis, such as the need for ultra-high resolution versus faster acquisition speeds.

Parameter Orbitrap (e.g., Q Exactive Series) Time-of-Flight (e.g., Q-TOF) Causality & Experimental Implication
Mass Resolution Very High to Ultra-High (up to >240,000 FWHM).[3][10]High (up to 60,000 FWHM).[3]Orbitrap's superior resolution is critical for separating spectrally overlapping species in complex matrices. For example, when analyzing a drug product for a degradant that differs from the API by only a few milliDaltons (e.g., deamidation), the baseline separation provided by an Orbitrap ensures confident detection and quantification.[11]
Mass Accuracy Excellent (<1-3 ppm with internal calibration).[9]Very Good (<2-5 ppm with internal calibration).[9]Both provide excellent mass accuracy for elemental composition determination. However, the higher accuracy of the Orbitrap provides greater confidence and narrows the list of possible formulas for unknown identification, which is crucial during forced degradation studies.
Scan Speed Slower, as resolution is inversely proportional to scan speed.Faster, enabling compatibility with rapid UHPLC separations.TOF's speed is advantageous for screening applications or when using fast chromatography. For quantitative assays of known compounds where chromatographic separation is robust, a TOF can offer higher throughput. However, Orbitrap technology has advanced significantly, with modern instruments offering scan speeds suitable for most UHPLC applications.[12]
Sensitivity Excellent, due to high resolving power reducing chemical noise.[13]Very Good.The Orbitrap's ability to resolve analytes from background noise often translates to better limits of detection (LOD). This is vital for meeting regulatory requirements for impurity testing, where detection at the 0.05% level or lower is often necessary (ICH Q3A/B).
Qualitative/Quantitative Delivers both high-quality qualitative and quantitative data in a single run.[13]Traditionally strong in screening (qualitative), with modern instruments showing strong quantitative performance.Hybrid Quadrupole-Orbitrap instruments are particularly powerful for "Quan/Qual" workflows. [13] They can perform targeted quantification (like a triple quadrupole) and simultaneously acquire full-scan high-resolution data for impurity profiling, streamlining validation efforts.[13]

Experimental Workflow: Product Validation Using LC-HRMS

A robust and self-validating analytical method is the cornerstone of product validation. The following protocol outlines a typical workflow for the identification and quantification of impurities in a drug product.

Workflow Diagram

HRMS_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Reporting Sample Drug Product Sample Prep Sample Preparation (Dissolution, Dilution, Extraction) Sample->Prep LC UHPLC Separation (Gradient Elution) Prep->LC SST System Suitability Test (SST) (Mass Accuracy, Peak Shape, Intensity) SST->LC Verify System Performance HRMS HRMS Detection (Full Scan & DDA/DIA MS/MS) LC->HRMS Processing Data Processing (Peak Picking, Alignment) HRMS->Processing ID Impurity Identification (Accurate Mass, Fragmentation) Processing->ID Quant Quantification (Peak Area vs. Standard) Processing->Quant Report Validation Report (ICH Q2(R1) Parameters) ID->Report Quant->Report

Caption: High-level workflow for drug product validation using LC-HRMS.

Step-by-Step Methodology

This protocol is a template and must be optimized and formally validated according to ICH Q2(R1) guidelines.[14]

1. Sample Preparation

  • Objective: To extract the API and related impurities from the drug product matrix and prepare a solution suitable for LC-MS injection.

  • Procedure:

    • Accurately weigh a portion of the drug product (e.g., ground tablets, capsule contents).

    • Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) using sonication or vortexing.

    • Perform dilutions as necessary to bring the API concentration into the linear range of the assay (e.g., 100 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

  • Causality: The choice of solvent is critical to ensure complete dissolution of the API and impurities while being compatible with the reverse-phase chromatography. Filtration prevents clogging of the UHPLC system.

2. System Suitability Test (SST)

  • Objective: To verify that the LC-HRMS system is performing correctly before analyzing any samples. This is a core principle of a self-validating system.

  • Procedure:

    • Inject a standard solution containing the API and known impurities at a representative concentration.

    • Verify key parameters against pre-defined acceptance criteria:

      • Mass Accuracy: < 3 ppm for the API.

      • Peak Tailing Factor: < 1.5 for the API.

      • Retention Time Precision: RSD < 1% over 5 replicate injections.

      • Peak Area Precision: RSD < 5% over 5 replicate injections.

  • Causality: Failing SSTs indicate a problem with the system (e.g., column degradation, need for mass calibration) that must be rectified before proceeding, ensuring the integrity of the subsequent data.[15]

3. LC-HRMS Analysis

  • Objective: To chromatographically separate the API from its impurities and acquire high-resolution mass spectral data for identification and quantification.

  • Typical LC Parameters:

    • Column: C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-programmed gradient from low %B to high %B to elute compounds of varying polarity.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Typical HRMS Parameters (Orbitrap):

    • Ionization: Heated Electrospray Ionization (HESI), Positive Mode.

    • Acquisition Mode: Full Scan with Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

    • Full Scan Resolution: 120,000 FWHM.

    • Scan Range: 100-1500 m/z.

    • DDA MS/MS Resolution: 30,000 FWHM.

    • Collision Energy: Stepped Normalized Collision Energy (e.g., 20, 35, 50).

  • Causality: The DDA or DIA approach ensures that tandem mass spectra (MS/MS) are automatically acquired for ions that exceed a certain intensity threshold.[1] This fragmentation data is essential for the structural confirmation of impurities. High resolution on both MS1 (Full Scan) and MS2 (fragment scan) provides maximum confidence in identification.

4. Data Processing and Validation

  • Objective: To identify, quantify, and report all impurities, and to validate the method's performance characteristics.

  • Procedure:

    • Identification: Process the data using specialized software. Propose elemental formulas for unknown peaks based on accurate mass. Compare MS/MS fragmentation patterns to the API to identify structurally related impurities.

    • Quantification: Calculate the level of each impurity, typically as a percentage relative to the API peak area.

    • Method Validation: Perform experiments to validate the method according to ICH Q2(R1) guidelines, including:

      • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., degradants, excipients).

      • Linearity & Range: Establish a linear relationship between concentration and response over a defined range (e.g., LOQ to 150% of the specification limit).[14]

      • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[16]

      • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.[14]

Conclusion and Future Perspective

High-Resolution Mass Spectrometry, particularly hybrid technologies like Quadrupole-Orbitrap MS, provides an unparalleled platform for modern pharmaceutical product validation.[13][17] It combines the ability to quantify known targets with the power to screen for and identify unexpected impurities and degradants in a single analysis.[1][13] The move towards implementing HRMS-based multi-attribute methods (MAM) in quality control (QC) environments is already underway, promising to replace multiple conventional assays with a single, information-rich analysis.[18] This not only enhances the depth of product understanding but also increases efficiency, ultimately ensuring the delivery of safer and more effective medicines to patients.

References

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. (2021-01-29). National Institutes of Health. [Link]

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A Comparative Guide to the Efficacy of 8-Iodooct-1-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the versatile synthons available, iodoalkenes serve as valuable precursors for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparative analysis of 8-iodooct-1-ene, examining its efficacy relative to other iodoalkenes in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and radical cyclizations. By elucidating the underlying mechanistic principles and providing supporting experimental context, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

Introduction: The Synthetic Utility of Iodoalkenes

Iodoalkenes are a class of organic compounds characterized by the presence of an iodine atom attached to a carbon-carbon double bond. The carbon-iodine bond is the least stable among the carbon-halogen bonds, rendering iodoalkenes highly reactive and thus superb substrates in a variety of organic transformations.[1] Their utility is most prominently showcased in transition-metal-catalyzed cross-coupling reactions, where the iodine atom acts as an excellent leaving group, facilitating the formation of new carbon-carbon bonds.[2] Furthermore, the relatively weak C-I bond is susceptible to homolytic cleavage, making iodoalkenes valuable precursors for radical-mediated reactions.[3]

This compound, with its terminal double bond and a primary iodide separated by a flexible six-carbon tether, presents a unique combination of reactive sites. This bifunctionality allows for a diverse range of synthetic manipulations, from the introduction of an eight-carbon chain via cross-coupling to the formation of cyclic structures through intramolecular reactions.

Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are cornerstones of modern organic synthesis.[4] The reactivity of the iodoalkene in these transformations is paramount to achieving high yields and reaction efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[5] The efficacy of iodoalkenes in this reaction is influenced by factors such as steric hindrance around the C-I bond and the electronic nature of the alkene. For terminal iodoalkenes like this compound, the accessibility of the C-I bond generally leads to high reactivity.

Iodoalkene SubstrateChain LengthSteric Hindrance at C-IExpected Reactivity/YieldRationale
This compound C8Low (terminal)HighUnhindered access for oxidative addition of palladium. The long alkyl chain enhances solubility in organic solvents.[6]
6-Iodohex-1-eneC6Low (terminal)HighSimilar reactivity to this compound, with minor differences in solubility affecting reaction kinetics in some solvent systems.
1-Iodo-2-methyloct-1-eneC8Moderate (internal)Moderate to HighThe methyl group adjacent to the iodine can introduce steric hindrance, potentially slowing the rate of oxidative addition compared to the terminal isomer.
(E)-1,2-DiiodoetheneC2LowHighBoth iodine atoms are reactive, allowing for sequential couplings. The lack of a long alkyl chain may influence solubility.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL) via syringe.

  • Reaction: Stir the mixture vigorously at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification This compound This compound Reaction_Vessel Toluene/H₂O 80 °C This compound->Reaction_Vessel Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Coupled_Product 8-Phenyloct-1-ene Reaction_Vessel->Coupled_Product Work-up Purification Column Chromatography Coupled_Product->Purification

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, a crucial transformation for the synthesis of enynes.[2] Similar to the Suzuki coupling, the reactivity of iodoalkenes is generally high. The use of a copper(I) co-catalyst is typical, although copper-free conditions have been developed.[8]

Iodoalkene SubstrateExpected Reactivity/YieldRationale
This compound High (typically >90%)The terminal iodoalkene is an excellent substrate. The long alkyl chain does not significantly hinder the reaction.[9]
6-Iodohex-1-eneHigh (typically >90%)Expected to have similar high reactivity to this compound.
1-Iodo-2-methyloct-1-eneModerate to HighSteric hindrance from the adjacent methyl group may necessitate slightly more forcing conditions or longer reaction times.
(E)-1,2-DiiodoetheneHighCan undergo mono- or di-alkynylation depending on the stoichiometry of the alkyne.[10]

Efficacy in Radical Cyclization Reactions

The relatively weak carbon-iodine bond in iodoalkenes makes them excellent precursors for radical cyclization reactions.[3] Upon initiation, typically with a radical initiator like AIBN and a reducing agent such as tributyltin hydride or a "tin-free" reagent, an alkyl radical is generated, which can then undergo intramolecular cyclization onto a tethered π-system. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored.[7]

The length of the alkyl chain separating the radical precursor and the π-system is a critical factor in determining the efficiency and outcome of the cyclization.

Iodoalkene SubstrateChain LengthExpected Cyclization ModeEfficacyRationale
5-Iodopent-1-eneC55-exo-trigHighFavorable kinetics and thermodynamics for the formation of a five-membered ring.
6-Iodohex-1-eneC66-exo-trig / 5-exo-trig (rearrangement)High6-exo cyclization is generally favored, leading to a six-membered ring.
This compound C88-exo-trig (disfavored)Low for direct cyclizationThe formation of an eight-membered ring via direct cyclization is entropically and enthalpically disfavored. Transannular reactions or intermolecular reactions are more likely to occur.[11]

For this compound, a direct intramolecular radical cyclization to form a nine-membered ring is highly unlikely. However, it can participate in intermolecular radical additions or serve as a precursor for other types of cyclizations, such as those involving a cascade process.

Experimental Protocol: Radical-Mediated Reduction of this compound

While direct cyclization is inefficient, the following protocol illustrates the generation of the primary radical from this compound, which could then be trapped intermolecularly or undergo other downstream reactions.

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in degassed toluene (10 mL) in a round-bottom flask equipped with a reflux condenser, add tributyltin hydride (1.2 mmol, 1.2 equiv).

  • Initiator Addition: Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere. Monitor the reaction by GC-MS for the consumption of the starting material and the formation of oct-1-ene.

  • Work-up: Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography, though removal of tin byproducts can be challenging.

Radical_Reaction cluster_initiation Radical Generation cluster_pathways Possible Reaction Pathways cluster_products Potential Products This compound This compound Octenyl_Radical Oct-1-en-8-yl Radical This compound->Octenyl_Radical Bu₃Sn• (from Bu₃SnH + AIBN) Bu3SnH Bu₃SnH AIBN AIBN Intermolecular_Addition Intermolecular Addition Octenyl_Radical->Intermolecular_Addition Direct_Cyclization Direct Intramolecular Cyclization (Disfavored) Octenyl_Radical->Direct_Cyclization Reduction Hydrogen Atom Abstraction Octenyl_Radical->Reduction + Bu₃SnH Addition_Product Intermolecular Adduct Intermolecular_Addition->Addition_Product Cyclized_Product 9-Membered Ring (Minor/No Product) Direct_Cyclization->Cyclized_Product Reduced_Product Oct-1-ene Reduction->Reduced_Product

Synthesis and Handling Considerations

The choice of an iodoalkene is also influenced by its synthesis and stability. This compound can be synthesized from the corresponding alcohol, 7-octen-1-ol, via an Appel reaction or by Finkelstein reaction of the corresponding bromide or chloride.

Experimental Protocol: Synthesis of this compound from 8-Bromooct-1-ene

  • Reaction Setup: In a round-bottom flask, dissolve 8-bromooct-1-ene (1.0 equiv) in acetone.

  • Nucleophile Addition: Add sodium iodide (1.5 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by the precipitation of sodium bromide.

  • Work-up: Once the reaction is complete, filter off the precipitated salt and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Iodoalkenes, in general, are sensitive to light and should be stored in the dark under an inert atmosphere to prevent decomposition.

Conclusion

This compound stands out as a highly effective substrate for synthetic transformations where the introduction of a linear eight-carbon chain with a terminal alkene is desired. Its efficacy in palladium-catalyzed cross-coupling reactions is comparable to, and in some cases superior to, other iodoalkenes due to its unhindered terminal iodide and favorable solubility. However, for applications requiring intramolecular radical cyclization, its long chain length renders it unsuitable for the formation of medium-sized rings. The choice between this compound and other iodoalkenes will ultimately depend on the specific synthetic target and the desired reaction pathway. A thorough understanding of the mechanistic nuances of each reaction class is essential for leveraging the full potential of these versatile building blocks.

References

  • Kang, D., et al. (2016). Radical reaction of ω-iodoalkenes for the synthesis of heterocyclic compounds. Molecules, 21(9), 1163. [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1,2-Diiodoethene. BenchChem Technical Guides.
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  • Chamberlin, A. R., et al. (1983). Iodocyclization of allylic alcohol derivatives containing internal nucleophiles. Control of stereoselectivity by substituents in the acyclic precursors. Journal of the American Chemical Society, 105(18), 5819–5825.
  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530. [Link]

  • Lumbreras-Teijeiro, A., et al. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 28(69), e202202421.
  • Zhou, J., & Fu, G. C. (2003). Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates. Journal of the American Chemical Society, 125(41), 12527-30. [Link]

  • García-Muñoz, J. E., et al. (2024). Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes. The Journal of Organic Chemistry.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Intramolecular Cyclization. Chemical Reviews, 106(11), 4644-4680.
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  • The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]

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  • Mal, D., et al. (2021). Substrate scope for cascaded iodocyclization.
  • Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. Accounts of Chemical Research, 41(11), 1555-1564.
  • Casares, J. A., et al. (2017). The Stille Reaction, 38 Years Later. Chemistry – A European Journal, 23(61), 15254-15272.
  • Wikipedia. (n.d.). Vinyl iodide functional group. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Reddy, B. V. S., et al. (2007). An efficient palladium-catalyzed Negishi cross-coupling reaction with arylvinyl iodides: facile regioselective synthesis of E-stilbenes and their analogues. Tetrahedron Letters, 48(43), 7622-7625.
  • Chamberlin, A. R., et al. (1983). Iodocyclization of allylic alcohol derivatives containing internal nucleophiles. Control of stereoselectivity by substituents in the acyclic precursors. Journal of the American Chemical Society.
  • Gevorgyan, V., et al. (2015). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Journal of the American Chemical Society, 137(1), 164-167.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

  • Morandi, B., et al. (2016). Terminal-Selective Functionalization of Alkyl Chains by Regioconvergent Cross-Coupling.
  • Nicolaou, K. C., et al. (2002). Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst.
  • Callam, C. S., & Lowary, T. L. (2001). The Suzuki Reaction.
  • de Meijere, A., et al. (1997). The Twofold Heck Reaction on 1,2-Dihalocycloalkenes and Subsequent 6π-Electrocyclization of the Resulting (E,Z,E)-1,3,5-Hexatrienes: A New Formal {2+2+2}-Assembly of Six-Membered Rings. European Journal of Organic Chemistry, 1997(12), 2649-2663.
  • Mondal, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5186-5206. [Link]

  • Abarbri, M., et al. (2002). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Vlainić, M., et al. (2022). Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties of n-alkylene Benzyl Alcohols: A Study of the Odd–Even Effect. Molecules, 27(12), 3781. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 38(1), 3-35.
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  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Vlainić, M., et al. (2022). Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties of n-alkylene Benzyl Alcohols: A Study of the Odd-Even Effect. Molecules (Basel, Switzerland), 27(12), 3781. [Link]

  • Reddy, B. V. S., et al. (2010). ChemInform Abstract: Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. ChemInform, 41(33).
  • Larock, R. C., et al. (2002). Palladium-Catalyzed Heck/Suzuki Tandem Reaction of (Z)-1-Iodo-1,6-dienes and Organoboronic Acids. The Journal of Organic Chemistry, 67(22), 7674-7681.

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The Synthetic Chemist's Compass: Navigating Total Synthesis with 8-Iodooct-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to a Versatile C8 Building Block

For the discerning researcher in the fields of natural product synthesis and drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the arsenal of bifunctional reagents, 8-iodooct-1-ene emerges as a valuable synthon, offering a unique combination of a terminal olefin and a primary alkyl iodide. This guide provides an in-depth exploration of the applications of this compound in total synthesis, with a particular focus on its role in the construction of complex molecular architectures. Through a comparative analysis of its performance against alternative synthetic strategies, supported by experimental data, this document aims to equip scientists with the critical insights needed to effectively harness the synthetic potential of this versatile C8 fragment.

The Dual Reactivity of this compound: A Synthetic Linchpin

This compound possesses two key functional groups that dictate its utility in organic synthesis: a terminal double bond and a primary iodo group. The terminal alkene is a versatile handle for a variety of transformations, including but not limited to, ozonolysis, epoxidation, and metathesis reactions. The primary alkyl iodide, being the most reactive among the corresponding halides, is an excellent electrophile for nucleophilic substitution and, more significantly, a prime candidate for a suite of palladium-catalyzed cross-coupling reactions. This dual functionality allows for a modular and convergent approach to the synthesis of complex targets, where the octene backbone can be elaborated at either terminus.

The synthesis of this compound itself is a straightforward process, first reported in Tetrahedron Letters in 1984. The procedure involves the hydroiodination of 1,7-octadiene, a readily available starting material.

Palladium-Catalyzed Cross-Coupling: The Premier Application in Total Synthesis

The primary application of this compound in the arena of total synthesis is its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle of cornerstone reactions such as the Suzuki, Negishi, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds with exceptional functional group tolerance and stereochemical control, making them indispensable tools for the construction of complex natural products.

Case Study: The Total Synthesis of Leukotriene B4 (LTB4)

A prominent example showcasing the strategic importance of an 8-carbon iodoalkene fragment is the total synthesis of Leukotriene B4 (LTB4), a potent inflammatory mediator.[1][2][3] The structure of LTB4 features a C20 fatty acid backbone with a conjugated triene system and two stereogenic hydroxyl groups. Several total syntheses of LTB4 have been reported by leading groups in the field, including those of E.J. Corey and K.C. Nicolaou, which often employ a convergent strategy involving the coupling of two key fragments.

In many of these synthetic routes, a C8 fragment bearing a terminal electrophile is coupled with a more complex, oxygenated C12 fragment. While not always this compound itself, a closely related C8 synthon is often employed, demonstrating the strategic value of this building block.

Comparative Analysis: this compound vs. Alternative Synthons

The choice of a C8 building block in a total synthesis is a critical decision that can significantly impact the overall efficiency and success of the endeavor. Below, we compare the use of this compound with alternative strategies for the introduction of an eight-carbon chain.

Comparison of Palladium-Catalyzed Cross-Coupling Partners
Coupling ReactionThis compound DerivativeAlternative ReagentKey Advantages of this compound ApproachKey Advantages of Alternative Approach
Suzuki Coupling (Z)-1-Iodo-1-octene(Z)-1-Octenylboronic acid or esterReadily prepared from 1-octyne; high reactivity of the C-I bond.Boronic acids are often more stable and less toxic than organoiodides.
Negishi Coupling This compound8-(Bromo)oct-1-eneHigher reactivity of the C-I bond allows for milder reaction conditions.Organozinc reagents can be prepared from a wider range of precursors.
Sonogashira Coupling Not directly applicable1-OctyneN/ADirect coupling of a terminal alkyne is a highly efficient C-C bond-forming reaction.

Experimental Protocols

To provide a practical context for the application of this compound, the following section details representative experimental protocols.

Synthesis of this compound

This protocol is adapted from the procedure reported in Tetrahedron Letters, 25, p. 5525, 1984.[4]

Materials:

  • 1,7-octadiene

  • Borane-dimethyl sulfide complex (BMS)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Diethyl ether (Et₂O)

  • Hexane

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Hydroboration-Oxidation: To a solution of 1,7-octadiene in Et₂O at 0 °C, add BMS dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and cautiously add aqueous NaOH, followed by the dropwise addition of H₂O₂. Stir for 1 hour at room temperature. Extract the aqueous layer with Et₂O, dry the combined organic layers over anhydrous MgSO₄, and concentrate in vacuo to afford 7-octen-1-ol.

  • Iodination: To a solution of 7-octen-1-ol, PPh₃, and imidazole in a mixture of Et₂O and CH₂Cl₂ at 0 °C, add I₂ portionwise. Stir the reaction at room temperature for 1 hour. Quench the reaction with aqueous sodium thiosulfate. Extract the aqueous layer with hexane, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield this compound.

Representative Suzuki Coupling Protocol

This protocol is a general procedure for the Suzuki coupling of an alkyl iodide with a vinyl boronic acid.

Materials:

  • This compound

  • Vinyl boronic acid derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask, add this compound, the vinyl boronic acid derivative, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with Et₂O, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify by flash column chromatography.

Visualization of Synthetic Strategies

Logical Flow of this compound in Convergent Synthesis

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A Starting Material A B Intermediate A' A->B C Fragment A (e.g., C12 aldehyde) B->C G Palladium-Catalyzed Cross-Coupling (e.g., Negishi) C->G D 1,7-octadiene E This compound D->E F Organometallic Reagent (e.g., Organozinc) E->F F->G H Coupled Product G->H I Further Transformations H->I J Final Target (e.g., Leukotriene B4) I->J caption Convergent Synthesis Strategy

Caption: Convergent synthesis utilizing this compound.

Experimental Workflow for Suzuki Coupling

G Start Start: This compound, Vinyl boronic acid, Pd(OAc)₂, SPhos, K₃PO₄ Degas Degas Solvents (Toluene/Water) Start->Degas Reaction Reaction at 80°C (12 hours) Degas->Reaction Workup Aqueous Workup (Et₂O, H₂O, Brine) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Purified Product Purification->Product caption Suzuki Coupling Workflow

Caption: Workflow for a typical Suzuki coupling reaction.

Conclusion

This compound stands as a testament to the power of bifunctional building blocks in the intricate art of total synthesis. Its dual reactivity, particularly the high susceptibility of the carbon-iodine bond to palladium-catalyzed cross-coupling, has cemented its place as a valuable tool for the construction of complex natural products like Leukotriene B4. While alternative synthons and strategies exist for the introduction of C8 fragments, the reactivity and versatility of this compound offer a compelling and often advantageous approach. By understanding the nuances of its application and the comparative landscape of synthetic alternatives, researchers can make informed decisions to streamline their synthetic endeavors and unlock new avenues for molecular discovery.

References

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Corey, E. J., & Cheng, X. M. (1989). The logic of chemical synthesis. John Wiley & Sons.
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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Corey, E. J., Marfat, A., Goto, G., & Brion, F. (1980). Leukotriene B. Total synthesis and assignment of stereochemistry. Journal of the American Chemical Society, 102(26), 7984–7985.
  • Negishi, E. I. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective and efficient method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340–348.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Nicolaou, K. C., Zipkin, R. E., Dolle, R. E., & Harris, B. D. (1984). A general and stereocontrolled total synthesis of leukotriene B4 and analogs. Journal of the American Chemical Society, 106(12), 3548–3551.
  • Primdahl, K. G., Tungen, J. E., Aursnes, M., Hansen, T. V., & Vik, A. (2015). An efficient total synthesis of leukotriene B4. Organic & Biomolecular Chemistry, 13(45), 11049–11056.
  • Borgeat, P., & Naccache, P. H. (1990). Biosynthesis and biological activity of leukotriene B4. Clinical biochemistry, 23(5), 459-468.
  • Rokach, J., Hayes, E. C., & Girard, Y. (1985). The chemistry of leukotrienes. In The Leukotrienes (pp. 1-36). Academic Press.
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  • Crash Course. (2022, February 2). Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45 [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, April 26). 8: Alkenes- Reactions and Synthesis. Retrieved from [Link]

  • Chad's Prep. (2020, November 24). 8.8 How to Predict the Products of Alkene Addition Reactions | Organic Chemistry [Video]. YouTube. [Link]

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A Researcher's Guide to Isotopic Labeling with 8-Iodooct-1-ene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic pathways and reaction mechanisms, isotopic labeling is an indispensable tool. The ability to trace the journey of a molecule through a complex biological or chemical system provides unparalleled insights. This guide offers an in-depth comparison of isotopic labeling strategies using derivatives of 8-iodooct-1-ene, a versatile chemical scaffold. We will delve into the rationale behind experimental design, provide detailed protocols, and present a comparative analysis with alternative methodologies, all grounded in scientific literature.

The Power of a Label: Why Choose Isotopic Tracers?

Isotopic labeling is a technique where an atom in a molecule of interest is replaced by its isotope.[1] This subtle change in mass or nuclear spin properties allows the molecule to be tracked without significantly altering its chemical behavior.[2] Stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), are non-radioactive and are favored for their safety and the detailed structural information they can provide through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

This compound serves as an excellent starting point for creating tailored molecular probes. Its terminal alkene and iodo- functionalities provide reactive handles for further chemical modifications, allowing for its incorporation into a variety of larger molecules, such as fatty acid analogs.

Strategic Isotopic Labeling of this compound Derivatives

The choice of isotope and its position within the molecule are critical decisions that directly impact the information that can be gleaned from an experiment.

Deuterium (²H) Labeling

Deuterium labeling is a cost-effective method for introducing a mass change into a molecule.[2] The synthesis of deuterated fatty acids has been well-documented, often involving catalytic H-D exchange reactions.[4][5]

  • Rationale for Use: Deuterium labels are particularly useful for tracing metabolic pathways and can provide insights into reaction mechanisms through the kinetic isotope effect.[6]

  • Causality in Experimental Choice: Placing deuterium at specific positions, for instance, at the α- and β-positions of a fatty acid chain, can help elucidate the mechanisms of enzymes involved in lipid metabolism.[4]

Carbon-13 (¹³C) Labeling

Carbon-13 is a stable isotope of carbon that is naturally present at about 1.1% abundance.[7] Enriching a molecule with ¹³C provides a distinct mass signature that is readily detected by mass spectrometry.[8][9]

  • Rationale for Use: ¹³C-labeling is a powerful tool for metabolic flux analysis, allowing researchers to quantify the flow of carbon through various metabolic pathways.[8][10]

  • Causality in Experimental Choice: Uniformly labeling a fatty acid with ¹³C (U-¹³C) allows for the tracking of the entire carbon backbone as it is metabolized and incorporated into other lipids.[11]

Comparative Analysis: this compound Derivatives vs. Other Labeling Strategies

While this compound derivatives offer significant advantages, it is crucial to consider alternative approaches to select the most appropriate tool for a given research question.

Labeling StrategyPrincipleAdvantagesDisadvantages
Isotopically Labeled this compound Derivatives Incorporation of stable isotopes (²H or ¹³C) into the this compound scaffold, which can then be elaborated into various tracer molecules.- Chemically versatile for synthesizing a range of probes.- Minimal perturbation of biological systems.[2]- Provides detailed mechanistic and metabolic flux information.[4][10]- Synthesis of labeled precursors can be complex and costly.- Potential for isotopic scrambling in some metabolic pathways.
Bioorthogonal "Click" Chemistry Labeling Introduction of a small, inert chemical handle (e.g., an alkyne) that can be selectively reacted with a reporter molecule (e.g., a fluorophore or biotin).[12]- High sensitivity and specificity of the "click" reaction.- Enables visualization of molecular localization and interactions.[12]- The chemical handle may alter the molecule's metabolism.- Potential for cellular toxicity from the copper catalyst used in some click reactions.[12]
Radioisotopic Labeling (e.g., ¹⁴C, ³H) Incorporation of radioactive isotopes that are detected by their decay.[1]- Extremely high sensitivity, allowing for the detection of very low concentrations.- Safety concerns and specialized handling requirements.- Provides less structural information compared to stable isotopes.

Experimental Protocols

Synthesis of a Deuterated this compound Derivative (Conceptual)

Workflow for Synthesis of a Deuterated this compound Derivative

G start 8-Bromooct-1-ene step1 Grignard Formation start->step1 step2 Quench with D2O step1->step2 Introduce Deuterium step3 Hydroboration-Oxidation step2->step3 step4 Iodination step3->step4 end Deuterated this compound Derivative step4->end

Caption: Conceptual workflow for the synthesis of a deuterated this compound derivative.

Step-by-Step Methodology:

  • Grignard Reagent Formation: React 8-bromooct-1-ene with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent.

  • Deuterium Incorporation: Quench the Grignard reagent with deuterium oxide (D₂O) to introduce a deuterium atom at the 8-position.

  • Hydroboration-Oxidation: Subject the resulting deuterated oct-1-ene to hydroboration-oxidation to convert the terminal alkene to a primary alcohol.

  • Iodination: Convert the primary alcohol to an iodide using a suitable iodinating agent (e.g., triphenylphosphine, iodine, and imidazole).

Note: This is a conceptual protocol and would require optimization and characterization at each step.

Metabolic Labeling and Analysis

Workflow for a Typical Metabolic Labeling Experiment

G start Synthesize Labeled This compound Derivative step1 Introduce into Biological System (e.g., Cell Culture) start->step1 step2 Incubate for a Defined Period step1->step2 step3 Extract Metabolites step2->step3 step4 Analyze by MS or NMR step3->step4 end Data Interpretation and Metabolic Pathway Elucidation step4->end

Caption: General workflow for a metabolic labeling experiment using an isotopically labeled tracer.

Step-by-Step Methodology:

  • Cell Culture: Culture cells in a medium supplemented with the isotopically labeled this compound derivative.

  • Incubation: Allow the cells to metabolize the labeled compound for a specific duration.

  • Metabolite Extraction: Lyse the cells and extract the metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

  • Sample Preparation: Prepare the extracted metabolites for analysis by mass spectrometry (e.g., derivatization for GC-MS) or NMR spectroscopy.

  • Data Acquisition: Acquire mass spectra or NMR spectra of the labeled and unlabeled samples.

  • Data Analysis: Analyze the data to identify and quantify the incorporation of the isotopic label into various metabolites, providing insights into metabolic pathways and fluxes.[3][13]

Conclusion: A Versatile Tool for Modern Research

Isotopically labeled derivatives of this compound represent a powerful and versatile class of tools for investigating complex biological and chemical systems. By carefully selecting the isotopic label and its position, researchers can design experiments that provide detailed information on metabolic pathways, reaction mechanisms, and molecular interactions. While the synthesis of these labeled compounds can be challenging, the depth of information they provide often justifies the effort. As analytical technologies continue to advance, the application of such sophisticated molecular probes will undoubtedly play an increasingly important role in scientific discovery.

References

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  • 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Cell Reports. [Link]

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A Senior Application Scientist's Guide to the Strategic Use of 8-Iodooct-1-ene in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision point that influences not only the synthetic route's efficiency but also its overall cost-effectiveness. The C8 bifunctional synthon, 8-Iodooct-1-ene, which features a terminal alkene and a primary alkyl iodide, offers a unique combination of reactive handles for complex molecule construction. This guide provides an in-depth cost-benefit analysis of this compound, objectively comparing its performance against common alternatives and providing the experimental context needed to make informed strategic decisions in multi-step synthesis.

The Reactivity Profile: Why Choose an Iodide?

This compound presents two orthogonal reactive sites: a terminal double bond amenable to a wide range of transformations (e.g., hydroboration, epoxidation, metathesis) and a primary carbon-iodine (C-I) bond. The utility of this synthon hinges on the unique properties of the C-I bond.

The foundational principle governing its reactivity in many key transformations is the leaving group ability of the halide. In nucleophilic substitution and related reactions, the iodide ion (I⁻) is an exceptional leaving group. This is due to its large atomic radius, which distributes the negative charge over a larger volume, and the relatively low bond dissociation energy of the C-I bond compared to its lighter halogen counterparts (C-Br, C-Cl). This inherent reactivity is the primary "benefit" to be weighed against its cost.

Cost-Benefit Analysis: A Comparative Overview

The decision to use this compound is often a trade-off between reagent cost and reaction efficiency. While typically more expensive than its bromo or chloro analogs, the higher reactivity of the iodide can lead to significant downstream savings in terms of reaction time, catalyst loading, and purification efforts.

Comparative Cost Analysis

The following table provides an approximate cost comparison of 8-halo-oct-1-ene derivatives. Prices are subject to change based on supplier, purity, and volume.

CompoundMolecular FormulaCAS NumberTypical PurityApproximate Cost (USD/g)
This compound C₈H₁₅I38380-55-195%$30 - $50
8-Bromooct-1-ene C₈H₁₅Br20038-32-097%$5 - $10
8-Chlorooctan-1-ol *C₈H₁₇ClO23144-52-798%$3 - $6

*Note: 8-Chlorooct-1-ene is less common commercially. The cost of 8-Chlorooctan-1-ol is provided as a reference for a common precursor.

The data clearly indicates that this compound carries a significant price premium. The justification for this additional cost must be found in its superior performance in critical synthetic steps.

Performance in Key Synthetic Transformations

The true value of this compound becomes apparent when examining its performance in reactions where the activation of the C-X bond is the rate-determining step.

1. Grignard Reagent Formation

The formation of an organometallic reagent is a cornerstone of C-C bond formation.[1][2] The higher reactivity of alkyl iodides facilitates the formation of the Grignard reagent under milder conditions compared to bromides and especially chlorides.

  • Causality: The C-I bond is weaker and more easily undergoes oxidative insertion by magnesium metal. This often translates to faster initiation times and less reliance on activators.

  • Benefit: Reduced risk of side reactions like Wurtz coupling, particularly on larger scales where exotherms can be problematic.

2. Palladium-Catalyzed Cross-Coupling Reactions

This is where this compound demonstrates its most significant advantages. In reactions like Suzuki, Sonogashira, and Heck couplings, the first and often rate-limiting step of the catalytic cycle is the oxidative addition of the alkyl halide to the Pd(0) catalyst.[3][4][5][6]

  • Causality: The rate of oxidative addition follows the trend C-I > C-Br >> C-Cl. The weaker C-I bond allows the palladium catalyst to insert itself into the bond much more readily.[7][8]

  • Benefit: This translates to milder reaction conditions (often lower temperatures), lower catalyst loadings, and faster reaction times. For complex substrates sensitive to heat, using the iodide can be the difference between success and failure. In contrast, activating a C-Cl bond often requires specialized, expensive ligands and higher temperatures, which can compromise functional group tolerance.[9]

The following workflow illustrates the decision-making process for selecting the appropriate halide for a cross-coupling reaction.

G start Select C8 Synthon for Cross-Coupling reaction_type What is the reaction type? start->reaction_type budget Is budget the primary constraint? reaction_type->budget Suzuki, Sonogashira, Heck, etc. conditions Are mild conditions required? budget->conditions No use_chloro Consider 8-Chlorooct-1-ene (with specialized catalyst) budget->use_chloro Yes use_iodo Use this compound conditions->use_iodo Yes (sensitive substrate, fast kinetics needed) use_bromo Use 8-Bromooct-1-ene conditions->use_bromo No (moderate conditions acceptable) synthesize Synthesize from alcohol? use_chloro->synthesize G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ri R-Pd(II)L₂-I pd0->pd2_ri Oxidative Addition (R-I) pd2_r_alkyne R-Pd(II)L₂-C≡CR' pd2_ri->pd2_r_alkyne Transmetalation pd2_r_alkyne->pd0 Reductive Elimination (R-C≡CR') cui CuI cu_alkyne Cu-C≡CR' cui->cu_alkyne Alkyne Activation (H-C≡CR', Base) cu_alkyne->pd2_ri Transmetalation Input cu_alkyne->cui Regeneration

Sources

A Comparative Guide to Modern Cross-Coupling Methodologies: Benchmarking with 8-Iodooct-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable toolkit, offering a versatile and efficient means to assemble complex molecular architectures.[1] This guide provides an in-depth comparison of prominent cross-coupling methodologies, benchmarked against the versatile substrate, 8-iodooct-1-ene. Our objective is to furnish not just procedural details, but a nuanced understanding of the underlying principles that govern the selection of an appropriate catalytic system.

The Significance of this compound as a Benchmark Substrate

This compound serves as an excellent benchmark substrate due to its bifunctional nature. It possesses a terminal alkene, susceptible to a variety of transformations, and a vinyl iodide, a reactive electrophile for cross-coupling.[2] Its unhindered, aliphatic chain provides a clear canvas to evaluate the intrinsic efficacy of a catalytic system without significant electronic or steric bias from the substrate itself. This allows for a more direct comparison of the catalytic cycles of different cross-coupling reactions.

An Overview of Key Cross-Coupling Reactions

The field of cross-coupling chemistry is vast, with a myriad of named reactions, each with its unique set of reactants and optimal conditions.[3] In this guide, we will focus on five seminal, palladium-catalyzed methods: the Suzuki-Miyaura, Heck, Sonogashira, Kumada, and Negishi couplings. Each of these reactions follows a general catalytic cycle, initiated by the oxidative addition of the organic halide to a Pd(0) species.[4]

General_Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Work-up and Purification Start Prepare Anhydrous Solvent and Inert Atmosphere Reagents Combine this compound, Coupling Partner, Catalyst, Ligand, and Base Start->Reagents Degas Solvent Reaction_Heat Heat Reaction Mixture (if required) Reagents->Reaction_Heat Monitoring Monitor Progress (TLC, GC/LC-MS) Reaction_Heat->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Characterize Product Purify->End Decision_Framework Start Synthetic Goal Functional_Group Functional Group Tolerance? Start->Functional_Group Reagent_Availability Reagent Availability and Stability? Functional_Group->Reagent_Availability High Kumada Kumada Functional_Group->Kumada Low Reaction_Conditions Mild Conditions Required? Reagent_Availability->Reaction_Conditions Good Negishi Negishi Reagent_Availability->Negishi Moderate Suzuki Suzuki-Miyaura Reaction_Conditions->Suzuki No Heck Heck Reaction_Conditions->Heck No Sonogashira Sonogashira Reaction_Conditions->Sonogashira Yes

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 8-Iodooct-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-iodooct-1-ene, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As a Senior Application Scientist, this document synthesizes established safety protocols with the practical realities of a research environment, emphasizing the chemical reasoning behind each step.

Hazard Profile & Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance and requires stringent safety measures.[1]

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[1][2]

  • Respiratory Irritation: Vapors may irritate the respiratory system.[1][2]

  • Combustibility: The substance is a combustible liquid, posing a fire hazard when exposed to heat or ignition sources.[2]

  • Toxicity: While specific data for this compound is limited, related alkyl halides are known to be harmful if swallowed or inhaled, potentially causing central nervous system depression with symptoms like drowsiness and dizziness.[1][2]

  • Environmental Hazard: This chemical is toxic to aquatic life with long-lasting effects.[3] Therefore, it must never be released into the environment or disposed of down the drain.[4][5][6]

Mandatory Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure.[7] The following must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against accidental splashes and vapor exposure.[4]
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended) and a flame-resistant lab coat.Prevents skin contact, irritation, and potential systemic absorption.[1][4]
Respiratory Protection All handling should occur in a certified chemical fume hood.Minimizes the inhalation of potentially harmful vapors.[7][8]

The Core Principle: Waste Segregation

This compound is a halogenated organic compound due to the presence of iodine.[9] This classification is the single most important factor governing its disposal. Halogenated wastes cannot be mixed with non-halogenated wastes.[5][10]

The Causality Behind Segregation:

  • Disposal Method: Halogenated organic solvents require high-temperature incineration in specialized, regulated facilities to ensure the complete destruction of the molecule and to scrub corrosive and toxic byproducts like hydrogen iodide from the flue gas.[9]

  • Cost and Compliance: This specialized incineration is significantly more expensive than other disposal methods, such as fuel blending, which is often used for non-halogenated solvents.[5] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent contaminates the entire container, forcing it to be treated by the more expensive method and dramatically increasing disposal costs.[5]

  • Safety: Never mix halogenated waste with incompatible chemicals such as strong acids, bases, or oxidizing agents, as this can lead to dangerous chemical reactions.[11]

Step-by-Step Disposal Protocol

Follow this protocol meticulously to ensure safe and compliant disposal of this compound waste.

Step 1: Select a Designated Waste Container

  • Compatibility: Choose a container made of a material chemically compatible with this compound, such as glass or high-density polyethylene.[4] The container must be in good condition, free of leaks, and possess a securely sealing lid.[11][12]

  • Designation: This container must be used exclusively for halogenated organic waste.[9] Your institution's Environmental Health and Safety (EHS) office may provide pre-labeled containers for this purpose.[5][10]

Step 2: Accumulate Waste

  • Transfer: Carefully transfer the this compound waste into the designated halogenated waste container inside a chemical fume hood.

  • Avoid Contamination: Do not introduce any other waste type into this container. This includes non-halogenated solvents (e.g., acetone, ethanol, hexane), aqueous solutions, acids, bases, or solid waste.[5]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[5][12] This prevents the release of vapors and protects the integrity of the contents.

Step 3: Label the Container Correctly Proper labeling is a non-negotiable safety and regulatory requirement.

  • Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[5]

  • Required Information: The label must include:

    • The words "Hazardous Waste ".[12]

    • The waste stream category: "Halogenated Organic Waste ".[9]

    • A complete list of all chemical contents by full name (no abbreviations), including "this compound".[12]

    • The approximate percentage or volume of each component.[9][12]

Step 4: Store the Waste Container Safely

  • Location: Store the sealed waste container in a designated satellite accumulation area, which is typically inside or near the laboratory where the waste is generated.

  • Environment: The storage area must be cool, dry, and well-ventilated, away from direct sunlight, heat, or ignition sources.[2][8]

  • Secondary Containment: Always place liquid hazardous waste containers in a secondary containment bin or tray to contain any potential leaks.[12]

Step 5: Arrange for Final Disposal

  • Contact EHS: Once the waste container is full, do not dispose of it yourself. Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[12]

  • Professional Handling: EHS personnel are trained to handle, transport, and arrange for the final disposal of hazardous waste through licensed waste management services in accordance with all federal, state, and local regulations.[4]

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.[13]

  • Contain: Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a spill kit designed for organic solvents.[4][13] Do not use paper towels or other combustible materials.

  • Collect: Using non-sparking tools, carefully collect the absorbent material and place it into a sealable, labeled container for hazardous waste disposal.[6][13]

  • Decontaminate: Clean the spill area thoroughly according to your institution's established procedures.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill's size.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Identify Waste: This compound B Characterize as: HALOGENATED ORGANIC WASTE A->B C Select Designated Halogenated Waste Container B->C D Is Container Labeled 'Hazardous Waste' & Contents Listed? C->D E Label Container Immediately D->E No F Add Waste in Fume Hood D->F Yes E->F G Seal Container Tightly After Use F->G H Store in Secondary Containment in a Cool, Ventilated Area G->H I Container Full? H->I J Contact EHS for Waste Pickup I->J Yes K Continue Safe Accumulation I->K No K->F

Caption: Decision workflow for the safe disposal of this compound waste.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Iodooct-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Reactivity and Risks

Before we can select the appropriate PPE, we must first understand the inherent hazards of 8-Iodooct-1-ene and its chemical relatives. While specific data for this compound is sparse[1], information from similar iodo-organic compounds, such as 1-Iodooctane, provides critical insights.

  • Skin and Eye Irritation: Halogenated hydrocarbons are known to be irritants. Direct contact can cause skin irritation, and repeated exposure may lead to dermatitis, characterized by dryness, cracking, or flaking.[2] Vapors and direct contact can also cause serious eye irritation.[3]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[2][3] While the vapor pressure of this compound is not specified, heating the substance or generating aerosols will increase the risk of inhalation.[2]

  • Flammability: Related compounds are classified as combustible liquids, meaning they have a flashpoint that requires them to be kept away from heat, sparks, and open flames.[3][4][5][6]

  • Potential for Systemic Effects: Skin absorption of iodoalkanes may lead to systemic health effects. Therefore, preventing skin contact is not just about avoiding local irritation but also about protecting against potential internal harm.[2] It is crucial to treat any skin that is cut, abraded, or irritated as a direct route for entry into the bloodstream.[2]

Given these risks, our approach must be conservative. We will assume that this compound presents, at a minimum, the same hazards as its better-documented chemical cousins.

The Core of Protection: A Multi-Layered PPE Strategy

PPE is the final barrier between you and a chemical hazard. Its selection is not arbitrary but is dictated by a thorough risk assessment of the procedures you will be performing. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Tightly fitting chemical splash goggles are required for any procedure with a risk of splashing. A full-face shield should be worn over safety glasses or goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[7][8]Standard prescription glasses are not a substitute for safety-rated eyewear.[8] A face shield provides an essential extra layer of protection against splashes to the entire face.[7][9]
Skin and Body Protection A flame-resistant lab coat is mandatory. For large-scale operations or tasks with a high splash potential, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are required at all times.Protects against accidental skin contact and provides a removable barrier in case of a spill. Avoid loose or baggy clothing.[10]
Hand Protection Chemically resistant gloves are essential. Nitrile gloves are a common starting point, but for prolonged contact or immersion, heavier-duty gloves like butyl rubber should be considered. Always double-glove when handling neat (undiluted) material.No glove material is impermeable forever. Always check the manufacturer's breakthrough time data for your specific gloves against iodoalkanes if possible. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[11]
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5] If procedures with a high potential for aerosol generation are unavoidable or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A formal respiratory protection program, including fit testing, is required for mandatory respirator use.[7][10]A fume hood is the primary engineering control to prevent respiratory exposure. Respirators are a last line of defense and require proper selection and training to be effective.

Procedural Guidance: From Receipt to Disposal

The correct use of PPE is intrinsically linked to a safe operational workflow. Adherence to a strict, step-by-step protocol minimizes the potential for exposure at every stage.

Step 1: Pre-Handling and Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all PPE: Before handling the primary container, don your lab coat, safety goggles, and inner gloves.

  • Prepare the Work Area: Line the work surface in the fume hood with absorbent, disposable bench paper.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Handling and Use
  • Don Outer Gloves: Put on your second pair of gloves before opening the chemical container.

  • Container Handling: Keep the container tightly closed when not in use.[3][5][6] Store in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight.[3][5][6]

  • Dispensing: Perform all transfers and weighing of this compound inside the fume hood. Use non-sparking tools for transfers to avoid ignition of vapors.[4][6][12]

  • During Reaction: Keep the reaction vessel closed and well-ventilated within the fume hood.

Step 3: Post-Handling and Decontamination
  • Clean-Up: Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. First, remove the outer gloves. Then, remove your lab coat and face shield/goggles. Finally, remove the inner gloves.

  • Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you believe no contact occurred.[3]

Emergency Protocol: Spill Response Workflow

In the event of a spill, a calm and methodical response is critical. All non-essential personnel should evacuate the immediate area.[12]

SpillResponse cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_final Final Steps Spill Spill Detected Evacuate Evacuate Area & Alert Supervisor Spill->Evacuate SAFETY FIRST Ventilate Ensure Ventilation (Fume Hood) Evacuate->Ventilate Assess Assess Spill Size & Don Appropriate PPE Ventilate->Assess Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) Assess->Contain If spill is manageable Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Package Place in a Labeled, Sealable Container for Hazardous Waste Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose of Waste via EHS Office Decontaminate->Dispose

Caption: Workflow for responding to a manageable laboratory spill of this compound.

Waste Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: Never dispose of this compound down the drain.[13] It must be collected as hazardous waste. Collect all materials contaminated with this compound, including unused product, reaction residues, and contaminated lab supplies (e.g., gloves, bench paper, absorbent materials), in a dedicated and clearly labeled hazardous waste container.[3][13]

  • Container Management: The waste container must be made of a compatible material, kept securely closed when not in use, and stored in a designated satellite accumulation area.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[13] They will ensure it is transported to a licensed facility for proper treatment, which typically involves controlled incineration.[13]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for yourself, your colleagues, and your research.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.